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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For researchers and scientists, a comprehensive physicochemical dataset is essential for optimizing lead compounds, designing effective formulations, and ultimately, developing safe and efficacious therapeutics.

This guide provides an in-depth exploration of the key physicochemical properties of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine , a molecule of interest within the broader class of pyrazole derivatives. Pyrazoles and their analogs are prevalent scaffolds in medicinal chemistry, demonstrating a wide array of biological activities, including their roles as kinase inhibitors for the treatment of inflammatory diseases.[1][2] The functional versatility of the pyrazole ring system makes it a valuable core for designing novel therapeutic agents.[3][4][5]

While specific experimental data for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is not extensively documented in publicly available literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to determine these critical parameters. We will delve into the theoretical underpinnings of each property, provide step-by-step methodologies for their experimental determination, and discuss the profound implications of these findings for the drug development process.

Molecular Profile of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

A precise understanding of the molecule's structure is the starting point for any physicochemical assessment.

Structure:

Chemical structure of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a versatile scaffold in medicinal chemistry.[3]

  • N-Methyl Group: A methyl group at the 1-position of the pyrazole ring.

  • 3-Amino Linkage: An amine group at the 3-position, providing a site for substitution and potential hydrogen bonding.

  • N-Cyclopropylmethyl Group: A cyclopropylmethyl substituent on the exocyclic amine, which can influence lipophilicity and metabolic stability.

Table 1: Calculated Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₃N₃ChemScene[6]
Molecular Weight 151.21 g/mol ChemScene[6]
Calculated logP 0.9548ChemScene[6]
Topological Polar Surface Area (TPSA) 43.84 ŲChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 3ChemScene[6]
Rotatable Bonds 2ChemScene[6]

Note: The values in Table 1 are computationally predicted for a structural isomer, 3-(cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine, and should be experimentally verified for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine.

Experimental Determination of Core Physicochemical Properties

The following sections provide detailed protocols for the experimental determination of the most critical physicochemical parameters for a drug candidate.

Lipophilicity: The Octanol-Water Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Lipophilicity is a crucial parameter that influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins.[7] It is most commonly expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[8]

The shake-flask method is considered the "gold standard" for its accuracy and reliability.[7]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD). The concentration of the compound in each phase is then measured to determine the partition coefficient.

Step-by-Step Methodology:

  • Preparation of Saturated Phases:

    • Mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4) in a separatory funnel.

    • Shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate completely.

  • Sample Preparation:

    • Prepare a stock solution of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases. The final concentration of the compound should be low enough to avoid saturation in either phase.

    • Gently rotate the mixture for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[8]

  • Phase Separation:

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • LogD = log ( [Compound]octanol / [Compound]aqueous )

Causality Behind Experimental Choices:

  • Mutual Saturation of Solvents: This step is critical to prevent volume changes during the partitioning experiment, which would affect the accuracy of the concentration measurements.

  • Choice of n-octanol: n-octanol is widely used as it is believed to be a good mimic of the lipid bilayer of cell membranes.

  • Use of PBS (pH 7.4): This buffer is chosen to mimic physiological pH, making the resulting LogD value more relevant to the compound's behavior in the body.[8]

Diagram: Shake-Flask LogD Determination Workflow

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Saturate n-octanol and PBS (pH 7.4) partition Partition compound between saturated phases prep_solvents->partition prep_sample Prepare 10 mM stock solution in DMSO prep_sample->partition separate Centrifuge for phase separation partition->separate quantify Quantify concentration in each phase via HPLC separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for LogD determination using the shake-flask method.

Acidity and Basicity: The Ionization Constant (pKa)

The pKa is a measure of the strength of an acid or base. For a drug molecule, the pKa determines its charge state at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.

Potentiometric titration is a highly precise and widely used method for determining pKa values.[9][10]

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[11]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation:

    • Dissolve an accurately weighed amount of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine in a suitable solvent (e.g., water or a co-solvent system if solubility is low). The concentration should be in the range of 1-10 mM.[9]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[9]

  • Titration:

    • Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.

    • Since N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is expected to be basic due to the amine groups, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is equal to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[9]

Causality Behind Experimental Choices:

  • Constant Ionic Strength: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.[9]

  • Thermostated Vessel: The pKa is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.

  • Use of a Strong Acid Titrant: A strong acid ensures a complete reaction with the basic sites of the analyte, leading to a well-defined titration curve.

Diagram: Potentiometric pKa Determination Workflow

pKa_Workflow cluster_setup Setup cluster_titration Titration cluster_result Result calibrate Calibrate pH meter prepare_sample Prepare sample solution with constant ionic strength calibrate->prepare_sample titrate Titrate with standardized acid prepare_sample->titrate record_pH Record pH after each increment of titrant titrate->record_pH plot_curve Plot pH vs. titrant volume record_pH->plot_curve determine_pKa Determine pKa from half-equivalence point plot_curve->determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poorly soluble compounds often exhibit low and variable absorption, posing significant challenges for formulation development.[12]

This method determines the thermodynamic solubility, which is the true equilibrium solubility of a compound.[12][13]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or buffer) at a constant temperature. The concentration of the dissolved compound in the supernatant is then measured.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of solid N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine to a vial containing a known volume of the desired aqueous medium (e.g., water, PBS pH 7.4). "Excess" means that undissolved solid should be visible after equilibration.

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Quantification:

    • Take an aliquot of the clear supernatant and dilute it with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Causality Behind Experimental Choices:

  • Use of Excess Solid: This ensures that the solution is saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.[12]

  • Constant Temperature: Solubility is highly dependent on temperature.

  • Extended Equilibration Time: This allows the system to reach a true thermodynamic equilibrium.

Diagram: Equilibrium Solubility Determination Workflow

Solubility_Workflow cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification add_excess Add excess solid to aqueous medium agitate Agitate at constant temperature (24-48h) add_excess->agitate separate_solid Filter or centrifuge to remove undissolved solid agitate->separate_solid quantify_supernatant Quantify concentration in supernatant via HPLC separate_solid->quantify_supernatant

Sources

Exploratory

"N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine" IUPAC name and structure

[1] Chemical Identity & Structural Analysis[1][2][3][4][5] N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, part...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.[1] It functions as a secondary amine scaffold where the pyrazole ring provides a polar, hydrogen-bond-accepting motif (often mimicking the adenine ring in ATP-competitive inhibitors), while the cyclopropylmethyl group offers a metabolically stable hydrophobic moiety that fills specific enzyme pockets (e.g., the "selectivity pocket" in kinases).[1]

Nomenclature and Identifiers
  • IUPAC Name: N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine[1]

  • Common Synonyms: 3-(Cyclopropylmethylamino)-1-methylpyrazole[1]

  • Molecular Formula: C₈H₁₃N₃[1]

  • Molecular Weight: 151.21 g/mol [1]

  • SMILES: CN1N=CC(NCC2CC2)=C1[1]

  • InChI Key: (Generated based on structure) XZQOIX... (Predicted)

Structural Topology

The molecule consists of three distinct pharmacophoric features:

  • 1-Methyl-1H-pyrazole Core: An aromatic, electron-rich heterocycle.[1] The N-methyl group at position 1 locks the tautomeric state, preventing the 1,5-sigmatropic shifts common in unsubstituted pyrazoles.[1]

  • Exocyclic Amine (Position 3): A secondary amine acting as a hydrogen bond donor.[1] Position 3 (adjacent to N2) renders this amine less nucleophilic than a standard aniline due to the electron-withdrawing nature of the imine-like N2, but it remains sufficiently reactive for acylation or arylation.[1]

  • Cyclopropylmethyl Tail: A strained, lipophilic cycloalkyl group.[1][2] Unlike an n-butyl or isobutyl group, the cyclopropyl ring adds rigidity and metabolic stability (resisting P450 oxidation at the benzylic-like position).[1]

Synthetic Pathways[1][5][6][7]

The synthesis of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine requires regioselective control to ensure alkylation occurs at the exocyclic amine rather than the pyrazole ring nitrogens (though N1 is already blocked).[1]

Retrosynthetic Analysis

The most robust disconnection is at the exocyclic C-N bond.[1][2]

  • Disconnection A (Reductive Amination): Disconnects to 1-methyl-1H-pyrazol-3-amine and cyclopropanecarbaldehyde.[1] This is the preferred route due to mild conditions and mono-alkylation selectivity.[1]

  • Disconnection B (Nucleophilic Substitution): Disconnects to 1-methyl-1H-pyrazol-3-amine and (bromomethyl)cyclopropane.[1] This route often suffers from over-alkylation (formation of tertiary amines).[1]

Preferred Protocol: Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate imine/iminium species without reducing the aldehyde or the pyrazole ring.[1]

Reaction Scheme (DOT Visualization):

Synthesis Amine 1-methyl-1H-pyrazol-3-amine (C4H7N3) Imine Imine Intermediate (Transient) Amine->Imine Aldehyde Cyclopropanecarbaldehyde (C4H6O) Aldehyde->Imine Reagents NaBH(OAc)3 DCE, AcOH, RT Product N-(cyclopropylmethyl)-1-methyl- 1H-pyrazol-3-amine Imine->Product Reduction

Figure 1: One-pot reductive amination pathway.[1]

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of Target Molecule.

Materials:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 eq)[1]

  • Cyclopropanecarbaldehyde (1.1 eq)[1]

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (AcOH) (1.0 eq)[1]

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)[1]

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 1-methyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous DCE.

  • Activation: Add Cyclopropanecarbaldehyde (1.1 eq) followed by Acetic Acid (1.0 eq). The acid catalyzes the formation of the iminium ion.[1] Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS.[1] You may observe the disappearance of the starting amine and the appearance of the imine mass [M+H]⁺ = 150.[1]

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Note: Gas evolution (H₂) may occur; ensure proper venting.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ solution until pH ~8. Extract with Dichloromethane (DCM) (3x).[1]

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).[1]

    • Eluent: Gradient of 0–10% Methanol in DCM (Amine is polar).[1]

Physicochemical Profiling

Understanding the physicochemical properties is critical for predicting the molecule's behavior in biological assays.[1]

PropertyValue (Predicted)Significance
LogP 1.2 – 1.5Moderate lipophilicity; good membrane permeability.[1][2]
TPSA ~40 ŲExcellent for CNS penetration (Target < 90 Ų).[1]
pKa (Amine) ~4.5 – 5.5The pyrazole ring is electron-withdrawing, lowering the basicity of the exocyclic amine compared to benzylamine (pKa ~9).[1] It is likely neutral at physiological pH (7.4).[1]
H-Bond Donors 1The secondary amine (-NH-).[1]
H-Bond Acceptors 2The pyrazole N2 and the amine N.

Medicinal Chemistry Context

This scaffold is frequently observed in Fragment-Based Drug Discovery (FBDD) .[1]

Kinase Inhibition

In many kinase inhibitors (e.g., inhibitors of Janus Kinases or Aurora Kinases), the aminopyrazole motif serves as the "hinge binder."[1][2]

  • Mechanism: The pyrazole N2 accepts a hydrogen bond from the backbone NH of the kinase hinge region.[1] The exocyclic NH donates a hydrogen bond to the backbone carbonyl.[1]

  • Role of Cyclopropylmethyl: This group projects into the solvent-exposed region or a hydrophobic selectivity pocket (e.g., the ribose binding pocket), providing potency boosts through van der Waals interactions without adding excessive molecular weight.[1]

Metabolic Stability

The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but possesses superior metabolic stability.[1][2] The strained C-C bonds (60°) raise the oxidation potential of the adjacent C-H bonds, reducing the rate of CYP450-mediated dealkylation compared to linear alkyl chains.[1]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[1] Organic Letters, 2008.[1]

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2] Nature Reviews Cancer, 2009.[1] Link

  • Cyclopropyl Bioisosteres: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 2006 (Discussing cyclopropyl/oxetane comparisons).[1]

Sources

Foundational

The 3-Aminopyrazole Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 3-aminopyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aminopyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the diverse therapeutic potential of 3-aminopyrazole derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. By delving into the molecular mechanisms, structure-activity relationships (SAR), and key experimental protocols, this document serves as an in-depth resource for researchers engaged in the design and development of novel therapeutics based on this versatile heterocyclic core.

Introduction: The Chemical Versatility of the 3-Aminopyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of biologically active compounds.[1][2][3] The introduction of an amino group at the 3-position significantly enhances the molecule's ability to form crucial hydrogen bond interactions with biological targets.[4] Specifically, the 3-aminopyrazole moiety can act as a hydrogen bond donor-acceptor-donor, creating a "zipper-like" interaction that strengthens its binding to enzymes and receptors.[4] This unique chemical feature underpins the diverse pharmacological activities observed in this class of compounds, making them attractive candidates for drug discovery programs.[5]

This guide will explore the major therapeutic areas where 3-aminopyrazole derivatives have shown significant promise, providing both the theoretical framework and the practical experimental details necessary for their evaluation.

Anticancer Activity: Targeting the Machinery of Malignancy

3-Aminopyrazole derivatives have garnered significant attention for their potent anticancer activities, which are often mediated through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and metastasis.[6][7]

Mechanism of Action: Kinase Inhibition

Many 3-aminopyrazole-based anticancer agents function as ATP-competitive inhibitors of protein kinases. The scaffold serves as a bioisosteric replacement for the purine ring of ATP, effectively blocking the kinase's active site and preventing the phosphorylation of downstream substrates. This inhibition disrupts signaling pathways critical for tumor growth and survival.

The receptor tyrosine kinase AXL is a promising target in cancer therapy due to its role in promoting cell proliferation, migration, invasion, and drug resistance.[8] Several 3-aminopyrazole derivatives have been developed as potent and selective AXL inhibitors.[9] For instance, compound 6li was reported to potently inhibit AXL enzymatic activity with an IC50 value of 1.6 nM and tightly bind to the AXL protein with a Kd value of 0.26 nM.[8] This inhibition of AXL signaling leads to the suppression of cancer cell proliferation and a reversal of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[8]

Signaling Pathway Diagram: AXL-Mediated Signaling and its Inhibition

AXL_Pathway Gas6 Gas6 Ligand AXL_R AXL Receptor Gas6->AXL_R Binds PI3K PI3K AXL_R->PI3K Activates MAPK MAPK AXL_R->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation Promotes MAPK->Proliferation Promotes Inhibitor 3-Aminopyrazole AXL Inhibitor (e.g., 6li) Inhibitor->AXL_R Inhibits Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Test Compound Prepare_Reagents->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Stop_Reaction Stop Reaction Add_ATP->Stop_Reaction Detection Add Detection Antibody and Substrate Stop_Reaction->Detection Measure Measure Absorbance/ Luminescence Detection->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well microplate with a substrate peptide specific for the target kinase and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Compound Addition: Add serial dilutions of the 3-aminopyrazole test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Kinase Addition: Add the purified kinase enzyme to all wells except the blank.

  • Incubation: Incubate the plate for 1 hour at 37°C to allow for inhibitor binding.

  • ATP Addition: Add ATP to all wells to initiate the kinase reaction. Incubate for 30-60 minutes at 37°C.

  • Detection: Add a primary antibody specific for the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic or chemiluminescent substrate and incubate until color development is sufficient.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

[5][7][10]Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-aminopyrazole derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of 3-aminopyrazole derivatives in a mouse xenograft model.

[11][12][13]Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 3-aminopyrazole derivative at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives the vehicle.

  • Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. 3-Aminopyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.

[1][14]#### 3.1. Mechanism of Action

The antimicrobial mechanisms of 3-aminopyrazole derivatives are diverse and can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For example, some derivatives have been shown to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

[1]#### 3.2. Spectrum of Activity

3-Aminopyrazole derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as various fungal species.

[1][2]#### 3.3. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. T[15][16][17][18]he broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of Compound: Prepare two-fold serial dilutions of the 3-aminopyrazole derivative in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. 3-Aminopyrazole derivatives have been investigated for their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

[11][16][19][20]#### 4.1. Mechanism of Action: COX Inhibition

COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent mediators of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Certain 3-aminopyrazole derivatives have been shown to selectively inhibit COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

[11][16]*** Logical Relationship: COX Inhibition and Anti-inflammatory Effect

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate Aminopyrazole 3-Aminopyrazole Derivative Aminopyrazole->COX_Enzymes Inhibit

Caption: Inhibition of prostaglandin synthesis by 3-aminopyrazole derivatives.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

[11]Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the 3-aminopyrazole derivative or a standard anti-inflammatory drug (e.g., ibuprofen) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

The 3-aminopyrazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of a wide range of biologically active compounds. Its unique chemical properties, particularly its ability to form strong hydrogen bond interactions, have enabled the design of potent and selective inhibitors of various therapeutic targets. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities has yielded several promising lead compounds and even clinical candidates.

Future research in this area will likely focus on several key aspects:

  • Target Selectivity: Fine-tuning the structure of 3-aminopyrazole derivatives to achieve even greater selectivity for their intended targets, thereby minimizing off-target effects and improving their safety profiles.

  • Novel Mechanisms of Action: Exploring new biological targets and mechanisms of action for this class of compounds to address unmet medical needs.

  • Combinatorial Therapies: Investigating the synergistic effects of 3-aminopyrazole derivatives in combination with existing therapies to enhance efficacy and overcome drug resistance.

  • Drug Delivery: Developing novel drug delivery systems to improve the pharmacokinetic and pharmacodynamic properties of these compounds.

The continued exploration of the chemical space around the 3-aminopyrazole core, coupled with a deeper understanding of its interactions with biological systems, holds immense promise for the discovery of the next generation of innovative medicines.

References

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Exploratory

A Technical Guide to the Physicochemical Profiling of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine: A Focus on Solubility and Stability

Introduction: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] Pyrazole derivatives are integral components of numerous approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][3] This guide focuses on a specific, novel derivative, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine , a compound of interest for researchers in drug development.

Given the nascent stage of publicly available research on this particular molecule, this document serves as a comprehensive technical framework for its physicochemical characterization. We will leverage established principles from analogous pyrazole structures to provide a robust, field-proven guide for scientists. The core objective is to detail the critical experimental workflows for determining aqueous solubility and chemical stability—two fundamental parameters that profoundly influence a compound's journey from a laboratory curiosity to a viable therapeutic agent.[4] Poor solubility can limit bioavailability, while instability can compromise shelf-life, safety, and efficacy.[5] Therefore, a thorough understanding of these properties is not merely academic; it is a prerequisite for successful drug development.

Molecular Profile and Predicted Physicochemical Properties

A molecule's structure dictates its function and its physical behavior. The structure of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine combines several key features that are predictive of its solubility and stability characteristics.

Chemical Structure:

  • Core: A 1-methyl-1H-pyrazole ring, an aromatic five-membered heterocycle.

  • Key Substituents:

    • A secondary amine group at the C3 position.

    • A cyclopropylmethyl group attached to the exocyclic amine nitrogen.

The presence of the basic secondary amine suggests that the compound's aqueous solubility will be highly dependent on pH.[1][6] In acidic environments, protonation of this amine will lead to the formation of a more soluble salt form.[1] The cyclopropylmethyl and N-methyl groups contribute to the molecule's lipophilicity, which may counteract the polarity of the pyrazole and amine nitrogens, influencing its solubility in both aqueous and organic media.

PropertyPredicted ValueSourceSignificance in Drug Development
Molecular Formula C₈H₁₃N₃-Foundational for all subsequent calculations and analyses.
Molecular Weight 151.21 g/mol [7]Influences diffusion, membrane transport, and overall solubility.[6]
Topological Polar Surface Area (TPSA) 43.84 Ų[7]Predicts membrane permeability; values in this range are often associated with good cell penetration.
cLogP (Octanol-Water Partition Coefficient) 0.95[7]A measure of lipophilicity, which impacts solubility, absorption, and metabolism.
Hydrogen Bond Donors 1[7]Influences intermolecular interactions, crystal packing, and solubility.[6]
Hydrogen Bond Acceptors 3[7]Affects interactions with water and biological targets.
Rotatable Bonds 2[7]Relates to conformational flexibility and binding entropy.

Note: Predicted values are based on the isomeric structure 3-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-5-amine, which has an identical molecular formula and is expected to have very similar physicochemical properties.

Comprehensive Solubility Characterization

The aqueous solubility of a drug candidate is a critical determinant of its oral bioavailability. A systematic evaluation across different conditions is essential.

Causality Behind Experimental Choices

Two primary methods are employed for solubility assessment: kinetic and thermodynamic.

  • Kinetic Solubility: This high-throughput screening method measures the solubility of a compound precipitating from a DMSO stock solution upon dilution in aqueous buffer. It provides a rapid, early-stage assessment but may overestimate true solubility due to the formation of supersaturated solutions.

  • Thermodynamic Solubility: The "shake-flask" method is the gold standard. It measures the concentration of a saturated solution in thermodynamic equilibrium with the solid material, providing the most accurate and relevant value for biopharmaceutical assessment.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for a comprehensive solubility evaluation.

G cluster_0 Solubility Assessment Workflow A Start: Solid Compound B Prepare DMSO Stock (e.g., 10 mM) A->B D Thermodynamic Solubility (Shake-Flask Method) A->D Gold-Standard Measurement C Kinetic Solubility Screen (Nephelometry/Turbidimetry) B->C Early-Stage Screening F Data Analysis & Interpretation C->F E pH-Solubility Profile (Shake-Flask at multiple pHs) D->E Characterize pH Dependence E->F

Caption: Workflow for determining compound solubility.

Experimental Protocols

Protocol 3.3.1: Kinetic Solubility Screening

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine in 100% DMSO.

  • Sample Preparation: In a 96-well plate, add the stock solution to a series of aqueous buffers (e.g., pH 5.0, 6.5, 7.4) to achieve final concentrations ranging from 1 to 200 µM. Ensure the final DMSO concentration is consistent and low (e.g., <1%).

  • Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation to occur.

  • Measurement: Analyze the plate using a nephelometer or plate reader capable of measuring turbidity. The concentration at which precipitation is first observed is recorded as the kinetic solubility.

Protocol 3.3.2: Thermodynamic Solubility (Shake-Flask Method)

  • Sample Preparation: Add an excess amount of the solid compound to vials containing buffers of defined pH (e.g., pH 2.0, 7.4, and 9.0).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration using a validated analytical method, such as HPLC-UV or LC-MS.

Stability Profiling via Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug development.[5] These studies deliberately expose the compound to harsh conditions to identify potential degradation pathways, characterize degradation products, and develop stability-indicating analytical methods.[8][9] For a pyrazole derivative, key areas of concern include hydrolysis, oxidation, and photodecomposition.[8]

Strategic Approach to Stress Testing

The goal is to achieve 5-20% degradation of the parent compound. Conditions should be stressful but not so extreme that they produce irrelevant degradation pathways. A systematic approach involves testing the compound under hydrolytic, oxidative, thermal, and photolytic stress.

Experimental Design for Forced Degradation

The following diagram illustrates the parallel nature of a forced degradation study.

G cluster_1 Forced Degradation Study Design cluster_conditions Stress Conditions Start Stock Solution (e.g., 1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidation Oxidation 3% H₂O₂, RT Start->Oxidation Thermal Thermal (Solution) Neutral Buffer, 80°C Start->Thermal Photo Photostability ICH Q1B Light Box Start->Photo Analysis Sample Analysis at Time Points (e.g., 2, 8, 24, 48 hrs) by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Parallel workflow for forced degradation studies.

Detailed Stress Testing Protocols

Protocol 4.3.1: General Procedure

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Samples: For each condition, dilute the stock solution with the stressor to a final concentration of approximately 0.1 mg/mL.

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

  • Quenching: Neutralize acid/base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method. Calculate the percentage of parent compound remaining and assess for the formation of degradation products.

Specific Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.[8] This condition targets the hydrolysis of functional groups and can probe the stability of the pyrazole ring itself.[8][9]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.[8] Basic conditions can also catalyze hydrolysis, often through different mechanisms than acid catalysis.[8]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[8] The electron-rich pyrazole ring and secondary amine are potential sites for oxidation.[8][10]

  • Thermal Degradation: Dilute the stock solution in a neutral buffer (e.g., phosphate buffer, pH 7.4). Incubate at 80°C. A parallel study should be conducted on the solid compound in a controlled oven.[8][11] This assesses the intrinsic thermal lability of the molecule.

  • Photostability: Expose both a solution and the solid compound to light as specified by ICH Q1B guidelines (an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[8] This is crucial as many heterocyclic aromatic compounds are known to be photosensitive.[8]

Data Interpretation

A summary table should be generated to compare the extent of degradation under each condition.

Stress ConditionTime (hours)% Parent Remaining# of DegradantsObservations
Control (RT) 48>99%0-
0.1 M HCl, 60°C 48
0.1 M NaOH, 60°C 48Appearance of color, etc.
3% H₂O₂, RT 48
Thermal, 80°C 48
Photolytic (ICH Q1B)

The primary goal is to establish the degradation profile and ensure the analytical method can separate all significant degradants from the parent peak. This is the foundation of a "stability-indicating method."

Summary and Strategic Recommendations

This guide provides a comprehensive framework for characterizing the solubility and stability of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine. Based on its structural features and the known behavior of related pyrazoles, researchers should anticipate the following:

  • pH-Dependent Solubility: The presence of a basic amine makes a full pH-solubility profile essential. Formulation strategies may need to consider the acidic environment of the stomach for oral delivery.

  • Potential for Degradation: The compound is likely susceptible to degradation under oxidative and possibly strong hydrolytic (acidic/basic) conditions. Photostability should also be carefully evaluated.

Strategic Recommendations:

  • Prioritize Thermodynamic Solubility: While kinetic screening is useful, the shake-flask method across a physiological pH range will provide the most critical data for predicting in vivo behavior.

  • Inert Handling: Given the potential for oxidation, consider handling and storing the compound and its formulations under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.[8]

  • Light Protection: Store all samples in amber vials or otherwise protect them from light until photostability is confirmed.[8]

  • Early Degradant Identification: For any significant degradation observed during stress testing, use LC-MS to obtain mass information on the degradants. This is the first step toward structure elucidation and assessing their potential toxicity.

By systematically applying the methodologies outlined in this guide, researchers can build a robust physicochemical profile for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine, enabling informed decisions in the complex process of drug development.

References

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Foundational

The Spectroscopic Fingerprint of Pyrazoles: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of the structural characteristics of pyrazole compounds is paramount. This five-membered heterocyclic scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the structural characteristics of pyrazole compounds is paramount. This five-membered heterocyclic scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] The unambiguous elucidation of their molecular architecture is therefore a critical step in the discovery and development pipeline. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for this purpose. This guide offers an in-depth exploration of the spectroscopic data of pyrazoles, moving beyond a simple recitation of values to explain the underlying principles and practical considerations that inform data interpretation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Decoding the Pyrazole Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazoles, providing detailed information about the carbon and proton framework, as well as the electronic environment of the heterocyclic ring.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of a pyrazole derivative is rich with information, but its interpretation can be complicated by factors such as tautomerism and the influence of substituents.

Tautomerism: Pyrazoles that are unsubstituted at the N1 position can exist as a dynamic equilibrium of two tautomers.[3] This rapid interconversion can lead to averaged signals in the NMR spectrum at room temperature.[3] At lower temperatures, the exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each tautomer.[3]

Chemical Shifts and Coupling Constants: The electronic environment of the pyrazole ring significantly influences the chemical shifts of its protons. The protons on the pyrazole ring typically resonate in the aromatic region of the spectrum. The nature and position of substituents dramatically affect these chemical shifts.[3] Coordination to a metal ion, for instance, can cause appreciable changes in the ¹H chemical shifts.[4]

A summary of typical ¹H NMR chemical shift ranges and coupling constants for the pyrazole nucleus is provided below. It is crucial to remember that these are general ranges and can be influenced by the solvent and substituents.

ProtonTypical Chemical Shift (ppm)Typical Coupling Constants (Hz)
H37.5 - 8.5J₃₄ ≈ 1.9-2.5
H46.2 - 6.8J₄₅ ≈ 1.9-2.5
H57.5 - 8.5J₃₅ ≈ 0.5-0.9
N-H10.0 - 14.0 (often broad)

Table 1: Typical ¹H NMR data for the pyrazole ring. Note that these values are highly dependent on substitution and solvent.[3]

Experimental Protocol: ¹H NMR with D₂O Exchange

This experiment is fundamental for identifying exchangeable protons, such as the N-H proton of the pyrazole ring.

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum.

  • D₂O Addition: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and shake it vigorously for about a minute to ensure thorough mixing.

  • Final Spectrum Acquisition: Re-acquire the ¹H NMR spectrum. The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity due to proton-deuterium exchange.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides direct insight into the carbon framework of pyrazole derivatives. As with ¹H NMR, tautomerism and substituent effects are key considerations. In cases of rapid tautomeric exchange, the signals for C3 and C5 may be broadened or appear as an averaged signal.[5] The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form present in solution or the solid state.[6]

CarbonTypical Chemical Shift (ppm)
C3130 - 155
C4100 - 115
C5120 - 145

Table 2: Typical ¹³C NMR chemical shift ranges for the pyrazole ring.[6][7]

2D NMR Techniques: Unraveling Complex Structures

For complex pyrazole derivatives with overlapping signals, 2D NMR experiments are indispensable for unambiguous structural assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of proton connectivity through bonds.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a direct link between the proton and carbon skeletons.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-4 bonds) correlations between protons and carbons. This is particularly crucial for identifying quaternary carbons and piecing together different molecular fragments.[3]

Experimental Workflow: 2D NMR for Pyrazole Structure Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY COSY H1_NMR->COSY Identify ¹H-¹H Coupling HSQC HSQC H1_NMR->HSQC C13_NMR->HSQC Assign Directly Bonded C-H C13_NMR->HSQC HMBC HMBC COSY->HMBC Establish Long-Range Correlations HSQC->HMBC Establish Long-Range Correlations Structure Final Structure HMBC->Structure Assemble Fragments

Caption: Workflow for pyrazole structure elucidation using 2D NMR.

Section 2: Infrared (IR) Spectroscopy - Identifying Functional Groups and Bonding

IR spectroscopy is a rapid and effective method for identifying key functional groups within a pyrazole molecule. The vibrational frequencies of bonds are sensitive to their environment, providing valuable structural clues.

Key Vibrational Modes:

  • N-H Stretch: For N-unsubstituted pyrazoles, the N-H stretching vibration is a prominent feature. In the absence of hydrogen bonding (e.g., in the gas phase or dilute non-polar solution), this band appears around 3400-3500 cm⁻¹.[8] However, in the solid state or in concentrated solutions, pyrazoles often form hydrogen-bonded dimers or trimers, which causes a significant broadening and shift of the N-H stretching band to lower wavenumbers (typically in the 2600-3200 cm⁻¹ region).[8]

  • C-H Stretch: The C-H stretching vibrations of the pyrazole ring typically appear in the 3100-3180 cm⁻¹ range.[8]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.

  • Ring Vibrations: The pyrazole ring itself has a series of characteristic "breathing" and deformation modes that appear in the fingerprint region of the spectrum (<1400 cm⁻¹).

Functional GroupTypical Wavenumber (cm⁻¹)Characteristics
N-H Stretch (free)~3400-3500Sharp
N-H Stretch (H-bonded)~2600-3200Broad and strong
C-H Stretch (aromatic)~3100-3180Medium to weak
C=N, C=C Stretch~1400-1600Series of bands, variable intensity

Table 3: Characteristic IR absorption frequencies for pyrazole compounds.[8][9]

Section 3: Mass Spectrometry - Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. Electron impact (EI) is a common ionization method that induces characteristic fragmentation of the pyrazole ring.

Molecular Ion Peak (M⁺): The molecular ion peak is typically observed in the mass spectra of pyrazole derivatives and provides the molecular weight of the compound.

Key Fragmentation Pathways:

A primary fragmentation pathway for the pyrazole ring involves the cleavage of the N-N bond.[10] The specific fragmentation pattern is highly dependent on the nature and position of substituents on the ring.[11]

Common Fragmentation Mechanisms:

  • Loss of HCN: A common fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN) from the molecular ion.[11]

  • Loss of N₂: Cleavage of the N-N bond can lead to the expulsion of a molecule of nitrogen (N₂).

  • Side-Chain Fragmentation: Substituents on the pyrazole ring will undergo their own characteristic fragmentations. For example, an acetyl group may be lost as a ketene radical.[11]

Logical Relationship of Spectroscopic Data in Pyrazole Characterization

G MS Mass Spectrometry (Molecular Formula) Structure Postulated Structure MS->Structure Provides molecular weight and elemental composition Confirmation Confirmed Structure MS->Confirmation IR IR Spectroscopy (Functional Groups) IR->Structure Identifies key functional groups IR->Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->Structure Defines the carbon-hydrogen framework and connectivity NMR->Confirmation Structure->Confirmation Consistent with all spectroscopic data

Caption: Integration of spectroscopic data for pyrazole structure confirmation.

Conclusion

The spectroscopic characterization of pyrazole compounds is a multi-faceted process that requires a synergistic interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. A thorough understanding of the principles outlined in this guide, coupled with careful experimental design and data analysis, will empower researchers to confidently and accurately elucidate the structures of novel pyrazole derivatives, thereby accelerating the pace of discovery in medicinal chemistry and related fields.

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  • Al-Ostoot, F. H., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(20), 7056. [Link]

  • ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • ResearchGate. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. [Link]

  • American Chemical Society. Formation of N-substituted pyrazoles from the pyrolysis of certain .alpha.,.beta.-unsaturated azines. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

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Exploratory

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

Abstract The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics.[1][2][3][4] This guide focuses on a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved therapeutics.[1][2][3][4] This guide focuses on a specific, synthetically tractable pyrazole derivative, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine , as a foundational core for analog development. We will provide a comprehensive exploration of rational design strategies, detailed synthetic protocols, and a framework for biological evaluation. This document is intended to serve as a practical whitepaper for researchers aiming to leverage this scaffold for the discovery of novel chemical entities with therapeutic potential. By explaining the causality behind each strategic and experimental choice, we aim to equip drug discovery teams with the insights needed to navigate the complexities of lead optimization.

The Core Moiety: A Structural and Strategic Analysis

The parent compound, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine, presents a compelling starting point for a discovery program. Its structure can be deconstructed into three key components, each offering a distinct vector for chemical modification and optimization.

  • The 1-Methyl-1H-pyrazol-3-amine Core: The pyrazole ring is an aromatic heterocycle that often serves as a bioisosteric replacement for a phenyl ring, offering advantages such as improved solubility and a different metabolic profile.[5] The nitrogen atoms provide hydrogen bond accepting capabilities, while the amine at the 3-position serves as a crucial handle for introducing diverse functionalities and as a hydrogen bond donor. The N1-methyl group occupies a key vector, and its modification can influence both steric interactions and metabolic stability.

  • The N-Cyclopropylmethyl Group: This substituent provides a defined, rigid, and lipophilic character. The cyclopropyl ring is a well-established motif in medicinal chemistry, often introduced to enhance potency or improve metabolic stability by sterically shielding adjacent positions from enzymatic degradation.[6]

The strategic exploration of this chemical space requires a systematic approach to modifying these components. The diagram below illustrates the primary points of diversification on the core scaffold.

Core_Molecule cluster_core N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine cluster_vectors Points of Diversification Core N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine p1 p2 p3 p4 R1 Vector 1: N1-Substitution R2 Vector 2: Pyrazole C4/C5 Substitution R3 Vector 3: Linker Modification R4 Vector 4: N-Terminus Modification p1->R1 p2->R2 p3->R3 p4->R4

Caption: Key vectors for analog design on the core scaffold.

Rational Design Strategies for Analog Development

A successful analog program does not rely on random modifications but on a hypothesis-driven approach. The goal is to systematically probe the structure-activity relationship (SAR) to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Strategy 1: R-Group Scanning at the N-Terminus (Vector 4)
  • Rationale: The N-cyclopropylmethyl group occupies a potential hydrophobic binding pocket of a target protein. The primary objective here is to explore the steric and electronic requirements of this pocket. By varying the size, shape, and lipophilicity of this group, we can optimize binding interactions.

  • Proposed Modifications:

    • Alkyl/Cycloalkyl Series: Replace the cyclopropylmethyl group with other small cycloalkyls (cyclobutyl, cyclopentyl) or branched alkyl chains (isopropyl, isobutyl, tert-butyl) to probe for optimal size and shape.

    • Aromatic/Heteroaromatic Series: Introduce phenyl, substituted phenyl (e.g., 4-fluorophenyl, 4-methoxyphenyl), or heteroaromatic rings (e.g., pyridyl, thienyl) to explore potential π-π stacking or other specific interactions.

    • Polar Groups: Incorporate groups capable of hydrogen bonding (e.g., hydroxyethyl, methoxyethyl) to search for interactions with polar residues in the binding site.

Strategy 2: Core Pyrazole Substitution (Vector 2)
  • Rationale: Substitution on the C4 and C5 positions of the pyrazole ring can profoundly impact the molecule's electronic properties, conformation, and potential for new interactions.[7][8] For instance, introducing an electron-withdrawing group at C4 can alter the pKa of the pyrazole nitrogens, while a bulky group at C5 can dictate the preferred conformation of the side chains.

  • Proposed Modifications:

    • C4-Position: Introduce small substituents like halogens (Cl, F) or a methyl group. Halogens can serve as valuable probes for specific interactions and can modulate metabolic stability.

    • C5-Position: This position is often modified to introduce larger groups that can occupy adjacent binding pockets. Phenyl or other aryl groups are common substitutions.[8]

Strategy 3: Linker Modification (Vector 3)
  • Rationale: The 3-amino group acts as a simple linker. Converting it into a more complex functional group, such as an amide or urea, can introduce new hydrogen bond donors and acceptors, change the geometry of the connection, and improve metabolic stability.

  • Proposed Modifications:

    • Amide Formation: Acylation of the amine to form amides (e.g., N-acetyl, N-benzoyl) introduces a carbonyl group, which is an excellent hydrogen bond acceptor.

    • Urea/Sulfonamide Formation: Reaction with isocyanates or sulfonyl chlorides, respectively, provides access to ureas and sulfonamides, which present different hydrogen bonding patterns and steric profiles compared to amides.

The overall strategic workflow for analog design can be visualized as a branching decision tree.

Design_Strategy cluster_mods Primary Modification Strategies cluster_N_Term_Examples Examples cluster_P_Core_Examples Examples cluster_Linker_Examples Examples Core Core Scaffold N-(cyclopropylmethyl) -1-methyl-1H-pyrazol-3-amine N_Term Vector 4: N-Terminus R-Group Scanning Core->N_Term P_Core Vector 2: Pyrazole Core Substitution Core->P_Core Linker Vector 3: Linker Modification Core->Linker N_Alkyl Cycloalkyls N_Term->N_Alkyl N_Aryl Aryls N_Term->N_Aryl N_Polar Polar Groups N_Term->N_Polar C4_Sub C4-Halogen P_Core->C4_Sub C5_Sub C5-Aryl P_Core->C5_Sub Amide Amide Linker->Amide Urea Urea Linker->Urea

Caption: A workflow illustrating the primary strategies for analog design.

Synthetic Methodologies and Experimental Protocols

The trustworthiness of a discovery program is built upon robust and reproducible synthetic chemistry. The protocols described below are based on established, reliable transformations in heterocyclic chemistry.[2][4][9]

Synthesis of the Key Intermediate: 1-methyl-1H-pyrazol-3-amine

The synthesis of the core amine is the critical first step. A common and efficient method is the cyclocondensation of an α,β-unsaturated nitrile with methylhydrazine.

Protocol 3.1: Synthesis of 1-methyl-1H-pyrazol-3-amine

  • Materials:

    • 3-ethoxyacrylonitrile

    • Methylhydrazine

    • Ethanol (absolute)

    • Sodium ethoxide (21% solution in ethanol)

    • Hydrochloric acid (concentrated)

    • Diethyl ether

    • Sodium hydroxide (pellets)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 eq) in ethanol at 0 °C, add methylhydrazine (1.0 eq) dropwise.

    • Allow the mixture to stir at 0 °C for 15 minutes.

    • Add a solution of 3-ethoxyacrylonitrile (1.0 eq) in ethanol dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with concentrated HCl.

    • Evaporate the solvent under reduced pressure.

    • Treat the residue with a saturated aqueous solution of sodium hydroxide and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 1-methyl-1H-pyrazol-3-amine as a solid.

  • Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the data to literature values.

Synthesis of the Parent Compound and N-Terminus Analogs via Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds and is ideal for creating a library of N-terminus analogs.

Protocol 3.2: General Procedure for Reductive Amination

  • Materials:

    • 1-methyl-1H-pyrazol-3-amine (1.0 eq)

    • Aldehyde or Ketone (e.g., cyclopropanecarbaldehyde for the parent compound) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Procedure:

    • To a solution of 1-methyl-1H-pyrazol-3-amine (1.0 eq) in DCE, add the corresponding aldehyde or ketone (1.1 eq) followed by a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product via flash column chromatography to yield the desired N-substituted analog.

Data Summary and Characterization

Systematic data collection is paramount. For each new analog, a standard set of characterization data should be acquired and tabulated. Below is a representative table for a hypothetical set of analogs.

Analog ID Structure Modification Site Synthetic Protocol MW Predicted cLogP Hypothetical Activity (IC₅₀, µM)
Parent N-(cyclopropylmethyl)-...N-Terminus3.2151.211.351.2
ANA-001 N-benzyl-...N-Terminus3.2187.242.100.85
ANA-002 N-(4-fluorobenzyl)-...N-Terminus3.2205.232.290.45
ANA-003 N-cyclopentyl-...N-Terminus3.2165.252.012.5
ANA-004 N-acetyl-...Linker(Acylation)139.150.34>10

Biological Evaluation Framework

Given the broad spectrum of biological activities associated with pyrazole derivatives, including anti-inflammatory, anticancer, and CNS activities, a tiered screening approach is advisable.[10][11][12][13] The specific assays will depend on the therapeutic area of interest, but a general workflow can be established.

Screening_Workflow Compound_Lib Analog Library (Parent + ANA-001...n) Primary_Screen Primary Screening (e.g., Target-based biochemical assay or Phenotypic cell-based assay) Compound_Lib->Primary_Screen Hit_ID Hit Identification (Potency > Threshold) Primary_Screen->Hit_ID Dose_Resp Dose-Response & IC₅₀ Determination Hit_ID->Dose_Resp Active Compounds Selectivity Selectivity Profiling (Against related targets) Dose_Resp->Selectivity ADME In Vitro ADME (Metabolic stability, Permeability) Selectivity->ADME Lead_Opt Lead Optimization (Further SAR) ADME->Lead_Opt Prioritized Hits In_Vivo In Vivo Efficacy Studies (PK/PD & Disease Models) Lead_Opt->In_Vivo

Caption: A generalized workflow for the biological evaluation of analogs.

  • Primary Screening: The entire library of synthesized analogs would be tested at a single high concentration (e.g., 10 µM) in a high-throughput assay relevant to the desired therapeutic target (e.g., a kinase inhibition assay, a receptor binding assay, or a cell viability assay).

  • Dose-Response and Selectivity: "Hits" from the primary screen are then subjected to 10-point dose-response curves to accurately determine their potency (IC₅₀ or EC₅₀). These compounds should also be tested against a panel of related targets to assess their selectivity profile.

  • In Vitro ADME/Tox: Promising, potent, and selective compounds undergo preliminary ADME profiling to assess properties like metabolic stability in liver microsomes, cell permeability (e.g., Caco-2 assay), and potential cytotoxicity.

  • Lead Optimization and In Vivo Testing: Compounds with a balanced profile of potency, selectivity, and drug-like properties are declared "leads" and can either undergo further optimization or be advanced into in vivo models for pharmacokinetic and efficacy studies.

Conclusion

The N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine scaffold represents a versatile and promising starting point for drug discovery. Its modular nature allows for systematic exploration of structure-activity relationships through logical, hypothesis-driven analog design. By employing robust synthetic methodologies and a tiered biological evaluation strategy, research teams can efficiently navigate the chemical space surrounding this core to identify and optimize novel lead compounds. This guide provides the foundational strategies and practical protocols to initiate such a program, underscoring the importance of integrating rational design with rigorous experimental execution.

References

  • Title: Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Source: PubMed, Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Source: MDPI, Pharmaceuticals URL: [Link]

  • Title: Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Source: ACS Publications, Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Source: PubMed, Journal of Medicinal Chemistry URL: [Link]

  • Title: An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. Source: Bentham Science URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Source: ResearchGate URL: [Link]

  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Source: NCBI, PMC URL: [Link]

  • Title: Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Source: PubMed URL: [Link]

  • Title: Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Source: Bentham Science, Current Organic Synthesis URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: MDPI, Molecules URL: [Link]

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: NCBI, PMC URL: [Link]

  • Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Source: RSC Publishing, RSC Medicinal Chemistry URL: [Link]

  • Title: Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Source: ResearchGate URL: [Link]

  • Title: Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Source: SpringerLink, Future Journal of Pharmaceutical Sciences URL: [Link]

  • Title: 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. Source: PubChem URL: [Link]

  • Title: Synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. Source: NCBI, PMC URL: [Link]

  • Title: Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Source: PubMed URL: [Link]

  • Title: Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H- pyrazol-5-amine derivatives as antimicrobial agents. Source: CORE URL: [Link]

  • Title: Review on Biological Activities of Pyrazole Derivatives. Source: Journal of Chemical Health Risks URL: [Link]

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Foundational

"N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine" molecular weight and formula

Executive Summary N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a secondary amine building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural core—a 1-methyl-3-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a secondary amine building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural core—a 1-methyl-3-aminopyrazole—serves as a critical bioisostere for amide bonds and a hinge-binding motif in ATP-competitive inhibitors.[1] The N-cyclopropylmethyl appendage provides metabolic stability (blocking α-hydroxylation) while maintaining a steric profile similar to an isobutyl group.[1]

This guide details the physicochemical properties, validated synthetic pathways, and handling protocols for this specific molecular entity.[2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9][10]

Core Identifiers
PropertyData
IUPAC Name N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Exact Mass 151.1109
CAS Number Not formally assigned to this specific isomer in public registries; refer to CAS 1904-31-0 for the parent amine.[1][3]
SMILES Cn1nccc1NCC2CC2
Structural Composition

The molecule consists of two distinct domains:[1]

  • Heterocyclic Core: A 1-methyl-1H-pyrazole ring.[1][4] The nitrogen at position 1 is methylated, preventing tautomerization and fixing the bond order.

  • Exocyclic Amine: A secondary amine at position 3, substituted with a cyclopropylmethyl group.

Calculated Physicochemical Properties[1][3]
  • cLogP: ~1.12 (Moderate lipophilicity, favorable for CNS penetration).

  • TPSA: ~24.0 Ų (High oral bioavailability potential).

  • pKa (Calculated): ~4.5 (Pyrazole nitrogen) and ~2.0 (Exocyclic amine). Note: The exocyclic nitrogen is significantly less basic than a standard aliphatic amine due to conjugation with the pyrazole ring.

Synthetic Logic & Pathway Design[1]

Retrosynthetic Analysis

Direct alkylation of 1-methyl-1H-pyrazol-3-amine with (bromomethyl)cyclopropane often leads to poly-alkylation (formation of tertiary amines) and regioselectivity issues at the pyrazole N2 position.[1]

Recommended Route: Reductive Amination . Using cyclopropanecarbaldehyde allows for the controlled formation of the mono-alkylated secondary amine via an imine intermediate.[1] This method is self-limiting to the mono-product and proceeds under mild conditions.[1]

Reaction Mechanism Visualization

The following diagram outlines the reductive amination pathway, highlighting the critical iminium ion intermediate.

G cluster_0 Reagents cluster_1 Intermediate SM1 1-Methyl-1H-pyrazol-3-amine (C4H7N3) Imine Hemiaminal / Iminium Ion (Transient Species) SM1->Imine + SM2 DCE, AcOH SM2 Cyclopropanecarbaldehyde (C4H6O) Product N-(cyclopropylmethyl)-1-methyl- 1H-pyrazol-3-amine (C8H13N3) Imine->Product + NaBH(OAc)3 Reduction

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride (STAB) for selective mono-alkylation.[1]

Experimental Protocol (Standard Operating Procedure)

Objective: Synthesis of 5.0 g of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine.

Reagents
  • Starting Material: 1-Methyl-1H-pyrazol-3-amine (1.0 eq, 51.5 mmol, ~5.0 g)[1]

  • Aldehyde: Cyclopropanecarbaldehyde (1.1 eq, 56.6 mmol)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq, 77.2 mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive: Acetic Acid (1.0 eq) – Catalyzes imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazol-3-amine (5.0 g) in DCE (100 mL).

    • Add Cyclopropanecarbaldehyde (4.0 g) followed by Acetic Acid (3.0 mL).

    • Stir at room temperature (RT) for 1 hour under Nitrogen atmosphere. Checkpoint: Solution may turn slightly yellow/orange indicating imine formation.[1]

  • Reduction:

    • Cool the mixture to 0°C in an ice bath.

    • Add STAB (16.4 g) portion-wise over 15 minutes to control gas evolution.

    • Remove ice bath and allow the reaction to warm to RT. Stir overnight (12-16 hours).

  • Quench & Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 20 minutes until gas evolution ceases.

    • Separate the organic layer.[2] Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic phases and wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Silica gel).

    • Eluent: 0-5% Methanol in DCM (with 1% NH₄OH additive to reduce tailing).

Analytical Characterization (Expected Data)

To validate the synthesis, compare spectral data against these predicted values.

¹H NMR (400 MHz, CDCl₃)
  • δ 7.20 (d, 1H): Pyrazole C5-H (Doublet due to coupling with C4-H).

  • δ 5.60 (d, 1H): Pyrazole C4-H.

  • δ 3.80 (br s, 1H): Exocyclic N-H (Broad, exchangeable).

  • δ 3.75 (s, 3H): N-Methyl group (Characteristic sharp singlet).

  • δ 3.05 (d, 2H): N-CH₂-Cyclopropyl (Methylene doublet).

  • δ 1.05 (m, 1H): Cyclopropyl CH (Methine).

  • δ 0.55 (m, 2H): Cyclopropyl CH₂ (High field).

  • δ 0.25 (m, 2H): Cyclopropyl CH₂ (High field).

Mass Spectrometry (ESI+)
  • [M+H]⁺: 152.22 m/z.

  • Fragmentation Pattern: Loss of cyclopropylmethyl group often yields the core ion at m/z ~98.

Handling & Safety Profile

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminopyrazoles can oxidize slowly upon air exposure, turning dark brown.

  • Hazards:

    • Skin/Eye Irritant: Treat as a standard organic base.

    • Sensitizer: Pyrazole derivatives have potential sensitization risks; use double-gloving protocols.[1]

  • Stability: Stable in solution (DMSO/Methanol) for >24 hours. Avoid strong oxidizing agents.

References

  • Synthesis of 1-Methyl-1H-pyrazol-3-amine (Starting Material)

    • Source: ChemicalBook & Ambeed D
    • Link:

  • Reductive Amination Methodology (General Pyrazole Protocol)

    • Title: One-pot synthesis of the N-pyrazolyl amine via a reductive amination.[1][4]

    • Source: ResearchG
    • Link:

  • Cyclopropyl Fragment Utility in Drug Design

    • Title: The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.[5]

    • Source: J. Med.[5] Chem. (Snippet 1.17 Context).

    • Link: [J. Med.[5] Chem. 2016, 59, 8712–8756]([Link]5]

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Exploratory

literature review of 1-methyl-1H-pyrazol-3-amine compounds

An In-depth Technical Guide to 1-Methyl-1H-pyrazol-3-amine Compounds in Drug Discovery Introduction: The Privileged Pyrazole Scaffold The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Methyl-1H-pyrazol-3-amine Compounds in Drug Discovery

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural versatility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. FDA-approved drugs like Celecoxib (anti-inflammatory), Sildenafil (phosphodiesterase inhibitor), and Rimonabant (anti-obesity agent) feature this core motif, underscoring its therapeutic significance.[2][4] Within this broad class, 1-methyl-1H-pyrazol-3-amine has emerged as a particularly valuable building block, especially in the development of targeted therapies like protein kinase inhibitors.[3] The strategic placement of the N-methyl group and the C3-amine provides a robust platform for generating libraries of compounds with diverse pharmacological activities, from anticancer to anti-inflammatory properties.[5][6] This guide offers a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 1-methyl-1H-pyrazol-3-amine derivatives, tailored for researchers and scientists in the field of drug development.

Part 1: Synthetic Strategies for the Pyrazole Core

The construction of the pyrazole ring is a well-established field in organic chemistry, with both classical and modern methods offering access to a wide array of substituted analogs. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

The most fundamental approach to pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dielectrophile.

  • Knorr Pyrazole Synthesis: This classic method utilizes the reaction between a hydrazine (such as methylhydrazine) and a 1,3-dicarbonyl compound.[7] The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring. The regioselectivity of this reaction can be a challenge, particularly with unsymmetrical dicarbonyls.

  • Reaction with α,β-Unsaturated Carbonyls: Another common strategy is the cyclocondensation of hydrazines with α,β-unsaturated aldehydes or ketones (chalcones).[1][2] This reaction typically forms a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole.

Modern Synthetic Methodologies

Contemporary organic synthesis has provided more sophisticated and often more efficient routes to highly functionalized pyrazoles.

  • 1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne.[1][8] It offers a high degree of control over the substitution pattern of the final product.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium and nickel-catalyzed C-N cross-coupling reactions have become invaluable for synthesizing N-aryl and N-heteroaryl pyrazoles.[9][10][11] These methods allow for the direct formation of a bond between a pyrazole nitrogen and an aryl or heteroaryl halide, providing access to complex scaffolds that are difficult to prepare via classical condensation. Visible-light-mediated protocols have also emerged, offering greener and milder reaction conditions.[10][11]

  • Multicomponent Reactions: One-pot multicomponent strategies, such as the titanium-imido-catalyzed coupling of alkynes and nitriles, provide a convergent and atom-economical approach to constructing highly substituted pyrazoles from simple starting materials.[12]

A general synthetic workflow for accessing functionalized 1-methyl-1H-pyrazol-3-amine derivatives often starts with a foundational pyrazole synthesis, followed by functional group interconversions to install the desired amine and other substituents.

G cluster_synthesis General Synthesis of Pyrazole Core cluster_functionalization Functionalization cluster_derivatization Derivatization for SAR A 1,3-Dicarbonyl Compound C Cyclocondensation (e.g., Knorr Synthesis) A->C B Methylhydrazine B->C D Substituted 1-Methylpyrazole C->D E Introduction of Precursor (e.g., Nitro, Cyano) D->E F Reduction/Conversion E->F G 1-Methyl-1H-pyrazol-3-amine Scaffold F->G H Coupling Reaction (e.g., Amide, Suzuki) G->H I Diverse Library of Pyrazol-3-amine Analogs H->I

Caption: General synthetic workflow for 1-methyl-1H-pyrazol-3-amine derivatives.

Part 2: Applications in Drug Discovery: A Focus on Kinase Inhibition

The 1-methyl-1H-pyrazol-3-amine scaffold is a premier example of a "kinase hinge-binder." The pyrazole ring and its exocyclic amine can form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the ATP-binding pocket, providing a foundation for achieving high potency. Further substitutions on the pyrazole ring and the amine group can then be tailored to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is central to immune function and hematopoiesis.[13] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[13] Consequently, JAK inhibitors have become a major therapeutic class.

The 1-methyl-1H-pyrazol-3-amine moiety is a key component in several potent JAK inhibitors.[13] For instance, Gandotinib (LY2784544) incorporates a 3-aminopyrazole scaffold and was developed as a selective JAK2 inhibitor.[14] Structure-activity relationship (SAR) studies have shown that modifications to the pyrazole ring can modulate selectivity across the JAK family members (JAK1, JAK2, JAK3, TYK2).[14][15]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Activation Inhibitor 1-Methyl-1H-pyrazol-3-amine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by pyrazol-3-amine compounds.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are essential regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[16] The development of CDK inhibitors is a major focus of oncology research. The 1-methyl-1H-pyrazol-3-amine scaffold has been successfully employed to generate potent inhibitors of various CDKs.

  • CDK2 Inhibitors: Compounds based on a di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, where one of the pyrazoles is a 1-methyl-1H-pyrazole, have shown potent CDK2 inhibition (Ki = 0.005 µM for compound 15) and sub-micromolar antiproliferative activity against various cancer cell lines.[17] These inhibitors were found to arrest cells in the S and G2/M phases and induce apoptosis.[17]

  • CDK4/6 Inhibitors: The FDA-approved CDK4/6 inhibitors (Palbociclib, Ribociclib, Abemaciclib) have revolutionized the treatment of HR+ breast cancer.[16] Research continues into novel scaffolds, and 1H-pyrazole-3-carboxamide derivatives have been developed as potent dual inhibitors of CDK4/6 and FLT3.[18]

  • PCTAIRE Family Inhibitors: The understudied PCTAIRE subfamily of CDKs, including CDK16, represents a novel therapeutic target. Starting from a promiscuous N-(1H-pyrazol-3-yl)pyrimidin-4-amine inhibitor, researchers developed optimized compounds with high cellular potency for CDK16 (EC50 = 33 nM), leading to a G2/M phase cell cycle arrest.[19][20]

Other Kinase Targets

The versatility of the 1-methyl-1H-pyrazol-3-amine core has led to its application against a range of other important kinase targets.

  • RIPK1 Inhibitors: Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis and inflammation.[21][22] Inhibition of RIPK1 is a promising strategy for treating inflammatory conditions like inflammatory bowel disease.[22] Optimized 1H-pyrazol-3-amine derivatives have been discovered as potent, selective, and orally available RIPK1 inhibitors that show efficacy in preclinical models of systemic inflammation.[22]

  • FLT3 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML).[23] Imidazo[1,2-a]pyridine derivatives containing a 1-methyl-1H-pyrazol-4-yl moiety have been identified as potent inhibitors of both FLT3-ITD (internal tandem duplication) and the BCR-ABL fusion protein, tackling clinically relevant resistance mechanisms.[23]

Compound Class/ExampleTarget Kinase(s)Reported PotencyTherapeutic AreaReference(s)
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCDK2 , CDK1, CDK9Ki = 0.005 µM (for CDK2)Oncology[17]
Gandotinib (LY2784544)JAK2 Potent, selectiveOncology (Myeloproliferative Neoplasms)[14]
1H-Pyrazol-3-amine derivativesRIPK1 EC50 = 8-17 nMInflammatory Disease[21][22]
Imidazo[1,2-a]pyridine derivativesFLT3-ITD , BCR-ABLPotent inhibition at 10 nMOncology (AML)[23]
N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivativesCDK16 (PCTAIRE)EC50 = 33 nMOncology[19][20]

Part 3: Experimental Protocols & Methodologies

The translation of a chemical scaffold into a viable drug candidate requires rigorous experimental validation. The protocols described here represent standard methodologies in the field for assessing the synthesis and biological activity of novel kinase inhibitors.

Protocol: General Synthesis of a 1-Methyl-5-aryl-1H-pyrazol-3-amine Derivative

Causality: This protocol exemplifies a common synthetic sequence involving a Claisen condensation to form the 1,3-dicarbonyl precursor, followed by a Knorr-type cyclization with methylhydrazine, and subsequent chemical manipulations to install the amine functionality. Each step is chosen for its reliability and applicability to a range of substrates.

  • Step 1: Synthesis of the 1,3-Diketone.

    • To a solution of sodium ethoxide (1.1 eq) in dry ethanol, add an appropriate acetophenone (1.0 eq) dropwise at 0°C.

    • Add an ethyl acetate derivative (1.2 eq) and allow the mixture to warm to room temperature, then reflux for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, acidify with dilute HCl, and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude 1,3-diketone, which can be purified by column chromatography.

  • Step 2: Pyrazole Ring Formation.

    • Dissolve the 1,3-diketone (1.0 eq) in glacial acetic acid.

    • Add methylhydrazine sulfate (1.1 eq) and heat the mixture to 100°C for 4-6 hours.

    • Cool the reaction, pour it into ice water, and neutralize with a saturated NaHCO3 solution.

    • Extract the product with dichloromethane, dry the combined organic layers over Na2SO4, and concentrate to afford the crude N-methyl pyrazole derivative.

  • Step 3: Installation of the Amine Group (Example via Nitration/Reduction).

    • Nitration: Dissolve the pyrazole from Step 2 in concentrated sulfuric acid at 0°C. Add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5°C. Stir for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice and collect the precipitated nitro-pyrazole by filtration.

    • Reduction: Suspend the nitro-pyrazole in ethanol and add a reducing agent such as SnCl2·2H2O (3.0 eq) and concentrated HCl. Reflux for 3-5 hours.

    • Cool the reaction, basify with aqueous NaOH, and extract with ethyl acetate. The resulting 1-methyl-1H-pyrazol-3-amine derivative can be purified by column chromatography.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality: This assay provides a direct measure of an inhibitor's ability to block the catalytic activity of its target kinase.[3] It quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal. This method is highly sensitive, quantitative, and amenable to high-throughput screening.

  • Kinase Reaction.

    • Prepare a reaction mixture containing the target kinase, its specific substrate (protein or peptide), and ATP in a suitable kinase buffer.

    • Add the test compound (1-methyl-1H-pyrazol-3-amine derivative) at various concentrations (typically a 10-point serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Incubate the reaction at 30°C for 1 hour.

  • ADP Detection.

    • Add ADP-Glo™ Reagent to the reaction wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent, which converts the ADP generated into ATP and then uses the new ATP to drive a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis.

    • Measure the luminescence signal using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Iterative workflow for the development of pyrazole-based inhibitors.

Conclusion and Future Outlook

The 1-methyl-1H-pyrazol-3-amine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective inhibitors of protein kinases. Its inherent ability to form key hydrogen-bonding interactions within the ATP-binding site provides a reliable anchor for inhibitor design. The extensive body of research highlights its successful application in targeting critical kinases involved in oncology (CDKs, JAKs, FLT3) and inflammation (JAKs, RIPK1).

Future research will likely focus on several key areas. First, the development of covalent inhibitors by incorporating a reactive "warhead" onto the pyrazole scaffold could lead to compounds with increased potency and prolonged duration of action, as has been successfully demonstrated for JAK3 inhibitors.[13] Second, exploring this scaffold to target understudied kinases of the "dark kinome" could unlock novel therapeutic opportunities for diseases with high unmet medical needs.[19][20] Finally, the application of advanced computational techniques and machine learning will undoubtedly accelerate the design-synthesis-test cycle, enabling the more rapid optimization of 1-methyl-1H-pyrazol-3-amine derivatives into next-generation clinical candidates.

References

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  • Synthesis of Pyrazole Derivatives A Review - IJFMR. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC. (URL: [Link])

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC. (URL: [Link])

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. (URL: [Link])

  • Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds - PubMed. (URL: [Link])

  • Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • (PDF) Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach - ResearchGate. (URL: [Link])

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google P
  • 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. (URL: [Link])

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - MDPI. (URL: [Link])

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. (URL: [Link])

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (URL: [Link])

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an - eScholarship.org. (URL: [Link])

  • (PDF) Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors. (URL: [Link])

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  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed. (URL: [Link])

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Foundational

A Theoretical Guide to the Stability of the Pyrazole Ring: Principles, Computational Analysis, and Predictive Insights

Prepared by: Gemini, Senior Application Scientist Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and func...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of bioactive compounds and functional materials.[1][2] Its prevalence stems from a unique combination of synthetic accessibility and favorable physicochemical properties, chief among them being its inherent stability. This guide provides an in-depth exploration of the theoretical principles that govern the stability of the pyrazole ring, intended for researchers, scientists, and drug development professionals. We will dissect the core contributions of aromaticity, analyze the profound impact of tautomerism and substituent effects, and present practical computational workflows for predicting and rationalizing stability. By bridging fundamental theory with field-proven computational methodologies, this document serves as a technical resource for the rational design of novel pyrazole-based molecules with optimized stability profiles.

Part 1: The Foundation of Pyrazole Stability: Aromaticity and Electronic Structure

The remarkable stability of the pyrazole ring is not a fortuitous property but a direct consequence of its fundamental electronic structure. Understanding this foundation is critical for any scientist seeking to modify or incorporate this heterocycle into larger molecular designs.

The Pyrazole Moiety: A Privileged Scaffold

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] This arrangement imparts a unique set of properties: one nitrogen atom is a pyrrole-like (N1), contributing its lone pair to the aromatic system, while the other is a pyridine-like (N2), with its lone pair residing in an sp² orbital in the plane of the ring.[3] This configuration makes N-unsubstituted pyrazoles amphoteric, capable of acting as both weak acids and bases.[3][5] This electronic architecture is central to its ability to engage in various non-covalent interactions, a key reason for its status as a "privileged scaffold" in drug discovery.

Aromaticity: The Cornerstone of Stability

The primary reason for pyrazole's stability is its aromatic character.[6][7] The planar, cyclic molecule contains six delocalized π-electrons (one from each of the three carbons, one from the pyridine-like nitrogen, and two from the pyrrole-like nitrogen), satisfying Hückel's rule for aromaticity (4n+2 π-electrons).[4] This delocalization results in a significant resonance stabilization energy, making the ring resistant to reactions that would disrupt this system, such as oxidation and reduction.[5][6]

A crucial point of comparison is with its isomer, imidazole. While both are aromatic, computational studies have shown that the imidazole ring is generally more stable than the pyrazole ring. This difference is not attributed to a higher degree of aromaticity in imidazole but rather to the inherent weakness of the N-N single bond in pyrazole, a feature that slightly destabilizes the ring system compared to the C-N-C arrangement in imidazole.[8]

Quantifying Aromaticity: Theoretical Descriptors

To move beyond qualitative descriptions, computational chemistry provides quantitative measures of aromaticity. These indices are not direct observables but are inferred from properties like geometry, magnetic susceptibility, and electron delocalization. The choice of descriptor is critical, as each provides a different lens through which to view aromaticity.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 is characteristic of a non-aromatic system. It is a reliable and straightforward metric to calculate from an optimized molecular geometry.

  • Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at a specific point, typically the center of the ring. A large negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. However, caution is advised, as NICS values can be influenced by local effects and may be misleading, especially in fused-ring systems.[9][10]

  • Multi-Center Index (MCI): This electron-delocalization-based index quantifies the extent of cyclic electron sharing. It has been shown to be a robust indicator of aromaticity, particularly in complex systems where NICS may fail.[9]

Table 1: Comparison of Calculated Aromaticity Indices

CompoundHOMANICS(0) (ppm)[9][10]MCI (a.u.)[9]
Benzene~1.00~-8.00.072
Pyrazole~0.78~-14.00.047
Imidazole~0.85~-11.0N/A

Note: Values are representative and can vary with the level of theory used.

The data clearly shows that while pyrazole is strongly aromatic, it is slightly less so than benzene based on these metrics. The choice of index depends on the research question; HOMA is excellent for assessing ground-state geometric stability, while MCI provides a direct measure of electron delocalization.

Part 2: The Dynamic Nature of Pyrazole: Tautomerism

For asymmetrically substituted pyrazoles, the stability discussion is incomplete without considering annular prototropic tautomerism. This phenomenon, where a proton shifts between the two ring nitrogens, results in an equilibrium between two distinct isomers, profoundly influencing the molecule's properties and stability.[11][12]

Understanding Annular Prototropic Tautomerism

In a 3(5)-substituted pyrazole, the substituent can be at position 3 or 5 depending on the location of the N-H proton. The energy difference between these two tautomers can be small, leading to a dynamic equilibrium in solution, or large, causing one form to be overwhelmingly dominant.[13][14] Theoretical studies have shown that the energy barrier for the direct intramolecular 1,2-proton shift is very high (47-56 kcal/mol).[3][12] Consequently, this process is often catalyzed by solvent molecules, which facilitate an intermolecular proton transfer with a much lower activation energy.[3][12]

The Decisive Role of Substituents in Tautomeric Equilibrium

The electronic nature of the ring substituent is the most critical factor in determining which tautomer is more stable.[11] Extensive theoretical calculations, primarily using Density Functional Theory (DFT), have established a clear and predictive relationship.[3][12]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and alkyls preferentially stabilize the tautomer where they are located at the C3 position.[12]

  • Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -COOH strongly favor the tautomer where they are positioned at C5.[11] This can also be stated as these groups favoring the N1-H tautomer when they are at the C5 position.[11]

This causality is rooted in the electronic interplay between the substituent and the heterocycle. For instance, a strong electron-donating group at C3 can better participate in resonance stabilization with the adjacent pyridine-like N2 atom. Conversely, an electron-withdrawing group at C5 is better positioned to delocalize electron density from the ring.

Tautomerism cluster_EDG Influence of Electron-Donating Group (EDG) cluster_EWG Influence of Electron-Withdrawing Group (EWG) Tautomer1_EDG R = EDG At C3 (More Stable) Tautomer2_EDG R = EDG At C5 (Less Stable) Tautomer1_EDG->Tautomer2_EDG Equilibrium Favors Left Tautomer2_EDG->Tautomer1_EDG Tautomer1_EWG R = EWG At C3 (Less Stable) Tautomer2_EWG R = EWG At C5 (More Stable) Tautomer1_EWG->Tautomer2_EWG Equilibrium Favors Right Tautomer2_EWG->Tautomer1_EWG

Caption: Substituent effects on pyrazole tautomeric equilibrium.

Environmental Influence: The Impact of Solvent on Tautomer Stability

The gas-phase stability predicted by computations provides a baseline, but in real-world applications, solvent effects are paramount. Solvents can significantly alter the tautomeric ratio.[3][12] Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment.[12] Computational models, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting tautomeric equilibria in solution by accounting for these solute-solvent interactions. Studies have shown that explicit solvent molecules, particularly water, can form hydrogen-bond bridges between the nitrogen atoms, dramatically lowering the energy barrier for proton transfer.[3][12]

Part 3: A Practical Guide to Computational Stability Analysis

Predicting the relative stability of pyrazole derivatives is a common task in computational chemistry. A well-designed theoretical protocol provides a self-validating system for generating trustworthy and actionable data.

Choosing the Right Theoretical Tools

The accuracy of a computational prediction is contingent on the chosen method and basis set. For pyrazole stability, a balance between computational cost and accuracy is key.

  • Methodology: Density Functional Theory (DFT) is the workhorse for these types of studies, offering excellent accuracy for a reasonable computational cost.[15][16] The B3LYP functional is a robust, general-purpose choice, while functionals like M06-2X are better suited for systems where non-covalent interactions are critical.[12][17] For higher accuracy, especially for calculating reaction barriers, more rigorous ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) can be used, though at a significantly higher computational expense.[11][17]

  • Basis Set: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets like 6-311++G(d,p) are widely used and provide a good description of electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for accurately modeling bond angles.[3][11][12]

Experimental Protocol: DFT Workflow for Assessing Relative Stability

This protocol outlines the steps to reliably calculate the relative Gibbs free energy (ΔG) of two pyrazole tautomers. ΔG is the most relevant thermodynamic quantity for determining equilibrium populations as it includes both enthalpic (ΔH) and entropic (TΔS) contributions at a given temperature.

Step 1: Structure Preparation

  • Build the 3D structures of both tautomers (e.g., 3-nitropyrazole and 5-nitropyrazole) in a molecular editor.

  • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • Submit each tautomer for a full geometry optimization using a chosen DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).

  • This step finds the lowest energy conformation (the equilibrium geometry) for each molecule on the potential energy surface.

Step 3: Frequency Calculation

  • Perform a frequency calculation at the same level of theory used for optimization.

  • Self-Validation Check: Confirm that the optimization has found a true minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the output. The presence of an imaginary frequency indicates a transition state, not a stable molecule.

  • This calculation also provides the zero-point vibrational energy (ZPVE) and the thermal corrections needed to compute enthalpy (H) and Gibbs free energy (G).

Step 4: Energy Extraction and Analysis

  • Extract the Gibbs free energy for each optimized tautomer from the output files.

  • Calculate the relative free energy: ΔG = G(Tautomer B) - G(Tautomer A).

  • The tautomer with the lower Gibbs free energy is the more stable isomer. The equilibrium constant (K_eq) can be calculated using the formula: K_eq = exp(-ΔG/RT).

Caption: DFT workflow for determining relative tautomer stability.

Case Study: Analyzing Substituent Effects on a Pyrazole Scaffold

To illustrate the protocol, consider the C4 position of the pyrazole ring. We can computationally predict how different substituents at this position modulate the ring's intrinsic stability by calculating the energies of isodesmic reactions.

Table 2: Calculated Relative Stability of 4-Substituted Pyrazoles

Substituent (R)DescriptionCalculated Relative Energy (kcal/mol)Stability Impact
-HUnsubstituted0.00 (Reference)Baseline
-NH₂Electron-Donating-1.52Stabilizing
-CH₃Weakly Donating-0.89Stabilizing
-ClWeakly Withdrawing+0.45Mildly Destabilizing
-NO₂Strongly Withdrawing+3.10Destabilizing

Energies are hypothetical, based on established chemical principles, for illustrative purposes.

This data demonstrates that EDGs at the C4 position tend to stabilize the pyrazole ring, while EWGs destabilize it.[3][18] This is a critical insight for drug design, where modulating the electronics of a core scaffold can tune its metabolic stability and reactivity.

Part 4: Beyond Aromaticity: Degradation Pathways and Kinetic Stability

While thermodynamic stability (ΔG) predicts equilibrium, kinetic stability—the resistance of a molecule to undergo a chemical reaction—is determined by the activation energy (Ea) of its degradation pathways. A molecule can be thermodynamically unstable but kinetically stable if the energy barriers to its decomposition are very high.

General Resistance to Reaction

Due to its aromaticity, the pyrazole ring is generally resistant to common oxidizing and reducing agents.[6] Electrophilic substitution, such as halogenation or nitration, typically occurs at the electron-rich C4 position.[7][19] Under harsh conditions, such as catalytic hydrogenation, the ring can be reduced, first to a non-aromatic pyrazoline and subsequently to a fully saturated pyrazolidine.[5][6]

Theoretical Insights into Unimolecular Decomposition

Computational studies can map the entire potential energy surface for a molecule's decomposition, identifying the most likely initial steps by finding the pathways with the lowest activation energy barriers.[17] For the parent pyrazole, a potential high-energy decomposition channel is the elimination of a dinitrogen molecule (N₂).[17] For substituted pyrazoles, the pathways are more complex. For example, in highly nitrated pyrazoles, a common initial decomposition step is the nitro-nitrite isomerization (R-NO₂ → R-ONO), which is often a precursor to bond cleavage.[17] Ring-opening reactions have also been studied theoretically, providing insight into how the ring might fragment under thermal or photochemical stress.[20][21]

Decomposition A Nitropyrazole TS1 Transition State 1 (Ea1) A->TS1 Isomerization B Nitro-Nitrite Isomer (Intermediate) TS1->B TS2 Transition State 2 (Ea2) B->TS2 Fragmentation C Ring Cleavage Products TS2->C

Caption: A hypothetical unimolecular decomposition pathway for a nitropyrazole.

Special Focus: Stability of Energetic Nitrated Pyrazoles

The stability of highly nitrated pyrazoles is of significant interest in the field of energetic materials.[22][23] Here, stability is a double-edged sword: the material must be stable enough for safe handling but decompose predictably to release energy. Theoretical studies are invaluable for understanding the delicate balance in these systems. For example, studies on isomers of highly nitrated pyrazoles have shown that subtle changes in the position of nitro groups can lead to major differences in thermal stability and sensitivity to impact.[22][24] These computational insights guide the synthesis of safer and more effective energetic materials.[23]

Part 5: Conclusion and Future Outlook

The stability of the pyrazole ring is a multifaceted property governed by the interplay of aromaticity, tautomerism, substituent effects, and the kinetic barriers to degradation. Theoretical and computational chemistry provides an indispensable toolkit for dissecting these factors. By leveraging robust DFT protocols, researchers can predict the relative stabilities of novel derivatives, understand the influence of the chemical environment, and gain insight into potential degradation pathways. These predictive capabilities are crucial for accelerating the design-test-analyze cycle in drug discovery and materials science.

Looking ahead, the integration of machine learning (ML) with quantum mechanical calculations promises to further revolutionize stability prediction.[21] ML potentials trained on large datasets of quantum chemical data can predict molecular properties with high accuracy but at a fraction of the computational cost, enabling high-throughput screening of virtual libraries for compounds with optimal stability profiles.

Part 6: References

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025). ResearchGate.

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org.

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). PMC.

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journals.

  • Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. (2018). The Journal of Organic Chemistry - ACS Publications.

  • Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.

  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH.

  • Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane. (2025). Beilstein Journals.

  • Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. (2025). Request PDF - ResearchGate.

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences Review and Research.

  • The p-block challenge: assessing quantum chemistry methods for inorganic heterocycle dimerizations. (2024). RSC Publishing.

  • Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane. (2025). ICMAB.

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC.

  • Aromaticity Concepts Derived from Experiments. (2022). MDPI.

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET.

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024). RSC Publishing.

  • Unlocking the Heat of Formation: A Journey Into Chemical Stability. (2026). Oreate AI Blog.

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ResearchGate.

  • Effects of the substituents of pyrazole/thiazine ligands on the magnetic properties of chloro-bridged Cu(ii) complexes. New Journal of Chemistry (RSC Publishing).

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications.

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters - ACS Publications - ACS.org.

  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. (2022). Canadian Science Publishing.

  • A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring-opening mechanism. (2022). Request PDF - ResearchGate.

  • Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. (2024). Request PDF - ResearchGate.

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org.

  • QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. (2021). CUNY Academic Works.

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.

  • Stability trends across –NNO– containing heterocycles: (a) Mechanistic... (2024). ResearchGate.

  • Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives. (2018). European Journal of Chemistry.

  • Synthesis and DFT calculation of novel pyrazole derivatives. (2025). ResearchGate.

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). World Journal of Current Medical and Pharmaceutical Research.

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry.

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2025). ResearchGate.

Sources

Protocols & Analytical Methods

Method

Optimized Protocols for Reductive Amination in Pyrazole Functionalization

Strategic Abstract: The Drug Discovery Context The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and an...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract: The Drug Discovery Context

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib). While the construction of the pyrazole ring is well-documented, the functionalization of existing pyrazole cores via reductive amination is a critical, high-throughput strategy for generating structure-activity relationship (SAR) libraries.

This guide details the "Gold Standard" protocols for reductive amination involving pyrazoles. Unlike simple aliphatic amines, pyrazoles present unique electronic challenges:

  • Electron-Rich/Poor Duality: Pyrazole-4-carbaldehydes are excellent electrophiles, whereas amino-pyrazoles are often poor nucleophiles due to the electron-withdrawing nature of the diazole ring.

  • Selectivity: Avoiding over-alkylation and ensuring chemoselectivity in the presence of sensitive functionalities.

Mechanistic Principles: The STAB Advantage

The success of this protocol relies on Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Borohydride (


), which reduces aldehydes/ketones indiscriminately, or Sodium Cyanoborohydride (

), which is toxic and pH-dependent, STAB allows for a "one-pot" reaction where the reducing agent can coexist with the aldehyde.

Key Mechanistic Driver: The steric bulk and electron-withdrawing acetoxy groups of STAB stabilize the Boron-Hydrogen bond.[1] This renders STAB less reactive toward the carbonyl oxygen (


) but highly reactive toward the protonated iminium ion (

).
Mechanistic Pathway[2][3][4]

Reductive Amination Mechanism Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Acid Cat. (AcOH) Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O Iminium->Start +H2O (Reversible) Reduction Hydride Transfer (STAB) Iminium->Reduction Fast Step Product Secondary Amine Reduction->Product

Figure 1: The kinetic preference of STAB for the iminium ion over the carbonyl precursor allows for one-pot execution.

Critical Parameters & Reagent Selection

Before executing the protocol, select the reagents based on the specific pyrazole substitution pattern.

ParameterRecommendationScientific Rationale
Reducing Agent NaBH(OAc)3 (STAB) Mild; does not reduce aldehydes at reasonable rates; no toxic cyanide byproducts [1].
Solvent DCE (1,2-Dichloroethane) Superior to MeOH for STAB stability. DCM or THF are acceptable alternatives.[1][2][3][4]
Catalyst Acetic Acid (AcOH) Essential for ketone substrates or unreactive amines to promote iminium formation.
Stoichiometry 1.1 - 1.5 eq. STAB Slight excess ensures completion; large excess is rarely needed unless water is present.
Drying Agent 4Å Molecular Sieves Critical for hindered pyrazoles. Shifts equilibrium toward imine by scavenging water.

Experimental Protocols

Protocol A: Functionalization of Pyrazole-4-Carbaldehydes

Scenario: Attaching a solubilizing amine tail to a pyrazole core.

Reagents:

  • Substrate: 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Amine: Morpholine (1.1 mmol)

  • Solvent: Anhydrous DCE (5 mL)

  • Reagent: STAB (1.4 mmol, 300 mg)

  • Additive: Glacial Acetic Acid (1 drop, ~0.1 mmol)

Step-by-Step Methodology:

  • Imine Formation (The "Pre-stir"):

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the pyrazole-aldehyde (1.0 eq) and the amine (1.1 eq) in DCE.

    • Add Acetic Acid.[1][3][4][5][6][7][8]

    • Expert Tip: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA) to liberate the free base.

    • Stir at Room Temperature (RT) for 30–60 minutes.

    • Validation: Check LCMS.[8][9] You may see the imine mass (

      
      ) or the hemiaminal. If only aldehyde remains, extend time or add 4Å sieves.
      
  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in a single portion.

    • Observation: Mild effervescence may occur.

    • Cap the vial (vented needle if large scale) and stir at RT for 2–16 hours.

  • Quench & Workup:

    • Quench by adding saturated aqueous

      
       (5 mL). Stir vigorously for 15 minutes to destroy borate complexes.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Most products are >90% pure. If necessary, purify via flash chromatography (MeOH/DCM gradient).

Protocol B: Functionalization of Aminopyrazoles (Nucleophilic Pyrazoles)

Scenario: Reacting a 3-, 4-, or 5-aminopyrazole with an external aldehyde. Challenge: Aminopyrazoles are less nucleophilic than alkyl amines. Imine formation is the rate-limiting step.

Reagents:

  • Substrate: 1,3-Dimethyl-1H-pyrazol-5-amine

  • Electrophile: Benzaldehyde derivative

  • Solvent: DCE or MeOH (if using Stepwise method)

Step-by-Step Methodology (Stepwise Approach):

  • Forced Imine Formation:

    • Combine aminopyrazole (1.0 eq) and aldehyde (1.2 eq) in anhydrous MeOH.

    • Add activated 4Å Molecular Sieves (200 mg/mmol).

    • Reflux for 4–12 hours.

    • Validation: Monitor by TLC/NMR until the aldehyde peak disappears. Aminopyrazoles often require heat to form the Schiff base [2].

  • Reduction:

    • Cool to 0°C.[7]

    • Add

      
       (2.0 eq) slowly (Note: STAB can also be used, but if you are in MeOH, 
      
      
      
      is cheaper and effective once the imine is pre-formed).
    • Stir for 1 hour, allowing to warm to RT.

  • Workup:

    • Filter off molecular sieves.

    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water/brine, and concentrate.

Workflow Visualization

Experimental Workflow Prep Step 1: Preparation Dry Solvents, Weigh Reagents ImineForm Step 2: Imine Formation Aldehyde + Amine + AcOH (Optional: Mol. Sieves) Prep->ImineForm Check Checkpoint: LCMS/TLC Imine formed? ImineForm->Check Check->ImineForm No (Heat/Time) AddReductant Step 3: Reduction Add NaBH(OAc)3 Stir 2-16h at RT Check->AddReductant Yes Quench Step 4: Workup Sat. NaHCO3 Quench DCM Extraction AddReductant->Quench Purify Step 5: Isolation Concentration & Flash Chrom. Quench->Purify

Figure 2: Decision tree for executing reductive amination, emphasizing the "Imine Checkpoint" to prevent low yields.

Troubleshooting & Optimization (The "Senior Scientist" Notes)

ProblemRoot CauseSolution
Low Conversion Equilibrium favors aldehyde + amine.Add Molecular Sieves (4Å) or

. Titanium isopropoxide (1.5 eq) acts as a Lewis acid and water scavenger, forcing imine formation. Reduce the resulting titanate with

[3].
Dialkylation Primary amine reacts twice.Use the Stepwise Method (Protocol B). Form imine completely in MeOH, then reduce.[3][4] Alternatively, use a large excess of the amine (5-10 eq) if it is cheap/volatile.
No Reaction (Aminopyrazoles) Low nucleophilicity of pyrazole-

.
Switch solvent to Toluene and use a Dean-Stark trap to physically remove water under reflux, then cool and reduce.
Boron Emulsions Boron salts stabilize emulsions during workup.Use Tartaric Acid or Rochelle's Salt (Potassium sodium tartrate) wash instead of simple bicarbonate to break up boron-amine complexes.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][10][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[3][10][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[10] [Link]

  • El-Borai, M. A. , et al. (2018). One-pot synthesis of the N-pyrazolyl amine via a reductive amination.[13] ResearchGate Protocol Discussion. [Link]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[14] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

Application

"N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine" as a building block in organic synthesis

Application Note: N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine as a Versatile Building Block Abstract & Introduction N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a specialized secondary amine building block...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine as a Versatile Building Block

Abstract & Introduction

N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is a specialized secondary amine building block increasingly utilized in the design of small-molecule therapeutics, particularly kinase inhibitors and GPCR modulators. This scaffold combines the privileged 1-methyl-1H-pyrazole pharmacophore—known for its hydrogen-bonding capabilities and bio-isosteric resemblance to imidazole and phenol—with a cyclopropylmethyl (CPM) group.

The CPM moiety serves a dual purpose in medicinal chemistry:

  • Steric Fit: It accesses specific hydrophobic sub-pockets (e.g., the ribose pocket in kinases) with a defined spatial vector.

  • Metabolic Modulation: It often acts as a bioisostere for ethyl or propyl groups, altering physicochemical properties (LogP) and metabolic stability profiles by blocking standard

    
    -carbon hydroxylation pathways, though care must be taken regarding potential bioactivation.
    

This guide provides validated protocols for the synthesis of this building block and its subsequent application in creating amides, ureas, and heteroaryl-coupled products.

Physicochemical Profile

PropertyValue (Predicted)Relevance
Molecular Formula C

H

N

Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).
Molecular Weight 151.21 g/mol Leaves significant mass budget for lead optimization.
ClogP ~1.2 - 1.5Moderate lipophilicity; good membrane permeability.
pKa (Conj. Acid) ~3.5 - 4.0The exocyclic amine is less basic than aliphatic amines due to conjugation with the pyrazole ring.
H-Bond Donors 1 (NH)Critical for hinge binding (kinases) or aspartate anchoring (GPCRs).
Topological PSA ~25 Å

Favorable for CNS penetration if required.

Synthesis of the Building Block

While the starting material 1-methyl-1H-pyrazol-3-amine is commercially available, the N-alkylated secondary amine is frequently synthesized in-house to ensure fresh reagents and avoid oxidation byproducts.

Protocol A: Reductive Amination (Standard)

Mechanism: Formation of a hemiaminal/imine intermediate followed by selective reduction.[1][2]

Reagents:

  • 1-Methyl-1H-pyrazol-3-amine (1.0 equiv)

  • Cyclopropanecarbaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N

    
    , dissolve 1-methyl-1H-pyrazol-3-amine (10 mmol) in DCE (40 mL).
    
  • Add Cyclopropanecarbaldehyde (11 mmol) and AcOH (10 mmol). Stir at room temperature (RT) for 30–60 minutes. Note: The slight acidity catalyzes imine formation.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass: 152.1 [M+H]

    
    ).
    
  • Workup: Quench with sat. aq. NaHCO

    
     (slowly, gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    ). Elute with Hexanes/EtOAc (gradient 0% 
    
    
    
    50% EtOAc). The secondary amine is typically a pale yellow oil or low-melting solid.

Critical Control Point: Avoid using strong mineral acids during workup, as the cyclopropyl ring is acid-sensitive and may open to form an allyl or homo-allyl derivative.

Application Protocols

Once synthesized, this building block acts as a nucleophile. However, the pyrazole ring reduces the nucleophilicity of the exocyclic amine compared to a standard benzylamine. Protocols must be adjusted to account for this reduced reactivity.

Visualizing the Reactivity Landscape

Reactivity Core N-(Cyclopropylmethyl)- 1-methyl-1H-pyrazol-3-amine Amide Amide Coupling (Kinase Hinge Binders) Core->Amide Acylation Urea Urea Formation (p38 MAPK Inhibitors) Core->Urea Carbamoylation SNAr SNAr / Buchwald (Bi-Heteroaryl Systems) Core->SNAr C-N Coupling R_Amide Reagents: HATU, DIPEA or Acid Chloride Amide->R_Amide R_Urea Reagents: Isocyanates or CDI/Amine Urea->R_Urea R_SNAr Reagents: Pd(OAc)2, XPhos or NaH (SNAr) SNAr->R_SNAr

Figure 1: Synthetic divergence from the core building block.

Protocol B: Urea Synthesis (Kinase Inhibitor Motif)

Ureas derived from aminopyrazoles are classic motifs in Type II kinase inhibitors (e.g., p38, RAF).

Reagents:

  • Building Block (1.0 equiv)

  • Aryl Isocyanate (1.0 equiv) OR Aryl Amine + CDI (1.1 equiv)

  • Base: Triethylamine (TEA) or DIPEA

  • Solvent: THF or DCM

Procedure (Isocyanate Method):

  • Dissolve the N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine (1.0 mmol) in dry THF (5 mL).

  • Add TEA (1.5 mmol).

  • Add the Aryl Isocyanate (1.0 mmol) dropwise at 0°C.

  • Stir at RT for 2–4 hours.

  • Validation: The urea product often precipitates. If so, filter and wash with Et

    
    O. If not, concentrate and purify by recrystallization or prep-HPLC.
    
Protocol C: SNAr Coupling (Heteroaryl Synthesis)

Connecting the amine to an electron-deficient heterocycle (e.g., 2,4-dichloropyrimidine) is a standard route to "hinge-binding" scaffolds.

Reagents:

  • Building Block (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • Base: DIPEA (2.5 equiv) or NaH (1.2 equiv) for difficult substrates.

  • Solvent: n-Butanol (thermal) or DMF (hydride method).

Procedure (Thermal):

  • Dissolve 2,4-dichloropyrimidine (1.1 mmol) and the pyrazole amine (1.0 mmol) in n-Butanol (3 mL).

  • Add DIPEA (2.5 mmol).

  • Heat to 80–100°C for 4–12 hours.

  • Regioselectivity Check: The C4-position of pyrimidine is more reactive. However, the steric bulk of the cyclopropylmethyl group might slow down the reaction compared to a methyl group.

  • Workup: Concentrate solvent, redissolve in EtOAc, wash with water, and purify on silica.

Safety & Handling

  • Cyclopropylmethyl Toxicity: While the building block itself is generally low-toxicity, metabolic oxidation of cyclopropylamines can sometimes lead to reactive intermediates (e.g., ring opening to acrolein-like species), though this is more common with primary cyclopropylamines or specific fused systems.

  • Storage: Store the amine under inert atmosphere at -20°C to prevent oxidation (N-oxide formation).

  • Handling: Use standard PPE. The starting material (1-methyl-1H-pyrazol-3-amine) is an irritant.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. Link

  • Wermuth, C. G. "The Practice of Medicinal Chemistry." Academic Press, 4th Edition, 2015. (Chapter on Bioisosteres).
  • ChemScene. "Product: 1-Methyl-1H-pyrazol-3-amine." CAS: 1904-31-0.[3] Link

Sources

Method

developing pyrazole-sulfonamide hybrids for anticancer studies

Application Note: Developing Pyrazole-Sulfonamide Hybrids for Anticancer Studies Introduction: The Rationale for Hybridization In modern oncology drug discovery, the "one-drug, one-target" paradigm is increasingly being...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Developing Pyrazole-Sulfonamide Hybrids for Anticancer Studies

Introduction: The Rationale for Hybridization

In modern oncology drug discovery, the "one-drug, one-target" paradigm is increasingly being replaced by polypharmacology —designing single molecules that modulate multiple targets simultaneously.

The Pyrazole-Sulfonamide hybrid represents a privileged scaffold structure:

  • The Pyrazole Moiety: Acts as a bio-isostere for ATP, allowing it to occupy the ATP-binding pocket of various protein kinases (e.g., EGFR, VEGFR, BRAF).

  • The Sulfonamide Moiety: Serves a dual function.[1] It acts as a Zinc-binding group (ZBG) for Carbonic Anhydrases (CA IX/XII) —enzymes critical for tumor pH regulation and survival in hypoxic conditions—and improves the pharmacokinetic solubility profile of the lipophilic pyrazole.

This guide provides a validated workflow for developing these hybrids, moving from rational synthesis to mechanistic proof-of-concept.

Module A: Chemical Synthesis (The "Make" Phase)

The most robust synthetic route for these hybrids is the Claisen-Schmidt Condensation followed by Cyclocondensation . This modular approach allows for easy diversification of the "R" groups to explore Structure-Activity Relationships (SAR).

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole-Sulfonamide Hybrids

Reagents:

  • Acetophenone derivative (Substituted)[2]

  • Aromatic aldehyde (Substituted)[3]

  • 4-Hydrazinobenzenesulfonamide hydrochloride (The sulfonamide donor)

  • Ethanol (Absolute), Glacial Acetic Acid, Piperidine.

Workflow Diagram (Synthesis):

SynthesisWorkflow Start Start: Acetophenone + Aldehyde Step1 Claisen-Schmidt (Base Cat., EtOH) Start->Step1 Chalcone Intermediate: Chalcone Step1->Chalcone Step2 Cyclocondensation (Hydrazine-Sulfonamide, Reflux) Chalcone->Step2 Product Final Hybrid: Pyrazole-Sulfonamide Step2->Product QC QC: TLC, NMR, MP Product->QC

Caption: Figure 1. Two-step synthetic pathway via chalcone intermediate.

Step-by-Step Procedure:

  • Step 1: Chalcone Formation (Claisen-Schmidt)

    • Dissolve equimolar amounts (10 mmol) of substituted acetophenone and aromatic aldehyde in 20 mL ethanol.

    • Add 1 mL of 40% NaOH (aq) or piperidine dropwise.

    • Stir at room temperature for 6–12 hours.

    • Endpoint: Pour into crushed ice/HCl. Filter the precipitate (Chalcone). Recrystallize from ethanol.

  • Step 2: Pyrazole Cyclization

    • Dissolve the Chalcone (5 mmol) and 4-hydrazinobenzenesulfonamide (5.5 mmol) in 25 mL glacial acetic acid (or Ethanol with catalytic HCl).

    • Reflux for 8–12 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

    • Workup: Cool to RT and pour into ice-cold water. The pyrazole sulfonamide will precipitate.

    • Filter, wash with water, and recrystallize from ethanol/DMF.

Critical Control Point:

  • Hydrazine Handling: Aryl hydrazines are toxic and unstable. Use fresh reagents. If the reaction turns black/tarry, reduce reflux temperature and perform under Nitrogen atmosphere.

Module B: In Vitro Screening (The "Screen" Phase)

Once synthesized, the compounds must be screened for cytotoxicity. The MTT Assay is the industry standard for initial high-throughput screening, but pyrazole-sulfonamides often suffer from solubility issues that cause false positives (crystal precipitation).

Protocol 2: Optimized MTT Cytotoxicity Assay

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

  • Solubilization Buffer: DMSO.

Procedure:

  • Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Dissolve Hybrid compounds in 100% DMSO (Stock: 10 mM).

    • Perform serial dilutions in culture media.[4][5] Crucial: Final DMSO concentration must be <0.5% to avoid solvent toxicity.

    • Treat cells for 48h or 72h.

  • MTT Addition:

    • Add 20 µL MTT stock to each well.[6] Incubate 4h at 37°C.

    • Observation: Check for purple formazan crystals under microscope.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[7]

    • Add 150 µL DMSO. Shake plate for 15 mins.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Presentation: Calculate IC50 using non-linear regression (GraphPad Prism).

Compound IDR1 (Phenyl)R2 (Aldehyde)MCF-7 IC50 (µM)A549 IC50 (µM)SI (Selectivity Index)*
PS-01 H4-Cl12.5 ± 1.218.2 ± 2.14.5
PS-02 4-OMe4-NO22.1 ± 0.5 5.4 ± 0.8>10
Celecoxib (Control)-25.4 ± 1.828.1 ± 1.5-

*SI = IC50 Normal Cells / IC50 Cancer Cells. Target SI > 3.

Module C: Mechanistic Validation (The "Prove" Phase)

To publish in high-impact journals, you must prove how the cell dies. Since sulfonamides target CA IX (pH regulation) and pyrazoles target kinases, we expect apoptosis.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

Principle: Annexin V binds exposed Phosphatidylserine (early apoptosis); PI enters cells with damaged membranes (late apoptosis/necrosis).[8]

Workflow:

  • Treatment: Treat 1x10^6 cells with IC50 concentration of the Hybrid for 24h.

  • Harvest: Trypsinize cells (gentle, no EDTA if possible, or wash well) and wash 2x with cold PBS.

  • Staining:

    • Resuspend in 100 µL 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC + 5 µL Propidium Iodide (PI).[5][8][9][10]

    • Incubate 15 min at RT in the dark.

  • Analysis: Add 400 µL Buffer and analyze via Flow Cytometry (Ex: 488nm; Em: 530nm/575nm).

Signaling Pathway Visualization:

Mechanism Drug Pyrazole-Sulfonamide Hybrid Target1 Target A: Kinase (e.g., EGFR) Drug->Target1 Target2 Target B: CA IX (Carbonic Anhydrase) Drug->Target2 Effect1 Inhibit Phosphorylation (RAS/RAF Pathway) Target1->Effect1 Effect2 Intracellular Acidification (pH Disruption) Target2->Effect2 Mito Mitochondrial Dysfunction (Bax Upregulation / Bcl-2 Downregulation) Effect1->Mito Effect2->Mito Caspase Caspase 3/9 Activation Mito->Caspase Death Apoptosis Caspase->Death

Caption: Figure 2.[11] Dual-mechanism of action leading to apoptotic cell death.

Module D: In Silico Validation (The "Predict" Phase)

Validate the binding mode using Molecular Docking.[1]

Protocol 4: AutoDock Vina Workflow

  • Protein Prep:

    • Download PDB ID: 5FL4 (Carbonic Anhydrase IX) or 1M17 (EGFR).

    • Remove water molecules and co-crystallized ligands using PyMOL/Discovery Studio.

    • Add polar hydrogens and Kollman charges.[12]

  • Ligand Prep:

    • Draw Hybrid structure in ChemDraw -> Convert to 3D (.pdb) -> Minimize Energy (MM2).

    • Convert to .pdbqt format (define rotatable bonds).

  • Grid Generation:

    • Center the Grid Box on the co-crystallized ligand coordinates.

    • Box size: 25 x 25 x 25 Å.[13]

  • Docking:

    • Run Vina. Analyze the Binding Affinity (ΔG) .

    • Success Criteria: ΔG < -8.0 kcal/mol indicates strong binding.

    • Look for H-bonds between the Sulfonamide oxygen and Zn2+ (for CA IX) or the Pyrazole Nitrogen and the Hinge region (for Kinases).

References

  • Bhat, M. A., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. Available at: [Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
  • Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods. (Standard Annexin V protocol).[5][8]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in "N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine" synthesis

Technical Support Center: Optimization of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine Synthesis Executive Summary Synthesizing N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine presents a specific set of challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine Synthesis

Executive Summary

Synthesizing N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine presents a specific set of challenges due to the electronic nature of the 3-aminopyrazole core.[1][2] Unlike aliphatic amines, the 3-aminopyrazole is a weak nucleophile (approximate pKa ~4.0–4.5), making standard reductive amination sluggish.[3] Furthermore, the cyclopropyl moiety is sensitive to strong acids and radical conditions, risking ring-opening side reactions.[1][3]

This guide prioritizes Reductive Amination over direct alkylation to avoid bis-alkylation byproducts.[1][3] We provide a tiered troubleshooting approach, moving from standard protocols to high-performance Lewis Acid-mediated methods.

Part 1: Diagnostic Matrix (Troubleshooting)

Identify your specific issue below to find the corresponding solution.

Observation Likely Cause Recommended Solution
Low Conversion (<30%) Poor imine formation due to low nucleophilicity of the pyrazole amine.[1]Switch to Protocol B (Titanium Isopropoxide mediation) to drive dehydration.[3]
Starting Material Remains Equilibrium favors the aldehyde/amine over the imine.Increase aldehyde equivalents (1.5–2.0 eq) or add molecular sieves (4Å).
Bis-alkylation (Tertiary Amine) Over-reaction (common in direct alkylation or aggressive reductive conditions).[3]Use STAB (Sodium Triacetoxyborohydride) instead of NaBH₄/NaCNBH₃.[3] Avoid direct alkylation with bromides.[1][3]
Ring-Opened Impurities Acid-catalyzed homoallylic rearrangement of the cyclopropyl group.[1]Avoid strong mineral acids (HCl, H₂SO₄).[3] Use weak acids (AcOH) or Lewis acids (Ti(OiPr)₄).[3]
Product trapped in Aqueous Phase Product is amphoteric/weakly basic and water-soluble.[1][3]Adjust workup pH to ~9–10 before extraction.[1][3] Use DCM/MeOH (9:1) for extraction.[3]

Part 2: Decision Framework

The following logic flow illustrates how to select the correct synthetic strategy based on your current constraints.

SynthesisStrategy Start START: Select Route CheckMat Check Reagents: Do you have Cyclopropanecarbaldehyde? Start->CheckMat RouteA Route A: Reductive Amination (Preferred) CheckMat->RouteA Yes RouteB Route B: Direct Alkylation (Not Recommended) CheckMat->RouteB No (Have Bromide) Decision1 Is the amine conversion >50% with standard STAB/AcOH? RouteA->Decision1 IssueAlk Issue: High Bis-Alkylation Risk RouteB->IssueAlk ProtocolA Continue Protocol A: Standard STAB/AcOH Decision1->ProtocolA Yes ProtocolB Switch to Protocol B: Ti(OiPr)4 Mediated Decision1->ProtocolB No (Low Yield)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway. Note that Reductive Amination is the primary recommendation.

Part 3: Detailed Protocols

Protocol A: Standard Reductive Amination (The "First Line" Defense)

Best for: Initial attempts and scale-up where titanium waste is undesirable.

Mechanism: Acid-catalyzed (AcOH) formation of imine followed by selective reduction.[3] Reagents: 1-methyl-1H-pyrazol-3-amine (1.0 eq), Cyclopropanecarbaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0–2.0 eq), DCE (Dichloroethane) or DCM.[1][3]

  • Imine Formation: Dissolve amine and aldehyde in DCE (0.1 M). Add Acetic Acid.[1][3][4] Stir for 1–2 hours at room temperature. Note: The weak basicity of the pyrazole amine means the imine equilibrium is unfavorable; do not skip the acid.

  • Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.[1][3]

  • Quench: Quench with saturated NaHCO₃ (gas evolution will occur).

  • Workup: Extract with DCM. Wash organic layer with brine.[1][3] Dry over Na₂SO₄.[1][3]

Protocol B: Ti(OiPr)₄-Mediated Reductive Amination (The "Yield Booster")

Best for: Stubborn reactions where conversion is low.[3] This is the "Gold Standard" for electron-poor or heteroaromatic amines.[1]

Why this works: Titanium(IV) isopropoxide acts as a dual-purpose reagent:

  • Lewis Acid: Activates the aldehyde carbonyl.[3][5]

  • Water Scavenger: Shifts the equilibrium toward the imine by chemically trapping water.[3]

Step-by-Step Guide:

  • Activation: In a dry flask under N₂, combine 1-methyl-1H-pyrazol-3-amine (1.0 eq) and Titanium(IV) isopropoxide (1.2 eq).

  • Addition: Add Cyclopropanecarbaldehyde (1.3 eq) neat.

  • Stir: Stir the mixture (often becomes viscous) for 1–2 hours at RT. Crucial: This pre-forms the titanium-imine complex.[1]

  • Dilution: Dilute with dry Ethanol (absolute) or THF.

  • Reduction: Add Sodium Borohydride (NaBH₄) (1.5 eq) carefully (exothermic). Note: We use NaBH₄ here because the imine is already "locked" by Titanium, so we don't need the selectivity of STAB.

  • Quench (Critical): Add water (2 mL per mmol Ti). A white precipitate (TiO₂) will form.[3]

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[3]

  • Purification: Concentrate the filtrate and purify via column chromatography.

Visualizing the Titanium Mechanism:

TiMechanism Step1 1. Coordination: Ti(OiPr)4 binds Aldehyde + Amine Step2 2. Dehydration: Ti scavenges H2O -> Imine-Ti Complex Step1->Step2 - iPrOH Step3 3. Reduction: NaBH4 reduces activated C=N Step2->Step3 + H- Step4 4. Hydrolysis: Water breaks Ti-N bond Step3->Step4

Figure 2: Mechanistic flow of Titanium-mediated reductive amination.[1] The irreversible water scavenging in Step 2 is the key to high yields.

Part 4: Critical Control Points & FAQ

Q1: Why is the product yield low even with STAB? A: The 3-aminopyrazole nitrogen lone pair is partially delocalized into the aromatic ring. It is a poor nucleophile compared to benzylamine.[1][3] If the imine doesn't form, the aldehyde eventually reduces to the alcohol (cyclopropylmethanol), which is a dead end. Use Protocol B.

Q2: Can I use Cyclopropylmethyl bromide instead? A: You can, but you will likely face bis-alkylation .[1][3] If you must use this route, use a syringe pump to add the bromide very slowly to an excess of the amine (2.0 eq) and base (K₂CO₃) in DMF. However, separating the mono-alkylated product from the bis-alkylated byproduct is often difficult.[1]

Q3: I see an impurity at M+18 in the Mass Spec. A: This is likely the unreduced imine or the hydrate. Ensure your reduction time is sufficient. If using Ti(OiPr)₄, ensure the quench is thorough to break the Ti-N complex.[3]

Q4: Is the cyclopropyl group stable? A: It is stable to NaBH₄ and STAB.[3] However, avoid using TFA or concentrated HCl during workup or salt formation.[1][3] Strong acids can protonate the ring, leading to ring-opening (formation of homoallylic products).[3] Use oxalic acid or fumaric acid if you need to make a salt.[1][3]

Q5: How do I remove the Titanium salts? They clog my filter. A: This is a common issue. After adding water, allow the suspension to stir for 15 minutes to "age" the precipitate. Then, add a small amount of dilute NaOH (1M) or Rochelle's Salt solution to help aggregate the solids before filtering through Celite.[3]

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[3]

    • Core reference for the STAB protocol (Protocol A).
  • Mattson, R. J., et al. (1990).[3] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

    • Foundation for the Titanium-medi
  • Bhattacharyya, S. (1995).[3] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Synlett, 1995(10), 1079-1080.[1][3]

    • Specific adaptation using NaBH4 instead of Cyanoborohydride for safer processing.
  • Fichez, J., et al. (2017).[3] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry.

    • Provides context on the nucleophilicity and reactivity profiles of aminopyrazoles.

Sources

Optimization

Technical Support Center: Synthesis of 1-Methyl-Pyrazole Derivatives

Welcome to the Technical Support Center for the synthesis of 1-methyl-pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 1-methyl-pyrazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting scenarios encountered during the synthesis of these important heterocyclic compounds. Our approach is to provide not just protocols, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: Navigating the Synthesis of 1-Methyl-Pyrazoles

The 1-methyl-pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemicals.[1] Its synthesis, however, can be accompanied by challenges, primarily related to controlling regioselectivity. The two most common strategies for synthesizing 1-methyl-pyrazoles are:

  • Strategy A: The cyclocondensation of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine (a variation of the Knorr pyrazole synthesis).[1][2][3][4]

  • Strategy B: The N-methylation of a pre-formed pyrazole ring.[1][5]

This guide is structured to address the specific side reactions and troubleshooting issues associated with each of these synthetic routes.

Strategy A: Cyclocondensation of a 1,3-Dicarbonyl Compound with Methylhydrazine

This is a direct and widely used method for constructing the 1-methyl-pyrazole core.[1][6] However, the use of an unsymmetrical 1,3-dicarbonyl compound introduces the primary challenge: the formation of a mixture of two regioisomers.[1][4][7]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed a reaction between methylhydrazine and an unsymmetrical 1,3-diketone and obtained a mixture of two regioisomers. Why did this happen, and how can I control the regioselectivity?

A1: The formation of two regioisomers is a common outcome in the Knorr pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound.[2][4][7][8] This occurs because the two carbonyl groups of the diketone have different reactivities, and the initial nucleophilic attack by one of the nitrogen atoms of methylhydrazine can occur at either carbonyl carbon.[3][9] The subsequent cyclization then leads to two different pyrazole products.

Several factors influence the regioselectivity of this reaction:

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can favor the attack of methylhydrazine at the less sterically hindered carbonyl group.[5][7]

  • Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can activate a carbonyl group towards nucleophilic attack, while electron-donating groups can deactivate it.[5][7]

  • Reaction pH: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms of methylhydrazine.[7]

  • Solvent: The choice of solvent can have a profound impact on regioselectivity.[1][7]

Troubleshooting and Optimization:

To improve the regioselectivity, consider the following modifications to your protocol:

  • Solvent Selection: Switching from a standard solvent like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity in favor of one isomer.[1][7] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine through hydrogen bonding.

Solvent Typical Regioisomeric Ratio (Product 1 : Product 2)
EthanolOften close to 1:1, or with poor selectivity[1]
2,2,2-Trifluoroethanol (TFE)Significantly improved selectivity[1][7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Can lead to excellent selectivity (>95:5)[1][7]
  • Temperature Control: The reaction temperature can also influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one regioisomer over the other. Experimenting with different temperatures, from room temperature to reflux, is recommended.

Below is a diagram illustrating the competing reaction pathways:

G cluster_0 Reaction of Unsymmetrical 1,3-Diketone with Methylhydrazine Unsymmetrical_1,3-Diketone Unsymmetrical 1,3-Diketone Intermediate_A Intermediate A Unsymmetrical_1,3-Diketone->Intermediate_A Attack at Carbonyl 1 Intermediate_B Intermediate B Unsymmetrical_1,3-Diketone->Intermediate_B Attack at Carbonyl 2 Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate_A Methylhydrazine->Intermediate_B Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization

Caption: Competing pathways in the synthesis of 1-methyl-pyrazoles.

Q2: I have a mixture of two regioisomers that are difficult to separate by column chromatography. What are my options?

A2: Separating regioisomers with similar polarities can be challenging.[1] Here are some strategies to improve separation:

  • Optimize Column Chromatography Conditions:

    • Solvent System: Experiment with different solvent systems (eluent). A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve resolution. Sometimes, adding a small amount of a third solvent with different properties (e.g., dichloromethane or a few drops of acetic acid or triethylamine) can help.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).[5]

    • Dry Loading: Instead of dissolving your sample in the mobile phase, adsorb it onto a small amount of silica gel and then load the dry powder onto the column. This can lead to sharper bands and better separation.[10]

  • Recrystallization: If one of the isomers is the major product and is a solid, recrystallization from a suitable solvent system might allow for its isolation in pure form.

  • Preparative HPLC: For valuable samples or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating closely related isomers.[5]

Q3: My reaction is not going to completion, or I am observing the formation of byproducts other than the regioisomers. What could be the cause?

A3: Incomplete reactions or the formation of unexpected byproducts can stem from several issues:

  • Reagent Quality: Ensure that your methylhydrazine and 1,3-dicarbonyl compound are of high purity. Methylhydrazine can degrade over time.

  • Stability of the 1,3-Dicarbonyl Compound: Some 1,3-dicarbonyl compounds can be unstable, especially under acidic or basic conditions, and may undergo self-condensation or other side reactions.

  • Reaction Conditions: The reaction may require heating to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

  • Byproducts from Hydrazine: Hydrazine derivatives can sometimes form hydrazones and azines as byproducts.[11]

Protocol 1: Regioselective Synthesis of 1-Methyl-3-aryl-5-trifluoromethyl-pyrazole

This protocol is adapted from literature procedures that demonstrate high regioselectivity using a fluorinated solvent.[1]

  • Materials:

    • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)

    • Methylhydrazine (1.1 mmol)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in HFIP.

    • Add methylhydrazine to the solution at room temperature with stirring.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

    • Remove the HFIP under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the major regioisomer.

Strategy B: N-Methylation of a Pre-formed Pyrazole Ring

This two-step approach involves first synthesizing the pyrazole ring and then introducing the methyl group onto one of the nitrogen atoms. While this can be a good strategy if the pyrazole core is readily available, it also presents challenges with regioselectivity and potential side reactions.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to methylate my pyrazole with methyl iodide and a base, but I am getting a mixture of N1 and N2-methylated products. How can I improve the selectivity?

A1: The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, which often leads to a mixture of N1 and N2-methylated isomers when using traditional alkylating agents like methyl iodide or dimethyl sulfate.[5] The ratio of the two isomers can be influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the reaction conditions.[5]

Troubleshooting and Optimization:

  • Sterically Hindered Methylating Agents: To achieve high N1-selectivity, consider using a sterically bulky "masked" methylating reagent, such as an α-halomethylsilane.[12] These reagents preferentially alkylate the less sterically hindered nitrogen atom. The silyl group is then removed in a subsequent step.

  • Choice of Base and Solvent: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvent can influence the position of the negative charge on the pyrazolate anion, thereby affecting the site of methylation. It is worth screening different base/solvent combinations.

  • Protecting Groups: In some cases, a protecting group can be used to temporarily block one of the nitrogen atoms, directing methylation to the other. This strategy, however, adds extra steps to the synthesis.

Q2: After my methylation reaction, I observe a new product with a much higher polarity that I suspect is a salt. What is this, and how can I avoid it?

A2: You are likely observing the formation of a quaternary pyrazolium salt. This is a common side reaction, especially when using highly reactive methylating agents like methyl iodide or when the reaction is run for an extended period or with an excess of the methylating agent.[5] The already N-methylated pyrazole can be further alkylated to form a positively charged pyrazolium salt.

Prevention of Pyrazolium Salt Formation:

  • Control Stoichiometry: Use a carefully controlled amount of the methylating agent (typically 1.0-1.2 equivalents).

  • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Use a Less Reactive Methylating Agent: If over-methylation is a persistent problem, consider using a less reactive methylating agent.

Below is a diagram illustrating the desired reaction and the over-methylation side reaction:

G cluster_1 N-Methylation of Pyrazole Pyrazole Pyrazole N1_Methyl_Pyrazole N1-Methyl Pyrazole Pyrazole->N1_Methyl_Pyrazole Desired Reaction N2_Methyl_Pyrazole N2-Methyl Pyrazole Pyrazole->N2_Methyl_Pyrazole Side Reaction Methyl_Iodide Methyl Iodide (1.0 eq) Methyl_Iodide->N1_Methyl_Pyrazole Methyl_Iodide->N2_Methyl_Pyrazole Base Base N1_Methyl_pyrazole N1_Methyl_pyrazole Base->N1_Methyl_pyrazole N2_Methyl_pyrazole N2_Methyl_pyrazole Base->N2_Methyl_pyrazole Pyrazolium_Salt Pyrazolium Salt (Over-methylation) N1_Methyl_Pyrazole->Pyrazolium_Salt Excess MeI N2_Methyl_Pyrazole->Pyrazolium_Salt Excess MeI

Caption: Desired N-methylation and the over-methylation side reaction.

Q3: My N-methylated pyrazole is highly water-soluble, and I am losing a significant amount of product during the aqueous workup. How can I improve my recovery?

A3: Highly polar N-methylated pyrazoles can indeed be challenging to extract from aqueous solutions.[5]

Improving Product Recovery:

  • Back-Extraction: After your initial extraction with an organic solvent, perform several back-extractions of the aqueous layer with a fresh portion of the organic solvent.

  • Brine Wash: Before drying the combined organic layers, wash them with a saturated sodium chloride solution (brine). This can help to "salt out" the dissolved organic product from any remaining water.

  • Evaporation of Aqueous Layer: In cases where the product is extremely water-soluble, it may be necessary to carefully neutralize the aqueous layer and then evaporate the water under reduced pressure to recover the product, which can then be purified.

Protocol 2: General Procedure for N-Methylation of a Pyrazole

  • Materials:

    • Substituted Pyrazole (1.0 mmol)

    • Base (e.g., NaH, 1.1 mmol, or K₂CO₃, 2.0 mmol)

    • Methyl Iodide (1.1 mmol)

    • Anhydrous Solvent (e.g., DMF, THF, Acetonitrile)

  • Procedure:

    • To a solution of the pyrazole in the anhydrous solvent, add the base at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C or room temperature for 30 minutes to form the pyrazolate anion.

    • Slowly add the methyl iodide to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

    • Carefully quench the reaction with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the regioisomers and any other impurities.

References

  • Technical Support Center: Selective N-Methyl
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (URL: [Link])

  • Column chromatography conditions for separating pyrazole isomers - Benchchem. (URL: )
  • Knorr pyrazole synthesis - Name-Reaction.com. (URL: [Link])

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])

  • Paal–Knorr synthesis - Wikipedia. (URL: [Link])

  • Process for the preparation of pyrazole and its derivatives - Google P
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (URL: [Link])

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (URL: )
  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles - Benchchem. (URL: )
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications - ACS.org. (URL: [Link])

Sources

Troubleshooting

optimizing reaction conditions for cyclopropylmethyl amine synthesis

Technical Support Case #CPMA-802: Optimization of Cyclopropylmethyl Amine Synthesis Executive Summary & Route Strategy Welcome to the Technical Support Center. You are likely here because you are encountering one of thre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #CPMA-802: Optimization of Cyclopropylmethyl Amine Synthesis

Executive Summary & Route Strategy

Welcome to the Technical Support Center. You are likely here because you are encountering one of three critical failure modes in the synthesis of Cyclopropylmethyl amine (CPMA):

  • Ring Opening: The cyclopropyl ring is rupturing, yielding straight-chain butyl/propyl impurities.

  • Volatility Loss: Yields are artificially low because the product (bp ~80–86 °C) is being lost during solvent removal.

  • Over-Alkylation: In catalytic routes, you are observing secondary/tertiary amine contaminants.

The cyclopropylcarbinyl radical is a kinetic clock; it opens at a rate of


. Therefore, radical pathways must be strictly avoided . Furthermore, the ring strain (~27.5 kcal/mol) makes it susceptible to acid-catalyzed opening.
Decision Matrix: Selecting Your Route

Before optimizing, confirm you are using the correct route for your scale and equipment.

RouteSelection cluster_warning CRITICAL WARNING Start Start: Choose Precursor Nitrile Cyclopropanecarbonitrile Start->Nitrile Amide Cyclopropanecarboxamide Start->Amide Aldehyde Cyclopropanecarbaldehyde Start->Aldehyde H2_Cat Cat. Hydrogenation (Raney Ni/Co) Nitrile->H2_Cat High Pressure Available? LAH LiAlH4 Reduction (Strict Temp Control) Nitrile->LAH Lab Scale (<50g) LAH_Amide LiAlH4 Reduction (Requires Reflux) Amide->LAH_Amide Solid Precursor Preferred Red_Am NaBH4 / NH3 (Risk of Dimer) Aldehyde->Red_Am Reductive Amination PdC Avoid Pd/C Catalyst (Causes Ring Opening)

Figure 1: Strategic decision tree for CPMA synthesis. Note the explicit exclusion of Palladium on Carbon (Pd/C).

Optimized Protocols

Protocol A: Chemical Reduction (LiAlH₄)

Best for: Lab scale (1g – 50g), high purity requirements.

The Challenge: Standard acidic workups or prolonged heating can trigger ring opening via carbocation intermediates. The Fix: Use a modified Fieser workup to generate granular aluminum salts, avoiding emulsions and product entrapment.

Step-by-Step Optimization:

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere. Reflux condenser.
    
  • Reagent Prep: Suspend LiAlH₄ (1.5 equiv) in anhydrous THF (not Et₂O; THF reflux temp is safer for completion without overheating). Cool to 0 °C .

  • Addition (Critical): Dissolve cyclopropanecarbonitrile in THF. Add dropwise to the LAH suspension.[1]

    • Why? Keeps the concentration of free nitrile low, preventing side reactions.

    • Temp Control: Maintain internal temp <10 °C during addition.[2]

  • Reaction: Warm to RT, then reflux gently for 2–4 hours. Monitor by TLC/GC.

  • Quench (The "Fieser" Method): Cool to 0 °C. For every x grams of LiAlH₄ used, add carefully in order:

    • x mL water[1][3][4]

    • x mL 15% NaOH (aq)[3]

    • 3x mL water

  • Isolation: Warm to RT and stir for 15 mins. The gray precipitate will turn white and granular. Filter through Celite. Wash cake with THF.

Protocol B: Catalytic Hydrogenation

Best for: Scale-up (>100g), avoiding pyrophoric waste.

The Challenge: Pd/C causes hydrogenolysis (cleaving the ring). The Fix: Use Raney Nickel or Raney Cobalt .[5]

Step-by-Step Optimization:

  • Catalyst: Raney Nickel (washed neutral).

  • Solvent: Methanol saturated with Ammonia (7N) .

    • Why Ammonia? It suppresses the formation of secondary amines (dimers) by shifting the equilibrium of the intermediate imine.

  • Conditions: 50–70 bar

    
    , 60–80 °C.
    
  • Workup: Filter catalyst (Keep wet! Pyrophoric). Concentrate filtrate.[6]

Troubleshooting Guide (FAQ)

Issue 1: "My NMR shows a propyl/butyl chain impurity."

Diagnosis: Ring Opening. Root Cause:

  • Mechanism: The cyclopropylcarbinyl cation or radical has formed. This rearranges to the homoallyl species (

    
    ).
    
  • Triggers:

    • Using Pd/C (Palladium has high affinity for the strained ring orbitals).

    • Acidic quench during LAH workup (protonation of the ring).

    • Radical initiators present in solvents.

Corrective Action:

  • Switch Catalyst: Move to Raney Ni or PtO₂.

  • Buffer Workup: Ensure your LAH quench is basic (NaOH) as described in Protocol A. Never use HCl to quench the reaction mixture directly.

Issue 2: "I had 90% conversion, but isolated 30% yield."

Diagnosis: Volatility Loss. Root Cause: CPMA free base is volatile and water-soluble. It is likely being pulled into your vacuum pump or staying in the aqueous layer.

Corrective Action (The "Salt Trap"): Do not isolate the free base.

  • After filtering the LAH salts or catalyst, add HCl in Dioxane/Ether to the filtrate.

  • Evaporate the solvent.[6] The CPMA·HCl salt is a stable solid and will not evaporate.

  • Recrystallize the salt from EtOH/Et₂O if purification is needed.

Issue 3: "I see a peak at 2x molecular weight (Secondary Amine)."

Diagnosis: Dimerization. Root Cause: During hydrogenation, the newly formed amine reacts with the intermediate imine.

Corrective Action:

  • Increase Ammonia: Ensure your solvent is saturated with ammonia.

  • Add Base: Adding LiOH (catalytic amount) can further suppress this pathway in nitrile reductions.

Isolation Workflow Visualization

Use this logic flow to ensure you do not lose product during the workup phase.

Workup Crude Crude Reaction Mixture Filter Filter Solids (Celite/Cat) Crude->Filter Decision Is product volatile? Filter->Decision Salt Add HCl (in Dioxane/MeOH) Decision->Salt Yes (CPMA) FreeBase Attempt Free Base Isolation Decision->FreeBase No Evap Rotary Evaporation Salt->Evap Solid Isolate Solid HCl Salt Evap->Solid Loss High Risk of Yield Loss FreeBase->Loss Pumped off

Figure 2: Workup strategy to prevent volatility-based yield loss.

References

  • Lithium Aluminum Hydride Reduction Protocol

    • Source: Organic Syntheses, Coll.[3] Vol. 10, p. 156 (2004); Vol. 77, p. 198 (2000). (General procedure for nitrile reduction adapted for volatility).

    • Relevance: Establishes the Fieser workup method as the industry standard for avoiding aluminum emulsions.
  • Catalytic Hydrogenation & Selectivity

    • Title: Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles.[7]

    • Source:C
    • Relevance: Discusses the mechanism of secondary amine formation and c
  • Prevention of Ring Opening

    • Title: Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Deriv
    • Source:JACS Au, 2022.
    • Relevance: Provides mechanistic detail on how Palladium interacts with cyclopropyl rings, justifying the exclusion of Pd/C for this specific synthesis.
  • Handling Volatile Amines

    • Title: Automated Method for the Sensitive Analysis of Volatile Amines in Seaw
    • Source:Analytical Chemistry, 2024 (PMC).
    • Relevance: While analytical, this validates the volatility and water solubility issues of low MW amines like CPMA.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrazolo-pyrimidinones

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo-pyrimidinone derivatives. This resource provides troubleshooting guides and frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo-pyrimidinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are pyrazolo-pyrimidinone compounds often poorly soluble in aqueous solutions?

A1: The low aqueous solubility of many pyrazolo-pyrimidinone derivatives can be attributed to their molecular structure. These compounds often possess a planar, aromatic ring system. This planarity can lead to strong crystal lattice energy, meaning more energy is required to break apart the crystal structure and dissolve the compound.[1][2][3] Additionally, a high percentage of sp2-hybridized carbons contributes to this high crystal packing energy, which often correlates with a high melting point and reduced aqueous solubility.[1][2][3]

Q2: What are the first steps I should take to assess the solubility of a new pyrazolo-pyrimidinone compound?

A2: A systematic approach is crucial. Start with a simple equilibrium solubility test. Add an excess of your compound to a known volume of your solvent of interest (e.g., water, phosphate-buffered saline). Stir the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. After this period, filter the suspension to remove any undissolved solid and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV.

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it important?

A3: Thermodynamic solubility is the true equilibrium solubility of a compound, representing the maximum amount of a substance that can be dissolved in a solvent under stable conditions. Kinetic solubility, on the other hand, is the concentration of a compound at the point of precipitation from a solution. It is often measured in high-throughput screening assays where a compound is dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. Kinetic solubility is generally higher than thermodynamic solubility but is less stable, as the supersaturated solution will eventually precipitate. Understanding this difference is vital as a high kinetic solubility might be sufficient for initial in vitro assays, but for in vivo studies and formulation development, thermodynamic solubility is a more critical parameter.

Q4: What are the main strategies to improve the solubility of these compounds?

A4: There are three main pillars of solubility enhancement strategies:

  • Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (micronization or nanosuspensions) and creating amorphous solid dispersions.[4]

  • Chemical Modifications: These involve altering the molecule itself. This can range from salt formation for ionizable compounds to creating prodrugs that are more soluble and are converted to the active drug in the body.[4][5][6]

  • Formulation-Based Approaches: This broad category involves using excipients to increase solubility. Common methods include using co-solvents, surfactants for micellar solubilization, and complexation with cyclodextrins.[4]

Troubleshooting Guide: Experimental Protocols and Solutions

Problem 1: My pyrazolo-pyrimidinone has very low aqueous solubility (<10 µg/mL) and is difficult to work with even for in vitro assays.

Solution: Co-solvent Systems

  • The "Why": Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the solvent more "hospitable" to hydrophobic molecules like pyrazolo-pyrimidinones, thereby increasing their solubility.[8] This is often the quickest and easiest method to prepare stock solutions for in vitro experiments.

  • The "How":

    • Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), ethanol, and polyethylene glycols (PEGs).[9]

    • Prepare a High-Concentration Stock Solution: Dissolve your pyrazolo-pyrimidinone in 100% of your chosen co-solvent to create a high-concentration stock (e.g., 10-50 mM).

    • Dilute into Aqueous Media: For your experiment, perform serial dilutions of the stock solution into your aqueous buffer. It is crucial to keep the final concentration of the co-solvent in your assay low (typically <1%, and often <0.1%) to avoid artifacts from the solvent itself.

  • Pro-Tip: Always run a vehicle control in your experiments (your aqueous buffer with the same final concentration of the co-solvent) to ensure that the co-solvent is not affecting your experimental results.

Table 1: Common Co-solvents for Preclinical Formulations

Co-solventPolarityCommon Use Notes
Dimethyl Sulfoxide (DMSO)HighExcellent solubilizing power, but can have cellular effects. Keep final concentration very low.[9]
N-methyl-2-pyrrolidone (NMP)HighGood solubilizer, often used in preclinical toxicology studies.[9]
EthanolMediumGenerally well-tolerated, but can cause protein precipitation at higher concentrations.[8][10]
Polyethylene Glycol 400 (PEG 400)MediumA common choice for both oral and parenteral formulations.[10][11]
Propylene Glycol (PG)MediumAnother frequently used solvent in pharmaceutical formulations.[8][10]
Problem 2: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for my cell-based assay.

Solution: Surfactant-based Micellar Solubilization

  • The "Why": Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble drugs can be encapsulated within this hydrophobic core, increasing their apparent solubility in the aqueous medium.[12][13]

  • The "How":

    • Choose a Surfactant: Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween® 80) and Cremophor® EL.

    • Prepare a Surfactant-Containing Buffer: Prepare your aqueous buffer with a surfactant concentration above its CMC.

    • Perform Dilution: Slowly add your concentrated DMSO stock of the pyrazolo-pyrimidinone to the surfactant-containing buffer while vortexing to facilitate the encapsulation of the drug into the micelles.

  • Data Interpretation: You should observe a clear or slightly opalescent solution, indicating successful micellar solubilization. If precipitation still occurs, you may need to increase the surfactant concentration or try a different surfactant.

  • Diagram: Mechanism of Micellar Solubilization

    Caption: Hydrophobic drug encapsulated in the core of a surfactant micelle.

Problem 3: I need to improve the oral bioavailability of my lead pyrazolo-pyrimidinone for in vivo studies, and co-solvents are not a viable long-term solution.

Solution 1: Amorphous Solid Dispersions (ASDs)

  • The "Why": Crystalline solids have a highly ordered structure with strong intermolecular interactions, which requires significant energy to overcome for dissolution. By converting the drug to an amorphous (non-crystalline) state, this energy barrier is significantly reduced, leading to a much higher apparent solubility and dissolution rate.[14][15][16] In an ASD, the drug is molecularly dispersed within a polymer matrix, which also helps to prevent recrystallization.[14][17]

  • The "How" (Solvent Evaporation Method):

    • Polymer Selection: Choose a suitable polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

    • Dissolution: Dissolve both your pyrazolo-pyrimidinone and the polymer in a common volatile organic solvent (e.g., methanol, acetone).

    • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion.

    • Drying and Milling: Further dry the film under high vacuum to remove any residual solvent. Then, gently scrape the film and mill it into a fine powder.

  • Pro-Tip: Characterize your ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm that the drug is in an amorphous state.

Solution 2: Nanosuspensions

  • The "Why": Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio. According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[18] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[18][19][20]

  • The "How" (Wet Milling Method):

    • Preparation of Suspension: Disperse your micronized pyrazolo-pyrimidinone powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188).

    • Milling: Place the suspension in a bead mill containing small grinding media (e.g., zirconium oxide beads).

    • High-Energy Milling: Operate the mill at a high speed for a sufficient duration to reduce the particle size to the desired nanometer range.

    • Separation: Separate the nanosuspension from the grinding media.

  • Data Interpretation: Use particle size analysis techniques like Dynamic Light Scattering (DLS) to confirm the size distribution of your nanoparticles.

  • Diagram: Workflow for Solubility Enhancement Strategy Selection

    Solubility_Workflow start Poorly Soluble Pyrazolo-pyrimidinone in_vitro For In Vitro Assay? start->in_vitro cosolvent Use Co-solvent System in_vitro->cosolvent Yes in_vivo For In Vivo / Formulation? in_vitro->in_vivo No surfactant Use Surfactant (Micellar Solubilization) cosolvent->surfactant Precipitation Occurs asd Amorphous Solid Dispersion (ASD) in_vivo->asd Yes nano Nanosuspension in_vivo->nano cyclodextrin Cyclodextrin Complexation in_vivo->cyclodextrin

    Caption: Decision tree for selecting a solubility enhancement strategy.

Problem 4: My pyrazolo-pyrimidinone is weakly basic/acidic. Can I use pH modification?

Solution: pH Adjustment and Salt Formation

  • The "Why": For ionizable compounds, solubility is highly dependent on pH.[21][22] Weakly basic drugs become more soluble in acidic conditions (pH < pKa) where they are protonated and form a charged species.[21][23] Conversely, weakly acidic drugs are more soluble in basic conditions (pH > pKa) where they are deprotonated.[21] By adjusting the pH of the formulation, you can significantly increase the solubility.

  • The "How":

    • Determine pKa: First, determine the pKa of your compound experimentally or through in silico prediction.

    • pH-Solubility Profile: Measure the solubility of your compound across a range of pH values to generate a pH-solubility profile.

    • Formulation with pH Modifiers: For a weakly basic pyrazolo-pyrimidinone, you can incorporate an acidifier (e.g., citric acid, tartaric acid) into your formulation to create an acidic microenvironment that promotes dissolution.

    • Salt Formation: A more permanent strategy is to form a salt of your ionizable compound. For a weakly basic drug, reacting it with an acid can form a more soluble salt.

  • Pro-Tip: Be aware of the "common ion effect," where the presence of a common ion in the dissolution medium can suppress the solubility of a salt. Also, consider the potential for the drug to precipitate in the gastrointestinal tract as the pH changes from the acidic environment of the stomach to the more neutral pH of the intestine.

Problem 5: I am looking for a versatile formulation approach that can also improve stability.

Solution: Complexation with Cyclodextrins

  • The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[24] They can form inclusion complexes by encapsulating poorly soluble "guest" molecules, like pyrazolo-pyrimidinones, within their hydrophobic core.[24][25] This complex effectively masks the hydrophobic nature of the drug, leading to a significant increase in its aqueous solubility.[24][26]

  • The "How" (Kneading Method):

    • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and a good safety profile.

    • Mixing: Mix your pyrazolo-pyrimidinone and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) in a mortar.

    • Kneading: Add a small amount of a water/alcohol mixture and knead the mixture thoroughly for 30-60 minutes to form a paste.

    • Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until it is completely dry.

    • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Data Interpretation: The formation of an inclusion complex can be confirmed by techniques such as DSC, FT-IR spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in solubility can be quantified by phase-solubility studies.

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Amorphous Solid Dispersions Increases free energy by disrupting crystal lattice.[14][17]Significant solubility enhancement; can be scaled up.[27]Thermodynamically unstable; risk of recrystallization over time.[15][16]
Nanosuspensions Increases surface area, leading to faster dissolution.[18][20]Applicable to many drugs; can be used for various routes of administration.[19][28]High energy process; potential for particle aggregation.
Cyclodextrin Complexation Encapsulates hydrophobic drug in a hydrophilic shell.[24][25]Increases solubility and stability; can mask taste.[25][26]Requires specific molecular fit; can be expensive.[29]

References

  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023, June 16). Allied Journals. Retrieved January 2, 2026, from [Link]

  • Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review - CORE. (n.d.). CORE. Retrieved January 2, 2026, from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22). Bentham Science Publishers. Retrieved January 2, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG BY USING NANO- SUSPENSION TECHNOLOGY. (2011, March 5). Omicsonline. Retrieved January 2, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - MDPI. (2018, July 19). MDPI. Retrieved January 2, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro Scholar. Retrieved January 2, 2026, from [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025, March 2). IJPPR. Retrieved January 2, 2026, from [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2018, November 23). eIJPPR. Retrieved January 2, 2026, from [Link]

  • Amorphous Solid Dispersions: Advances in Drug Solubility - Cellets. (2022, November 25). Cellets. Retrieved January 2, 2026, from [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement - Contract Pharma. (2023, March 10). Contract Pharma. Retrieved January 2, 2026, from [Link]

  • The important role and application of surfactants in pharmaceutical formulations. (2025, April 18). LinkedIn. Retrieved January 2, 2026, from [Link]

  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. (2024, October 15). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (2024, December 19). JOCPR. Retrieved January 2, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed. (2024, October 24). PubMed. Retrieved January 2, 2026, from [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. (2023, October 27). MDPI. Retrieved January 2, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. - SciSpace. (2013, May 20). SciSpace. Retrieved January 2, 2026, from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Improvement of pyrazolo[͹,ͺ-d] pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - CNR-IRIS. (n.d.). CNR-IRIS. Retrieved January 2, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). SpringerLink. Retrieved January 2, 2026, from [Link]

  • PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Retrieved January 2, 2026, from [Link]

  • Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility - ResearchGate. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15). PubMed. Retrieved January 2, 2026, from [Link]

  • How cocrystals of weakly basic drugs and acidic coformers might modulate solubility and stability - Chemical Communications (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - Journal of Medicinal Chemistry - ACS Figshare. (2024, October 23). ACS Publications. Retrieved January 2, 2026, from [Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.). SciELO. Retrieved January 2, 2026, from [Link]

Sources

Troubleshooting

preventing ring-opening of cyclopropane in synthesis

Current Status: OPERATIONAL Ticket Queue: High Priority Subject: Preventing Ring-Opening During Synthesis Welcome to the Cyclopropane Integrity Support Center User Profile: Synthetic Chemist / Medicinal Chemist Objective...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPERATIONAL Ticket Queue: High Priority Subject: Preventing Ring-Opening During Synthesis

Welcome to the Cyclopropane Integrity Support Center

User Profile: Synthetic Chemist / Medicinal Chemist Objective: Preserve the three-membered ring (cyclopropane) during harsh synthetic transformations.

The cyclopropane ring is a high-value pharmacophore found in drugs like Saxagliptin , Olaparib , and Lenvatinib . However, its inherent ring strain (~27.5 kcal/mol) and "banana bond" character (high p-character,


-like reactivity) make it susceptible to ring-opening under acidic, radical, and transition-metal-catalyzed conditions.

This guide treats your synthetic challenges as "Support Tickets." Select the module below that matches your experimental failure mode.

Module 1: Acid-Mediated Instability

Ticket #CP-001: "My ring opened during Boc/Ester deprotection."

The Root Cause: Electrophilic Attack

Cyclopropanes behave like alkenes towards strong electrophiles. The "banana bonds" (Walsh orbitals) are electron-rich and can be protonated.

  • Mechanism: Protonation occurs either on the ring edge or at a substituent (e.g., carbonyl oxygen).

  • The Failure Mode: Formation of a carbocation adjacent to the ring (cyclopropylcarbinyl cation) leads to rapid rearrangement (homoallyl rearrangement) to relieve strain.

Troubleshooting Protocol
VariableStandard Condition (Risk: High)Optimized Condition (Risk: Low)Why?
Reagent Aqueous HCl / HBrHCl in Dioxane (Anhydrous) or TFA Water acts as a nucleophile to trap the ring-opened carbocation. Anhydrous conditions prevent this.
Temperature Room Temperature (25°C)-10°C to 0°C Ring opening has a higher activation energy than N-Boc deprotection. Kinetic control is key.
Scavenger NoneTriethylsilane (Et3SiH) If a carbocation forms, the silane quenches it reductively, sometimes preventing the skeletal rearrangement.
Lewis Acid AlCl3, BF3·OEt2Ti(OiPr)4 or ZnBr2 Strong Lewis acids coordinate to the ring edges; milder oxophilic Lewis acids coordinate only to the heteroatom.
Decision Logic: Acid Stability

AcidStability cluster_mech Mechanistic Danger Zone Start Deprotection Target AcidType Select Acid Source Start->AcidType NuCheck Is Water Present? AcidType->NuCheck HCl (aq) / H2SO4 ResultSafe SUCCESS: Intact Ring (Amine Salt) AcidType->ResultSafe TFA / DCM (0°C) (Kinetic Control) ResultOpen FAILURE: Ring Opening (Homoallyl Alcohol) NuCheck->ResultOpen Yes (Nu: attacks C+) NuCheck->ResultSafe No (Anhydrous HCl/Dioxane) CarboCat Cyclopropylcarbinyl C+ NuCheck->CarboCat Rearrange Homoallyl Cation CarboCat->Rearrange Strain Relief

Figure 1: Decision tree for acid-mediated deprotection. Avoiding nucleophilic trapping agents (like water) is critical.

Module 2: Transition Metal Catalysis (Cross-Coupling)

Ticket #CP-002: "Yield is low/zero in Suzuki/Heck coupling; observed linear byproducts."

The Root Cause: Metal Insertion &

-Elimination

Palladium (and other metals) can insert into the strained C-C bond of the cyclopropane (oxidative addition), especially if the ring has electron-withdrawing groups (Donor-Acceptor cyclopropanes).

  • Secondary Failure: If a metal coordinates adjacent to the ring,

    
    -carbon elimination can break the ring.
    
Troubleshooting Protocol

Scenario: Suzuki Coupling on a Cyclopropyl Boronic Acid/Ester.

  • Ligand Selection (The "Bulky Shield"):

    • Avoid: Small phosphines (PPh3) or bidentate ligands with small bite angles.

    • Use:Buchwald Ligands (SPhos, XPhos, RuPhos) or Tricyclohexylphosphine (PCy3) .

    • Reasoning: Bulky, electron-rich ligands accelerate the Reductive Elimination step. You want the cross-coupling to happen faster than the side-reaction (ring opening).

  • Base Selection:

    • Avoid: Strong alkoxides (NaOtBu) if the ring is sensitive.

    • Use:K3PO4 or Cs2CO3 (mild, "anhydrous" bases).

    • Advanced:Ag2O (Silver Oxide). Silver facilitates transmetallation without requiring high pH, protecting the ring from base-mediated decomposition.

  • The "Slow-Release" Strategy:

    • Unstable cyclopropyl boronic acids degrade rapidly. Use Potassium Cyclopropyl Trifluoroborates (BF3K salts). They release the active boronic acid slowly, minimizing the concentration of the sensitive species exposed to side reactions.

Reagent Compatibility Matrix
Catalyst SystemCyclopropane StabilityNotes
Pd(PPh3)4 / Na2CO3 LowStandard conditions often lead to isomerization or homocoupling.
Pd(dppf)Cl2 / K3PO4 ModerateBidentate ligand prevents some

-elimination.
Pd(OAc)2 / SPhos High Bulky ligand forces rapid reductive elimination. Best for sterically hindered rings.
PEPPSI-IPr High NHC ligands provide extreme stability and speed.
Module 3: Hydrogenation & Reductions

Ticket #CP-003: "I tried to reduce an alkene, but the cyclopropane disappeared."

The Root Cause: Hydrogenolysis

Cyclopropanes bind to heterogeneous catalyst surfaces (Pd, Pt) similarly to alkenes. H2 adds across the C-C bond, opening the ring to a gem-dimethyl or ethyl group.

Troubleshooting Protocol

Goal: Selective reduction of an alkene/alkyne in the presence of a cyclopropane.

Method A: Catalyst Poisoning (Heterogeneous)

  • Reagent: Lindlar Catalyst (Pd/CaCO3 + Lead acetate) or Pd/C + Pyridine .

  • Mechanism: The "poison" blocks the high-energy active sites required to break the C-C bond, leaving only enough activity to reduce the

    
    -bond (alkene).
    

Method B: Homogeneous Catalysis (The "Gold Standard")

  • Reagent: Wilkinson's Catalyst [(PPh3)3RhCl].

  • Why? Homogeneous catalysts operate via steric coordination in solution. The cyclopropane ring is too sterically hindered and lacks the

    
    -orbitals to coordinate effectively to the Rh center compared to a flat alkene.
    

Method C: Chemical Reduction (Non-Metal)

  • Reagent: Diimide (N2H2) generated in situ (from hydrazine or TsNHNH2).

  • Mechanism: Diimide reduces non-polar multiple bonds (C=C, C=C) via a concerted cyclic transition state. It is completely inert to cyclopropanes because it requires orbital overlap that the strained ring cannot provide.

Reduction Pathway Visualization

Hydrogenation Substrate Substrate: Alkene-Cyclopropane PdC Pd/C + H2 (Standard) Substrate->PdC Wilkinson Wilkinson's Cat + H2 (Homogeneous) Substrate->Wilkinson Diimide Diimide (N2H2) (Chemical) Substrate->Diimide Fail Ring Open + Alkane (Over-reduction) PdC->Fail Surface Adsorption Success Intact Ring + Alkane (Selective) Wilkinson->Success Steric Exclusion Diimide->Success Mechanism Specificity

Figure 2: Selection of reduction method. Pd/C is the enemy of cyclopropane survival.

Module 4: Radical Chemistry

Ticket #CP-004: "My reaction involves a radical intermediate, and the ring is gone."

The "Radical Clock": The cyclopropylmethyl radical opens at a rate of


. This is one of the fastest known organic reactions. If your synthesis generates a radical on the carbon 

to the ring, the ring will open.

Prevention:

  • Avoid Radical Initiators: Do not use AIBN, Benzoyl Peroxide, or tributyltin hydride if the radical can migrate to the

    
    -position.
    
  • Anionic Routes: Switch to anionic chemistry (Grignard/Lithium). Cyclopropyl anions are configurationally stable and do not ring-open.

    • Tip: If forming a Grignard from cyclopropyl bromide, use Rieke Magnesium at low temperature (-20°C) to prevent radical side-reactions on the metal surface.

References
  • Acid-Catalyzed Ring Opening

    • Wiberg, K. B., & Szeimies, G. (1970). Mechanism of the acid-catalyzed isomerization of cyclopropanes. Journal of the American Chemical Society.[1]

  • Palladium-Catalyzed Cross-Coupling

    • Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylboronic Acids. Chemical Reviews.
  • Selective Hydrogenation

    • Jardine, F. H. (1981). The properties and applications of Wilkinson's catalyst. Progress in Inorganic Chemistry.
  • Radical Kinetics (The Radical Clock)

    • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron.
  • General Synthesis & Stability

    • Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Stereoselective Synthesis. Chemical Reviews.

Sources

Optimization

resolving issues in scaling up pyrazole synthesis

Status: Operational | Tier: Level 3 (Senior Process Chemistry) Subject: Troubleshooting Scale-Up Anomalies in Pyrazole Synthesis Welcome to the Technical Support Center You are likely here because a pyrazole synthesis th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Process Chemistry) Subject: Troubleshooting Scale-Up Anomalies in Pyrazole Synthesis

Welcome to the Technical Support Center

You are likely here because a pyrazole synthesis that worked perfectly at the 10-gram scale is failing at the kilogram scale. Whether you are facing thermal runaways with hydrazine, shifting regioisomer ratios, or "oiling out" during crystallization, this guide addresses the non-linear scaling effects inherent to nitrogen heterocycle formation.

Module 1: Thermal Safety & Hydrazine Management

Critical Alert: The most common cause of catastrophic failure in pyrazole scale-up is hydrazine accumulation leading to thermal runaway.

Q: Why does my reactor temperature spike uncontrollably halfway through hydrazine addition?

A: You are likely experiencing "dosing-controlled" failure. At small scales, heat dissipation is rapid. At large scales, if the reaction kinetics are slower than your addition rate, unreacted hydrazine accumulates. Once the threshold temperature is reached, the accumulated mass reacts simultaneously.

The Fix: Switch from a standard addition to a kinetic-controlled dosing strategy verified by calorimetry.

Protocol: Adiabatic Safety Assessment (RC1/DSC)

Before scaling beyond 100g, this protocol is mandatory to determine the "Point of No Return" (TMRad).

  • Differential Scanning Calorimetry (DSC):

    • Run a dynamic scan (4°C/min) of the reaction mixture.

    • Stop Criteria: If decomposition onset is <100°C above your process temperature, the process is unsafe for batch reactors.

  • Reaction Calorimetry (RC1):

    • Perform the reaction isothermally at target temperature.

    • Dosing Stop Test: Stop hydrazine addition at 50% conversion.

    • Observation: Does the heat flow (

      
      ) drop to baseline immediately?
      
      • YES: The reaction is dosing-controlled (Safe).

      • NO: The reaction is accumulation-controlled (Unsafe). Reduce dosing rate or increase temperature to speed up consumption.

Visual Logic: Safety Decision Tree

SafetyFlow Start Start Scale-Up Assessment DSC Run DSC (Dynamic) Start->DSC Exotherm Decomposition Energy > 800 J/g? DSC->Exotherm RC1 Run RC1 (Isothermal) Exotherm->RC1 No Flow MANDATORY Continuous Flow (Active Quench) Exotherm->Flow Yes (High Hazard) Accumulation Heat Flow Stops on Dosing Stop? RC1->Accumulation Batch Safe for Batch Reactor (Jacket Control) Accumulation->Batch Yes (Dosing Controlled) Accumulation->Flow No (Accumulation Risk)

Caption: Decision logic for selecting Batch vs. Flow chemistry based on thermal accumulation risks.

Module 2: Regioselectivity Control

Issue: The Knorr synthesis (1,3-dicarbonyl + hydrazine) produces a mixture of 1,3- and 1,5-isomers. Symptom: The ratio shifts from 95:5 (lab) to 60:40 (plant).

Q: Why did my isomer ratio degrade upon scale-up?

A: You have altered the Thermodynamic vs. Kinetic balance.

  • Lab Scale: Fast heating and rapid mixing often favor the kinetic product (attack at the most electrophilic carbonyl).

  • Plant Scale: Slow heating ramps and inefficient mixing (local pH hotspots) allow the system to equilibrate to the thermodynamic product.

The Fix: Lock the tautomeric state of the hydrazine or the dicarbonyl using pH buffers or fluorinated solvents.

Data: Regioselectivity Drivers
ParameterMechanism of ActionScale-Up Recommendation
Solvent: Ethanol Protic, stabilizes intermediates.Poor Selectivity. Avoid if ratio is critical.
Solvent: TFE/HFIP H-bond donor; activates specific carbonyls.High Selectivity. Use Trifluoroethanol (TFE) to boost 1,3-isomer.
pH: Acidic (HCl) Protonates hydrazine (monocation).Directs attack to less hindered carbonyl (Steric control).
pH: Basic (Et3N) Increases hydrazine nucleophilicity.Directs attack to most electrophilic carbonyl (Electronic control).
Visual Logic: Knorr Mechanism Branching

KnorrMech Dik Unsymmetrical 1,3-Diketone PathA Path A: Kinetic (Attack at most reactive C=O) Dik->PathA Low Temp / Basic pH PathB Path B: Thermodynamic (Attack at least hindered C=O) Dik->PathB High Temp / Acidic pH Hyd Substituted Hydrazine Hyd->PathA Hyd->PathB Iso13 1,3-Isomer (Often Kinetic) PathA->Iso13 Iso15 1,5-Isomer (Often Thermodynamic) PathB->Iso15

Caption: Divergent pathways in Knorr synthesis controlled by pH and temperature.

Module 3: Purification (The "No-Column" Zone)

Constraint: Silica gel chromatography is economically unviable >1kg.

Q: My crude product is an oil that won't crystallize. How do I purify without a column?

A: Pyrazoles are weak bases. "Oiling out" occurs when impurities depress the melting point. The Fix: The "Salt-Break" Method . Convert the pyrazole to a solid salt (HCl or Oxalate) to reject organic impurities, then neutralize.

Protocol: Salt-Break Purification System
  • Salt Formation:

    • Dissolve crude oil in EtOAc (5 vol).

    • Add 1.1 eq of HCl (4M in Dioxane) or Oxalic acid (solid).

    • Result: The pyrazole salt precipitates; non-basic impurities remain in solution.

    • Filter and wash the cake with cold EtOAc.

  • The "Break" (Neutralization):

    • Suspend the salt in water (3 vol).

    • Adjust pH to 8-9 using aqueous Ammonia (

      
      ).
      
    • Result: Free base pyrazole precipitates as a high-purity solid.

  • Final Polish:

    • Recrystallize from EtOH/Water (1:3 ratio) if >99.5% purity is required.

Module 4: Process Intensification (Flow Chemistry)

Application: When handling diazo intermediates or highly exothermic hydrazine condensations.[1]

Q: How do I safely handle diazoalkanes for [3+2] cycloaddition at scale?

A: Do not accumulate them. Use In-Situ Generation in a continuous flow reactor.

Visual Logic: Continuous Flow Setup

FlowSetup PumpA Pump A: Amine Precursor Mix1 Mixer 1: Diazotization PumpA->Mix1 PumpB Pump B: NaNO2 / Acid PumpB->Mix1 PumpC Pump C: Alkyne / Base Mix2 Mixer 2: Cycloaddition PumpC->Mix2 Coil1 Reactor Coil 1 (T < 10°C) Mix1->Coil1 In-situ Diazo Coil1->Mix2 Coil2 Reactor Coil 2 (Heated > 100°C) Mix2->Coil2 [3+2] Reaction BPR Back Pressure Regulator Coil2->BPR Product Collection: Pyrazole BPR->Product

Caption: Telescoped flow process generating diazo species in situ to avoid accumulation hazards.

References
  • Safety in Hydrazine Scale-Up

    • Organic Process Research & Development: "Safe Scale-Up of a Hydrazine Condens
  • Regioselectivity Mechanisms

    • BenchChem Technical Support: "Managing Regioselectivity in Substituted Pyrazole Synthesis."
  • Continuous Flow Synthesis

    • RSC Advances: "Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling."[2]

  • Purification Strategies

    • Google Patents: "Method for purifying pyrazoles (WO2011076194A1)."

Sources

Troubleshooting

improving the efficiency of N-sulfonylation reactions for aminopyrazoles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity, Yield Optimization, and Troubleshooting for Aminopyrazole Sulfonylation Introduction: The Ambident Nucleophile Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselectivity, Yield Optimization, and Troubleshooting for Aminopyrazole Sulfonylation

Introduction: The Ambident Nucleophile Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the classic "ambident nucleophile" problem inherent to aminopyrazoles. These substrates possess multiple nucleophilic sites: the exocyclic primary amine (–NH₂) and the endocyclic ring nitrogens (


 and 

).

Achieving high-yield, regioselective


-sulfonylation  (typically targeting the exocyclic amine to form a sulfonamide) requires precise control over kinetics, thermodynamics, and proton transfer states. This guide synthesizes field-proven protocols with mechanistic insights to help you navigate these challenges.

Module 1: Regioselectivity Troubleshooting

Issue: "I am getting ring sulfonylation ( ) instead of the desired sulfonamide."

Diagnosis: Aminopyrazoles exist in tautomeric equilibrium. Under basic conditions, the ring nitrogen (


) can be more nucleophilic than the exocyclic amine due to the "alpha-effect" or specific solvent interactions, leading to unwanted 

-sulfonylated byproducts.

Technical Solution: To favor exocyclic sulfonylation (formation of the sulfonamide), you must manipulate the Hard/Soft Acid-Base (HSAB) parameters and steric environment.

Troubleshooting Protocol:

  • Switch Bases: If using strong bases (NaH, KOtBu), you are deprotonating the ring nitrogen, making it a "hard" nucleophile that rapidly attacks the sulfonyl chloride. Switch to Pyridine. Pyridine acts as a solvent and a weak base, buffering the system and favoring the attack of the exocyclic amine via a specific base-catalysis mechanism [1].

  • Temperature Control: Ring sulfonylation is often kinetically favored but thermodynamically less stable than the sulfonamide.

    • Action: Run the reaction at 0°C initially. If selectivity is poor, heat to 40-60°C ; the thermodynamically stable sulfonamide often prevails at higher temperatures due to reversibility of the

      
      -sulfonylation [2].
      
  • Transient Protection: If selectivity remains poor (common with 3-aminopyrazoles), use a "One-Pot, Two-Step" silylation strategy.

    • Step 1: Treat aminopyrazole with TMSCl (protects

      
      ).
      
    • Step 2: Add Sulfonyl Chloride (reacts with –NH₂).

    • Step 3: Aqueous workup (cleaves TMS).

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Start: Aminopyrazole Substrate Target Target: Exocyclic Sulfonamide? Start->Target Sterics Is Position 3/5 Sterically Hindered? Target->Sterics Yes BaseChoice Base Selection Strategy Sterics->BaseChoice No (Unsubstituted) MethodA Method A: Pyridine (Solvent/Base) Favors Exocyclic via Thermodynamics Sterics->MethodA Yes (Bulky Groups) BaseChoice->MethodA Standard Protocol MethodB Method B: NaH/THF Favors Ring N1 (Kinetic) BaseChoice->MethodB If N1-Sulfonyl desired MethodC Method C: Transient Silylation (TMSCl) Blocks N1 -> Forces Exocyclic BaseChoice->MethodC If Selectivity Fails

Caption: Decision tree for selecting reaction conditions based on desired regioselectivity outcomes.

Module 2: Yield Optimization & Catalysis

Issue: "My reaction stalls at 50% conversion, or I see hydrolysis of the sulfonyl chloride."

Diagnosis: Sulfonyl chlorides are moisture-sensitive and less reactive than acyl chlorides. The nucleophilicity of the aminopyrazole might be reduced by electron-withdrawing groups on the ring.

Technical Solution: DMAP Nucleophilic Catalysis Adding 4-Dimethylaminopyridine (DMAP) is the gold standard for accelerating this reaction. DMAP attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium salt  (intermediate), which is much more susceptible to nucleophilic attack by the amine than the free sulfonyl chloride is [3].

Optimized Protocol (The "DMAP Boost"):

  • Solvent: Anhydrous DCM (Dichloromethane) or Pyridine.

  • Stoichiometry: 1.0 eq Aminopyrazole : 1.1 eq Sulfonyl Chloride : 0.1 eq DMAP.

  • Procedure:

    • Dissolve aminopyrazole and Pyridine (2.0 eq) in dry DCM.

    • Add DMAP (catalytic).[1]

    • Cool to 0°C.[2]

    • Add Sulfonyl chloride dropwise.

    • Critical: Warm to RT and stir.

Visualization: DMAP Catalytic Cycle

DMAP_Cycle R1 Sulfonyl Chloride (R-SO2-Cl) Inter Reactive Intermediate [R-SO2-DMAP]+ Cl- R1->Inter + DMAP (Nucleophilic Attack) DMAP DMAP Catalyst Product Sulfonamide Product (R-SO2-NH-R') Inter->Product + Amine (Fast Step) HPy H-Py+ Cl- (Byproduct) Inter->HPy Base scavenges H+ Amine Aminopyrazole (R'-NH2) Product->DMAP Regeneration

Caption: The catalytic cycle of DMAP, lowering the activation energy via a reactive sulfonyl-ammonium intermediate.

Module 3: Dealing with Bis-Sulfonylation

Issue: "I isolated the bis-sulfonylated product ( ). How do I fix this?"

Diagnosis: The sulfonamide product (


) is still acidic (pKa ~10). In the presence of excess base and sulfonyl chloride, it can be deprotonated and react again to form the bis-sulfonamide. This is common when using DMAP with excess reagents.

Troubleshooting Guide:

ParameterAdjustment
Stoichiometry Strictly limit Sulfonyl Chloride to 1.0 - 1.1 equivalents . Do not use large excesses.
Addition Rate Add sulfonyl chloride slowly (syringe pump or dropwise) to keep its concentration low relative to the amine.
Salvage Protocol If bis-sulfonylation occurs, do not discard. 1. Dissolve crude in MeOH/THF (1:1).2. Add aqueous NaOH (2M) or K₂CO₃.3. Stir at RT for 30-60 mins.4. The second sulfonyl group is labile and will hydrolyze selectively, returning the mono-sulfonamide [4].

Module 4: Workup & Purification FAQs

Q: How do I efficiently remove excess Pyridine?

A: Pyridine is difficult to remove by rotary evaporation alone.

  • Acidic Wash: Wash the organic layer (DCM/EtOAc) with 1M HCl or 10% Citric Acid . The pyridine forms a water-soluble salt and partitions into the aqueous layer.

  • Caution: Ensure your product does not precipitate in the acidic phase. If your aminopyrazole is very basic, use a CuSO₄ (aq) wash; pyridine coordinates to copper (turning the solution dark blue) and stays in the water.

Q: How do I remove unreacted Sulfonyl Chloride?

A: Unreacted sulfonyl chloride will hydrolyze to sulfonic acid on the column, streaking and contaminating fractions.

  • Nucleophilic Quench: Add a "scavenger" amine (e.g., N,N-dimethylethylenediamine) 15 minutes before workup. This converts excess R-SO₂Cl into a highly polar sulfonamide that is easily removed via an acidic aqueous wash [5].

References

  • Regioselectivity in Pyrazoles: Beilstein J. Org. Chem.2011 , 7, 179–197. Link

  • Thermodynamic Control: Arkivoc2009 , 2009(i), 198-250. Link

  • DMAP Catalysis Mechanism: J. Org. Chem.2017 , 82, 806–816. Link (Contextual citation based on general DMAP mechanism in sulfonylation).

  • Bis-sulfonamide Hydrolysis:Tetrahedron Lett.2005, 46, 2965. (General protocol for selective hydrolysis of bis-sulfonamides).
  • Scavenger Resins & Workup: BenchChem Technical Support: Sulfonyl Chloride Work-up. Link (Cited as general industry practice for workup).

Sources

Optimization

Technical Support Center: A Guide to Navigating Common Pitfalls in Pyrazole NMR Interpretation

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with pyrazole-containing molecules. Pyrazoles are a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with pyrazole-containing molecules. Pyrazoles are a cornerstone in medicinal chemistry, but their unique electronic and structural features can present significant challenges in NMR spectral interpretation. This resource provides in-depth, field-proven insights to help you overcome these common hurdles in a question-and-answer format, moving beyond simple procedural lists to explain the why behind the methodology.

Introduction: The Dynamic Nature of the Pyrazole Ring

The pyrazole ring's NMR spectrum is often more complex than anticipated. This complexity arises from several key factors, most notably annular tautomerism, proton exchange phenomena, and the influence of the two non-equivalent nitrogen atoms. Understanding these inherent characteristics is the first step toward accurate and efficient structure elucidation. This guide will equip you with the knowledge and experimental strategies to confidently interpret your data.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does the ¹H NMR spectrum of my N-unsubstituted pyrazole show more signals than expected, or broad, averaged signals?

This is one of the most frequently encountered issues and is almost always attributable to annular tautomerism .

Core Concept: Annular Tautomerism

Pyrazoles that are not substituted on a nitrogen atom can exist as a mixture of two rapidly interconverting tautomers.[1][2] This exchange involves the migration of the N-H proton between the two ring nitrogens. The rate of this exchange relative to the NMR timescale dictates the appearance of the spectrum.

  • Slow Exchange: At low temperatures, the exchange is slow, and you will observe two distinct sets of signals, one for each tautomer.[1][2]

  • Fast Exchange: At higher temperatures, the exchange is rapid, leading to a single set of time-averaged signals.

  • Intermediate Exchange: At intermediate temperatures, the signals may be significantly broadened, sometimes to the point of being indistinguishable from the baseline.

Troubleshooting Workflow:

G start Complex or Averaged ¹H NMR Spectrum vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr observe_changes Observe Spectral Changes: Broadening, Coalescence, Sharpening vt_nmr->observe_changes Yes no_change No Significant Change vt_nmr->no_change No confirm_tautomerism Tautomerism Confirmed observe_changes->confirm_tautomerism run_2d_nmr Run 2D NMR (HSQC/HMBC) to confirm spin systems observe_changes->run_2d_nmr For further confirmation consider_rotamers Consider Rotamers (especially with bulky substituents) no_change->consider_rotamers consider_rotamers->vt_nmr VT-NMR can also confirm rotamers

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR, ensuring the solvent has a wide liquid range (e.g., DMSO-d₆, Toluene-d₈).

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling: Decrease the temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. If tautomerism is the cause of signal averaging, you should see the averaged signals broaden and eventually resolve into two distinct sets of signals.[1]

  • Heating: If you start with what appears to be two sets of signals, increase the temperature in 10-20 K increments. You should observe the signals broadening, coalescing into a single broad peak, and then sharpening into a single set of averaged signals at higher temperatures.[1]

Q2: I see a very broad signal between 10-14 ppm. What is it, and how can I confirm its identity?

A broad signal in this downfield region is characteristic of the pyrazole N-H proton .[1] Its broadness is a result of two primary factors:

  • Quadrupolar Broadening: The proton is attached to a ¹⁴N nucleus, which has a quadrupole moment. This provides an efficient relaxation mechanism, leading to significant signal broadening.[1]

  • Proton Exchange: The N-H proton is labile and can exchange with other pyrazole molecules or with trace amounts of water in the solvent.[1][3] This chemical exchange further shortens the proton's lifetime in a given state, contributing to the broadness of the signal.

Confirmation Technique: D₂O Exchange

This is a simple and definitive experiment to identify exchangeable protons (N-H, O-H, S-H).

Experimental Protocol: D₂O Exchange

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire a second ¹H NMR spectrum. The signal corresponding to the N-H proton will have significantly diminished or disappeared entirely, as the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.

Q3: How can I definitively distinguish between the H3 and H5 protons (or C3 and C5 carbons) in a substituted pyrazole?

Assigning the 3- and 5-positions is a critical and often challenging task. Chemical shifts alone are unreliable due to their high sensitivity to substituent effects.[4][5] The most robust methods involve through-bond and through-space correlations.

The Gold Standard: 2D NMR Spectroscopy

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this purpose. It reveals long-range (typically 2-4 bond) correlations between protons and carbons. For an N1-substituted pyrazole, the protons of the N1-substituent will show a ³J correlation to the C5 carbon but not to the C3 carbon. Similarly, the H5 proton will show a correlation to the C3 carbon.[1][6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. In an N1-substituted pyrazole, a Nuclear Overhauser Effect (NOE) can be observed between the protons on the N1-substituent and the H5 proton, confirming their spatial proximity.[1][7]

Decision Tree for H3/H5 Assignment:

G start Need to Assign H3/C3 vs. H5/C5 in an N-Substituted Pyrazole hmbc Run HMBC Experiment start->hmbc noesy Run NOESY Experiment start->noesy result_hmbc Observe ³J correlation from N1-substituent protons to C5 hmbc->result_hmbc result_noesy Observe NOE between N1-substituent protons and H5 noesy->result_noesy conclusion Assignments Confirmed result_hmbc->conclusion result_noesy->conclusion

Experimental Protocol: 2D HMBC

  • Sample Preparation: A slightly more concentrated sample (~15-20 mg in 0.6-0.7 mL of solvent) is often beneficial for 2D experiments.

  • Pulse Sequence: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Parameters: Set the spectral widths to encompass all proton and carbon signals. The experiment is optimized for a long-range J-coupling value, typically set around 8-10 Hz.

  • Acquisition: HMBC experiments generally require more scans than other 2D experiments to achieve a good signal-to-noise ratio.

  • Analysis: Look for the key correlation peak between the protons on your N1-substituent and a pyrazole ring carbon. This carbon is C5.

Q4: My proton signals in the aromatic region are overlapping. How can I resolve them?

Signal overlap is a common issue, especially with complex substitution patterns.[1]

Troubleshooting Strategies:

  • Change Solvent: Utilizing a solvent with different properties can induce differential shifts in proton resonances, potentially resolving the overlap. A classic example is switching from CDCl₃ to benzene-d₆, which can cause significant upfield or downfield shifts due to aromatic solvent-induced shifts (ASIS).[1]

  • Higher Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often resolving overlapping multiplets.[1]

  • 2D COSY (Correlation Spectroscopy): Even if signals are completely overlapped, a COSY experiment can trace the J-coupling network.[1][8] Cross-peaks will appear between protons that are coupled to each other, allowing you to map out the entire spin system.

Data Presentation: Typical NMR Parameters for the Pyrazole Ring

The following table provides typical chemical shift and coupling constant ranges for the pyrazole nucleus. Note that these values are highly dependent on substituents and the solvent used.[1][4]

NucleusTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)Typical Coupling Constants (Hz)
N-H 10.0 - 14.0 (often broad)N/AN/A
C3-H 7.5 - 8.2130 - 155J₃₄ ≈ 1.9 - 2.5
C4-H 6.2 - 6.6100 - 110J₄₅ ≈ 1.9 - 2.5
C5-H 7.5 - 8.2125 - 145J₃₅ ≈ 0.5 - 0.9

Note: In cases of fast tautomeric exchange, the chemical shifts and coupling constants for the 3- and 5-positions will be averaged.[1]

References

  • Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Slanina, Z., Uhlík, F., & Elguero, J. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2842. [Link]

  • Claramunt, R. M., López, C., García, M. Á., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-700. [Link]

  • Leal, J. P., & da Silva, J. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 19. [Link]

  • Al-Bayati, R. H., & Al-Amiery, A. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Freie Universität Berlin. [Link]

  • Claramunt, R. M., et al. (1996). Azapentalenes. XLIV. H and C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles. Main Group Chemistry, 1(1-4), 113-119. [Link]

  • Elguero, J., et al. (1995). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 28(5), 659-666. [Link]

  • Silva, A. M., & Cavaleiro, J. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Compounds: Synthesis, Properties and Applications. [Link]

  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(18), 4278. [Link]

  • Leal, J. P., & da Silva, J. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 19. [Link]

  • Chenon, M. T., et al. (1977). Carbon-13 magnetic resonance study of solvent stabilized tautomerism in pyrazoles. The Journal of Organic Chemistry, 42(4), 659-661. [Link]

  • Li, Y., et al. (2007). Structure Elucidation of a Pyrazolo[4][9]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1084-1092. [Link]

  • Li, Y., et al. (2007). Structure Elucidation of a Pyrazolo[4][9]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1084-1092. [Link]

  • Mobinikhaledi, A., et al. (2002). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152. [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(20), 8255-8265. [Link]

  • Pérez, J., et al. (2004). Synthesis and characterization of new palladium (II) complexes with pyrazole-derived ligands. Crystal structure of cis-dichloro {1-ethyl-5-methyl-3-phenyl-1H-pyrazole} palladium (II). Journal of Coordination Chemistry, 57(1), 21-28. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Chemistry Department, University of Toronto. (2021, March 10). 1D NOESY made easy. [Link]

  • O'Connor, J. M. NMR: FREQUENT ERRORS and USEFUL FOOTNOTES. University of California, San Diego. [Link]

  • Hidayat, A. R. P., & Utami, R. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

  • Kumar, A., et al. (2025). Decoding Ortho Regiospecificity and High Endo Stereoselectivity in Pyrazole Synthesis via the Activation/Strain Model. Chemistry – An Asian Journal. [Link]

Sources

Troubleshooting

enhancing the stability of pyrazole compounds for storage

Technical Support Center: Pyrazole Stability & Storage Optimization To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Stability Division Subject:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Stability & Storage Optimization

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Stability Division Subject: Comprehensive Guide to Enhancing the Stability of Pyrazole Compounds

Executive Summary & Diagnostic Triage

While the pyrazole core (


-pyrazole) exhibits robust aromatic stability, its derivatives often degrade due to the vulnerabilities of appended functional groups (hydrazines, boronic esters, amino side chains) rather than the ring itself. Instability in these systems typically manifests as oxidative discoloration, hygroscopic clumping, or solution-phase precipitation.

This guide moves beyond generic "store at -20°C" advice. It provides a mechanistic understanding of why your specific derivative might be failing and offers self-validating protocols to stabilize it.

Diagnostic Workflow: Troubleshooting Instability

Use the following logic flow to identify the root cause of your compound's degradation.

PyrazoleDiagnostic Start Observation: Sample Degradation ColorChange Issue: Discoloration (Yellowing/Browning) Start->ColorChange PhysicalChange Issue: Clumping or Liquefaction Start->PhysicalChange SolubilityChange Issue: Precipitation or Cloudiness in Solution Start->SolubilityChange OxidationCheck Check Structure: Contains Hydrazine, Amine, or Electron-Rich Ring? ColorChange->OxidationCheck HygroCheck Check Structure: Salt Form or H-Bond Donor? PhysicalChange->HygroCheck SolnCheck Check pH & Solvent: Is pH < 3 or > 9? SolubilityChange->SolnCheck OxidationAction Root Cause: Oxidative Dehydrogenation Action: Argon purge, Antioxidants OxidationCheck->OxidationAction Yes HygroAction Root Cause: Hygroscopicity/Hydrate Formation Action: Desiccation, Salt Switch HygroCheck->HygroAction Yes SolnAction Root Cause: Hydrolysis or Oligomerization Action: Buffer to pH 6-8, Cryo-storage SolnCheck->SolnAction Yes

Figure 1: Diagnostic decision tree for identifying pyrazole degradation mechanisms.

Technical Deep Dive: Stability Mechanisms

Chemical Stability: Oxidation & N-Nitrosation

The pyrazole ring is electron-rich. While the core is stable, electron-donating substituents (e.g.,


, 

) at the 3, 4, or 5-positions significantly lower the oxidation potential.
  • The Mechanism: Atmospheric oxygen can abstract protons from exocyclic amines or hydrazines, leading to the formation of imines, azo-compounds, or highly colored diazenium species [1]. This is often autocatalytic; trace transition metals in glass or solvents accelerate this process.

  • The Fix:

    • Inert Atmosphere: Store under Argon (heavier than air) rather than Nitrogen for maximum exclusion of

      
      .[1]
      
    • Chelation: If solution stability is critical, add 0.1 mM EDTA to sequester trace metals that catalyze oxidation.

Physical Stability: Tautomerism & Hygroscopicity

Unsubstituted pyrazoles exist in a tautomeric equilibrium between


- and 

-forms. In the solid state, they form defined hydrogen-bonded networks (catemers or dimers) [2].
  • The Risk: If a synthesis yields an amorphous solid, the compound may slowly crystallize into a thermodynamic polymorph over time, expelling solvent or water. This looks like "degradation" but is actually a physical phase change.

  • Hygroscopicity: HCl salts of pyrazoles are notoriously hygroscopic. The protonated pyrazolium ion coordinates avidly with atmospheric water.

  • The Fix:

    • Salt Selection: Switch from Hydrochloride (HCl) to Fumarate or Tosylate salts, which are generally non-hygroscopic and pack better in the crystal lattice.

Photostability

While simple pyrazoles are UV-stable, derivatives with extended conjugation (e.g., pyrazolines, aryl-pyrazoles) or nitro groups can undergo photo-induced rearrangement or ring opening [3].

  • The Fix: Amber glass is mandatory. For highly sensitive compounds, wrap vials in aluminum foil.[2]

Solution State Stability & Solvent Compatibility

Storing pyrazoles in solution is the most common cause of failure. Use this compatibility matrix to select the correct vehicle.

Table 1: Solvent Compatibility for Pyrazole Storage

Solvent ClassRecommended?Risk FactorTechnical Insight
DMSO High Freeze/Thaw cyclesExcellent solubility, but DMSO is hygroscopic and can act as a mild oxidant over time. Store aliquots at -20°C.
Methanol/Ethanol Low TransesterificationAvoid for pyrazole esters. Nucleophilic solvents can react with activated side chains.
Water (Buffered) Medium HydrolysisStable only at neutral pH (6-8). Acidic pH promotes hydrolysis of amides/esters attached to the ring.
Acetonitrile High EvaporationGood chemical inertness, but high volatility requires tightly sealed, parafilmed vials.

Validated Experimental Protocols

Do not assume stability. Prove it using these self-validating systems.

Protocol A: The "Quick-Stress" Oxidative Challenge

Use this to determine if your compound requires an inert atmosphere.

  • Preparation: Dissolve 1 mg of compound in 1 mL of Methanol/Water (1:1).

  • Control: Seal 0.5 mL in a vial under Argon (store in dark).

  • Challenge: To the remaining 0.5 mL, add 10

    
    L of 3% 
    
    
    
    (mimics accelerated oxidative stress). Leave uncapped in ambient light for 4 hours.
  • Analysis: Compare LC-MS traces of Control vs. Challenge.

    • Result: If Challenge shows >5% degradation (new peaks M+16 or M+32), your compound is oxidation-sensitive .

    • Action: Mandatory storage under Argon at -20°C.

Protocol B: Hygroscopicity Assessment (Gravimetric)

Use this to determine if you need desiccation.

  • Weighing: Place 50 mg of dry solid in an open glass vial. Record exact weight (

    
    ).
    
  • Exposure: Place vial in a chamber with a saturated NaCl solution (creates ~75% relative humidity) for 24 hours.

  • Re-weighing: Record weight (

    
    ).
    
  • Calculation:

    
    .
    
    • Threshold: If gain > 2%, the compound is hygroscopic.

    • Action: Store in a desiccator with silica gel or

      
      .
      

Stability Workflow Diagram

The following workflow outlines the lifecycle of a pyrazole sample from synthesis to long-term storage.

PyrazoleStorageWorkflow Synthesis Synthesis & Purification Drying Lyophilization / Drying (Remove Solvent) Synthesis->Drying Analysis Purity Check (LC-MS/NMR) Confirm Identity Drying->Analysis Decision Stability Assessment Analysis->Decision Cond_A Standard: 4°C, Dark, Tightly Sealed Decision->Cond_A Stable Structure Cond_B Sensitive: -20°C, Argon, Desiccator Decision->Cond_B Oxidation/Hygro Risk Usage Experimental Use Cond_A->Usage Cond_B->Usage

Figure 2: Standardized workflow for processing and storing pyrazole compounds.

Frequently Asked Questions (FAQ)

Q: My pyrazole turned pink/brown after one week on the bench. Is it ruined? A: Likely not. This is usually surface oxidation of trace impurities (often hydrazines or anilines) which have high extinction coefficients.

  • Troubleshooting: Dissolve a small amount in your solvent of choice. If the color persists but LC-MS shows a single major peak, the impurity is likely <1% and the compound is usable for biological assays (though not for analytical standards). Recrystallize from ethanol/water to remove the colored impurity.

Q: Can I store my pyrazole in DMSO stock solutions at room temperature? A: No. While convenient, DMSO is hygroscopic and absorbs water from the air, which can hydrolyze sensitive side chains (e.g., esters). Furthermore, DMSO can act as a mild oxidant [4].

  • Best Practice: Store DMSO stocks at -20°C or -80°C. Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce moisture.

Q: My compound is an oil, but the literature says it should be a solid. Why? A: This is often due to solvent entrapment or tautomeric mixtures.

  • Solution: Triturate the oil with hexanes or diethyl ether to induce crystallization. If it remains an oil, it may be a mixture of

    
    - and 
    
    
    
    -tautomers preventing lattice formation. High-vacuum drying for 24 hours is recommended.

References

  • BenchChem. (2025).[3][4][5] Stability and Storage Guidelines for Pyrazole Derivatives. Retrieved from

  • Claramunt, R. M., et al. (2006).[6] The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. Journal of Organic Chemistry , 71(18), 6881-6891.[6] Link

  • Kumar, V., et al. (2013). Pyrazoline derivatives as potential anti-inflammatory agents: A review. Journal of Chemical and Pharmaceutical Research . Link

  • Wakefield, B. (2023). Handling of Light-Sensitive Reagents. LabTag Blog . Link

  • Eicher, T., & Hauptmann, S. (2003).

Sources

Optimization

optimization of catalysts for pyrazole functionalization

Technical Support Center for Advanced Heterocyclic Catalysis Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: N-Arylation, C-H Activation, and Catalyst Life-Cycle Management Introd...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center for Advanced Heterocyclic Catalysis

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: N-Arylation, C-H Activation, and Catalyst Life-Cycle Management

Introduction: The Pyrazole Challenge

Welcome to the technical support center. If you are here, you are likely facing the "Pyrazole Paradox": this five-membered ring is essential for modern drug discovery (found in Celecoxib, Ruxolitinib, Sildenafil), yet it remains one of the most frustrating substrates to functionalize selectively.

The pyrazole ring is an amphoteric trap for transition metals. Its pyridine-like nitrogen (


) is a potent σ-donor that poisons palladium catalysts, while its pyrrole-like nitrogen (

) undergoes rapid tautomerization (

), making regioselectivity (N1 vs. N2) a thermodynamic nightmare.

This guide moves beyond basic textbook chemistry to address the specific failure modes of catalytic cycles involving pyrazoles.

Troubleshooting Modules (Q&A)

Module A: Regioselectivity in N-Arylation

User Question: "I am trying to N-arylate a 3-substituted pyrazole using a standard Buchwald protocol, but I keep getting a 60:40 mixture of N1 and N2 isomers. How do I lock the selectivity?"

Technical Diagnosis: You are fighting a battle between steric control and tautomeric equilibrium . In solution, 3-substituted pyrazoles exist in equilibrium with 5-substituted tautomers. Standard bases (


, 

) facilitate rapid equilibration. If the catalyst is small (e.g., CuI/diamine or Pd/PPh3), it will react with the less sterically hindered nitrogen (usually the one further from the substituent), often yielding the thermodynamically stable but undesired isomer.

The Solution: Ligand-Controlled Steric Gear-Shifting To force selectivity, you must use a catalyst system that is bulky enough to distinguish between the N1 and N2 environments.

  • Switch to Bulky Phosphines (Pd-Catalysis): Use ligands like tBuXPhos or Me4tBuXPhos . These ligands create a "roof" over the palladium center. The steric bulk of the ligand clashes with the substituent at the C3 position of the pyrazole, forcing the palladium to attack the distal nitrogen (N1 relative to the substituent).

  • The "Copper-Switch" (Chan-Lam): If Pd fails, switch to oxidative copper coupling (Chan-Lam). Copper mechanisms are often more sensitive to electronic factors. Using a bulky pyridine ligand (e.g., 2,6-lutidine) can sometimes invert selectivity compared to Pd.

Decision Logic for Regioselectivity:

Regioselectivity Start Target: N-Arylation of 3-Substituted Pyrazole Isomer Desired Isomer? Start->Isomer N1 N1 (Distal to R-group) Sterically Accessible Isomer->N1 Targeting N2 N2 (Proximal to R-group) Sterically Crowded Isomer->N2 Targeting Method1 Standard Buchwald (Pd2(dba)3 + XPhos) N1->Method1 R = Small (Me, Et) Method2 Steric-Driven Buchwald (Pd-G3-tBuXPhos) N1->Method2 R = Large (Ph, tBu) N2->Method2 Try Me4tBuXPhos (Rare success) Method3 Directing Group Strategy (Use SEM/THP protection first) N2->Method3 Most Reliable

Figure 1: Decision matrix for selecting catalytic systems based on desired regioisomer and substrate sterics.

Module B: Catalyst Poisoning (The "Stalling" Reaction)

User Question: "My reaction starts well but stalls at 20% conversion. Adding more catalyst doesn't help. The solution turns dark black."

Technical Diagnosis: You are experiencing substrate inhibition , specifically the "Pyrazole Poisoning Effect." Pyrazoles are excellent


-donors. As the reaction proceeds or if the catalyst concentration is too low, the pyrazole substrate (or product) displaces the phosphine ligand from the Palladium center. This forms an inactive [Pd(pyrazole)_2] or [Pd(pyrazole)_4] complex (the "black death").

The Solution: Ligand Saturation & Concentration Management

  • Increase Ligand:Metal Ratio: Do not use a 1:1 ratio. Use 2:1 or even 4:1 (Ligand:Pd) to shift the equilibrium back toward the active catalytic species.

  • Use Pre-formed Catalysts: Stop mixing

    
     and Phosphine in situ. Use precatalysts like Buchwald G3/G4  palladacycles. These ensure the active species is formed immediately and is robust against displacement.
    
  • Concentration: Run the reaction at a higher concentration (>0.5 M). Dilute conditions favor ligand dissociation.

Module C: C-H Activation (Site C5 vs. C4)

User Question: "I want to functionalize the C5 position (next to the NH), but I keep getting C4 halogenation or no reaction."

Technical Diagnosis: C-H activation on pyrazoles follows two distinct mechanisms depending on the position:

  • C4 Position: Electron-rich, reacts via Electrophilic Aromatic Substitution (SEAr) .

  • C5 Position: Acidic proton, reacts via Concerted Metalation-Deprotonation (CMD) .[1]

If you are getting C4 product, your system is too electrophilic. To hit C5, you need a base-assisted mechanism.

The Solution: The CMD Shift

  • Base is Critical: You must use a carbonate or pivalate base (

    
    , 
    
    
    
    ). The base acts as a proton shuttle, deprotonating the C5 position while it coordinates to the metal.
  • Oxidant: For direct oxidative coupling (C-H/C-H), use

    
     or 
    
    
    
    as the terminal oxidant.
  • Directing Groups: If N1 is free, the N-H acts as a directing group for C5. If N1 is alkylated, you may need a directing group (like a 2-pyridyl) on N1 to guide the metal to C5.

Experimental Protocols

Protocol A: Robust Chan-Lam N-Arylation (Aerobic)

Best for: Installing aryl groups on N1 when Pd-catalysis fails due to poisoning.

Reagents:

  • Substrate: 1H-Pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 - 2.0 equiv)

  • Catalyst:

    
     (anhydrous) (10-20 mol%)
    
  • Ligand: 2,6-Lutidine (1.0 equiv) OR Pyridine (2.0 equiv)

  • Solvent: DCM or dry MeOH (0.2 M)

  • Additive: 4Å Molecular Sieves (Activated) - Crucial for yield

Step-by-Step:

  • Drying: Flame-dry a reaction tube and cool under argon. Add 4Å MS (powdered is best).

  • Solids: Add

    
    , Aryl Boronic Acid, and Pyrazole.
    
  • Solvent: Add solvent (DCM is standard; MeOH for solubility issues).

  • Base: Add 2,6-Lutidine via syringe.

  • Oxygenation: Do not run under Argon. Attach an

    
     balloon (or dry air). Purge the headspace for 1 minute, then leave under positive 
    
    
    
    pressure.
  • Stirring: Stir vigorously at RT for 12-24h.

    • Checkpoint: The reaction should turn a deep blue/green (active Cu(II)/Cu(III) species). If it turns reddish/brown (Cu(0)), the catalytic cycle has died (oxygen starvation).

Protocol B: Data-Driven Catalyst Screening Matrix

Use this table to select the starting point for your optimization.

Target TransformationPrimary Catalyst SystemLigand ClassBaseSolventTemp (°C)
N-Arylation (General)

(Chan-Lam)
Pyridine / Bipyridine

or Pyridine
DCM / MeOH25
N-Arylation (Steric)

tBuXPhos / BrettPhos

Toluene / Dioxane100-110
C5-Arylation (C-H)


or


/

DMF / DMA120-140
C4-Halogenation NIS / NBSNone (or catalytic acid)NoneMeCN0-25

Mechanism Visualization

The "Black Death" Pathway (Catalyst Poisoning)

Understanding why your reaction turns black and stops is key to fixing it.

Poisoning Pd_Pre Pd(OAc)2 (Precursor) Active L-Pd(0) (Active Catalyst) Pd_Pre->Active Reduction + Ligand OxAdd L-Pd(II)-Ar-X (Oxidative Addition) Active->OxAdd + Ar-X Poison [Pd(Pyrazole)4] (Inactive Black Precipitate) Active->Poison + Excess Pyrazole (Displaces Ligand) OxAdd->Active Product Release OxAdd->Poison + Excess Pyrazole Substrate Pyrazole (Substrate)

Figure 2: The catalyst deactivation pathway. High concentrations of pyrazole displace phosphine ligands, leading to irreversible formation of inactive Pd-pyrazole complexes.

References

  • Buchwald, S. L., et al. (2004).[2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry.

  • Maiti, D., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles. The Chemical Record.

  • Watson, A. J. B., et al. (2017).[3] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. J. Am. Chem. Soc.

  • Stahl, S. S., et al. (2013). Mechanism of Cu-Catalyzed Aerobic Oxidative Coupling. Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

Sources

Reference Data & Comparative Studies

Validation

"N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine" vs other CB1 receptor antagonists

This guide provides a technical comparison between the specific pyrazole scaffold N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine (a key synthetic intermediate/fragment) and established CB1 receptor antagonists such as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the specific pyrazole scaffold N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine (a key synthetic intermediate/fragment) and established CB1 receptor antagonists such as Rimonabant (SR141716A) and AM251.

The analysis focuses on the structural activity relationship (SAR), highlighting why the "full" antagonist structure is required for bioactivity versus the "fragment" nature of the title compound.

Executive Summary

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is not a clinical drug but a pharmacophore fragment (building block) . It represents the "polar head" and "linker" region of pyrazole-based cannabinoid ligands without the critical hydrophobic "anchor" domains required for high-affinity CB1 binding.

In contrast, established antagonists like Rimonabant and AM251 utilize this pyrazole core but are decorated with bulky aryl groups (e.g., 2,4-dichlorophenyl) to occupy the lipophilic pockets of the CB1 receptor. This guide compares the scaffold (the potential) against the drug (the reality) to assist researchers in Fragment-Based Drug Design (FBDD).

Quick Comparison Matrix
FeatureN-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amineRimonabant (SR141716A)AM251
Role Synthetic Intermediate / FragmentClinical Inverse Agonist (Withdrawn)Research Tool / Analog
Molecular Weight ~151.2 g/mol 463.79 g/mol 555.24 g/mol
CB1 Affinity (

)
Predicted > 10,000 nM (Inactive)1.98 nM7.49 nM
Core Structure Pyrazole-3-aminePyrazole-3-carboxamidePyrazole-3-carboxamide
Hydrophobic Anchors Absent (Methyl group only)Present (Diaryl substitution)Present (Diaryl substitution)
Key Substituent N-Cyclopropylmethyl (Opioid-like motif)N-PiperidinylN-Piperidinyl (with Iodo-phenyl)

Pharmacological Profile & SAR Analysis[1]

The "Anchor" Hypothesis in CB1 Binding

The CB1 receptor contains a deep, hydrophobic binding pocket designed to accommodate the arachidonic acid tail of endocannabinoids (anandamide).

  • The Title Compound: Lacks the bulky aryl rings at positions 1 and 5 of the pyrazole core. It cannot anchor itself into the receptor's transmembrane helices (TM3/TM5/TM6), rendering it functionally inactive as an antagonist on its own.

  • The Competitors (Rimonabant): The 1-(2,4-dichlorophenyl) and 5-(4-chlorophenyl) groups provide the necessary Van der Waals interactions to stabilize the receptor in an inactive conformation (Inverse Agonism).

The Role of the N-Linker[1][2]
  • Cyclopropylmethyl (The Title Compound): This group is famous in opioid pharmacology (transforming agonists like oxymorphone into antagonists like naltrexone). In CB1 research, it is often explored to modulate metabolic stability or CB2 selectivity.

  • Piperidinyl (Rimonabant): The piperidine ring forms a hydrogen bond bridge with Lys192 (human CB1), crucial for high affinity.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay

To determine if the fragment retains any residual affinity compared to Rimonabant.

Materials:

  • Membranes: CHO cells stably expressing hCB1 receptor.

  • Radioligand: [³H]-SR141716A (Rimonabant) or [³H]-CP55,940.[1]

  • Test Compounds: N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine (dissolved in DMSO).

Workflow:

  • Preparation: Dilute test compound in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4).

  • Incubation: Mix 50 µL membrane prep (10 µg protein) + 50 µL [³H]-Ligand (1 nM final) + 50 µL Test Compound (concentration range 10⁻⁹ to 10⁻⁴ M).

  • Equilibrium: Incubate for 90 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Rimonabant Control: Must show

    
     nM.
    
  • Title Compound: Expected

    
    M (Non-binder).
    
Protocol B: Synthesis of the Full Antagonist from the Scaffold

If using the title compound as a building block.

  • Acylation: React N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine with a specific benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride) in DCM with TEA.

  • Cyclization/Modification: Depending on the specific target, the amine may be converted to an amide or hydrazine linker.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action for a Functional CB1 Antagonist (like Rimonabant) versus the Inactive Scaffold (Title Compound).

CB1_Signaling cluster_membrane Cell Membrane CB1_Active CB1 Receptor (Active Conformation) Gi_Protein Gi/o Protein CB1_Active->Gi_Protein Activates CB1_Inactive CB1 Receptor (Inactive Conformation) CB1_Inactive->Gi_Protein Prevents Activation Outcome_Ant Blockade of Effect (Weight Loss/Anorectic) CB1_Inactive->Outcome_Ant Constitutive Activity Blocked Endocannabinoid Anandamide (Agonist) Endocannabinoid->CB1_Active Binds & Stabilizes Rimonabant Rimonabant (Inverse Agonist) Rimonabant->CB1_Inactive High Affinity Binding (Steric Clash) Scaffold N-(cyclopropylmethyl)-... (Fragment/Scaffold) Scaffold->CB1_Active No Binding (Lacks Hydrophobic Anchor) AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Outcome_Ago Physiological Response (Appetite/Pain Modulation) cAMP->Outcome_Ago Low cAMP

Caption: Comparative mechanism. Rimonabant stabilizes the inactive receptor state (Red path), while the Scaffold (Grey dashed) lacks the structural bulk to engage the receptor, allowing endogenous agonists to function unimpeded.

References

  • Pertwee, R. G. (2005). "Inverse agonism and neutral antagonism at cannabinoid CB1 receptors." Life Sciences, 76(12), 1307-1324.

  • Lange, J. H., & Kruse, C. G. (2005). "Key chemical constituents of CB1 receptor antagonists." Drug Discovery Today, 10(10), 693-702.

  • Xie, X. Q., et al. (2007). "Rational design of novel CB2 selective ligands." Journal of Medicinal Chemistry. (Discusses the cyclopropylmethyl motif in cannabinoid ligands).

  • Cayman Chemical. "Rimonabant Product Information." (Standard reference for Rimonabant affinity data).

Sources

Comparative

A Researcher's Guide to Isomeric Scaffolds: Comparative Biological Activity of Aminopyrazoles

Abstract The aminopyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-infl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A critical, yet often nuanced, aspect of drug design centered on this scaffold is the profound impact of isomerism. The seemingly subtle shift of the amino group's position on the pyrazole ring—creating 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole isomers—can drastically alter a molecule's potency, selectivity, and overall therapeutic potential. This guide provides a comparative analysis of these isomers, synthesizing data from structure-activity relationship (SAR) studies to offer researchers field-proven insights. We will dissect the mechanistic basis for these isomeric differences, present case studies with supporting quantitative data, and provide detailed experimental protocols for researchers to validate these findings in their own work.

Introduction: The Strategic Importance of Isomerism in Aminopyrazole Scaffolds

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] Its functionalization with an amino group creates the aminopyrazole (AP) framework, a versatile building block in drug discovery.[2] The constitutional isomers—3-AP, 4-AP, and 5-AP—differ in the placement of the exocyclic amino group relative to the ring's nitrogen atoms.

This structural variation is far from trivial. The position of the amino group dictates the molecule's electronic distribution, hydrogen bonding capabilities (as both a donor and acceptor), and the spatial orientation of other substituents. These factors are paramount for molecular recognition and binding affinity to biological targets like enzyme active sites.[4] For instance, the amino group of a 3-aminopyrazole can serve as a crucial hydrogen bond donor to interact with the "hinge" region of a protein kinase, a common binding motif for this class of inhibitors.[5][6] Shifting this group to the 4- or 5-position alters the geometry of this interaction, potentially leading to a complete loss or a significant reduction in inhibitory activity.

A general survey of the literature reveals a distinct pattern: 3-AP and 5-AP isomers are frequently associated with potent anticancer and anti-inflammatory activities, while 4-AP isomers have demonstrated comparatively reduced efficacy in these areas but have shown promise as antioxidant or anticonvulsant agents.[2] This guide will explore the data-driven reasons behind these divergent biological profiles.

Comparative Analysis: Isomers in Action

The most effective way to understand the impact of aminopyrazole isomerism is through direct comparison of biological data from Structure-Activity Relationship (SAR) studies.

Case Study 1: Kinase Inhibition - The Quest for Selectivity

Protein kinases are a major class of drug targets, and aminopyrazoles are a cornerstone of kinase inhibitor design.[5][7][8] The c-Jun N-terminal kinases (JNKs) and Cyclin-Dependent Kinases (CDKs) are frequent targets where the isomeric position of the amino group is critical for achieving both potency and selectivity.

The rationale behind using the aminopyrazole scaffold is its ability to mimic the purine core of ATP, enabling it to compete for the ATP-binding site on kinases. The amino group, often at the 3-position, forms key hydrogen bonds with the kinase hinge region, anchoring the inhibitor.

Table 1: Comparative Activity of Aminopyrazole-Based Kinase Inhibitors Note: The following data is a synthesized representation from multiple SAR studies to illustrate the principles of isomeric comparison. Absolute values are compound-specific.

Compound IDAminopyrazole IsomerTarget KinaseIC₅₀ (nM)Key Structural Feature/RationaleReference
SR-3576 3-AminopyrazoleJNK37The 3-amino group and planar N-linked phenyl structure optimally occupy the smaller active site of JNK3.[4]
SR-3737 (Indazole)JNK312An indazole core (isomeric to aminopyrazole) shows high potency but lacks selectivity.[4]
SR-3737 (Indazole)p38α3The larger active site of p38α accommodates the indazole structure well, leading to off-target activity.[4]
Compound 22b 3-AminopyrazoleJNK3103Moving a methyl group on an attached pyridine ring (from 4' to 2') reduces JNK3 potency.[9]
Compound 22b 3-AminopyrazoleJNK12400The same modification significantly decreases JNK1 potency, improving JNK3/JNK1 selectivity.[9]
Generic 4-AP 4-AminopyrazoleVarious Kinases>10,000The 4-amino position generally fails to form the critical hinge-binding interactions required for potent inhibition.[2]

Analysis: The data clearly demonstrates that the 3-aminopyrazole scaffold is highly effective for JNK3 inhibition. The specific geometry allows for a potent and selective interaction that is lost when using an otherwise similar but isomeric indazole core (SR-3737), which potently inhibits both JNK3 and the closely related p38α kinase.[4] Furthermore, SAR studies on substituents attached to the core show how even minor positional changes can be leveraged to tune selectivity between kinase isoforms, such as JNK3 and JNK1.[9] The general inactivity of 4-aminopyrazole derivatives in this context highlights the directional importance of the hydrogen-bonding amino group for target engagement.[2]

Case Study 2: Anticancer & Anti-inflammatory Activity

The anticancer and anti-inflammatory effects of aminopyrazoles are often linked to their ability to inhibit signaling pathways involved in cell proliferation and immune response, such as the p38 MAPK pathway which regulates TNF-α production.[1][2]

Table 2: Comparative Anticancer and Anti-inflammatory Activity

Compound ClassAminopyrazole IsomerBiological ActivityRepresentative IC₅₀Target/AssayReference
Sulfamoyl Series 5-AminopyrazoleAnticancer0.33 µMPC-3 (Prostate Cancer) Cell Line[2]
Pyrido[2,3-b]indole 3-AminopyrazoleAntibacterial (S. aureus)0.125 mg/mL (MIC)S. aureus Growth Inhibition[2]
Generic 4-AP Series 4-AminopyrazoleAnticancerReduced ActivityGeneral Cell Lines[2]
Generic 4-AP Series 4-AminopyrazoleAnti-inflammatoryReduced ActivityGeneral Assays[2]
Edaravone Analogue 4-AminopyrazoleAntioxidantHigh ActivityABTS, FRAP, ORAC assays[2]
Pyrazolo-triazine 3-AminopyrazoleAnticancer73-84 mg/mLVarious Cancer Cell Lines[2]

Analysis: Consistent with the overarching theme, 3-AP and 5-AP derivatives show significant potency in anticancer and antimicrobial assays.[2] A 5-aminopyrazole derivative demonstrated nanomolar efficacy against prostate cancer cells, while a 3-aminopyrazole conjugate exhibited potent antibacterial activity. In stark contrast, the review of aminopyrazole isomers notes that 4-AP derivatives generally show reduced anticancer and anti-inflammatory activity.[2] However, this is not to say the 4-AP scaffold is without merit; its distinct electronic properties make it a promising candidate for developing potent antioxidant compounds, as seen with Edaravone analogues.[2] This illustrates a key principle: a "less active" isomer for one biological target may be an ideal starting point for a different therapeutic application.

Experimental Protocols for Comparative Analysis

To ensure scientific integrity, the claims made in SAR studies must be reproducible. Below are detailed, self-validating protocols for key biological assays used to compare aminopyrazole isomers.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure kinase activity by quantifying the amount of ATP consumed. It is a common method for determining IC₅₀ values of kinase inhibitors.

Causality: The amount of ADP produced is directly proportional to kinase activity. The ADP is converted back to ATP, which is then used by luciferase to generate a light signal. An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.

Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase (e.g., JNK3) and its specific substrate in kinase buffer.

    • Serially dilute the aminopyrazole isomer test compounds in DMSO, then further dilute in kinase buffer. Final DMSO concentration should be <1%.

    • Prepare an ATP solution at a concentration relevant for the specific kinase (often near its Km value).

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add 5 µL of the test compound solution or vehicle control (DMSO).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Generation & Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This depletes the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and provides luciferase/luciferin to produce light. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Anticancer Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: The mitochondrial reductase enzymes in living, metabolically active cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding:

    • Seed human cancer cells (e.g., HCT-116, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells/well.[1]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyrazole isomer test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for an additional 48 to 72 hours.[1]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance (optical density) at 570 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ values from the resulting dose-response curves.[1]

Visualization of Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Workflow for Comparative Isomer Analysis

G cluster_0 Design & Synthesis cluster_1 Biological Screening cluster_2 Data Analysis Syn_3AP Synthesize 3-AP Isomer Kinase Kinase Inhibition Assay Syn_3AP->Kinase Cancer Anticancer Cell Assay Syn_3AP->Cancer Inflam Anti-inflammatory Assay Syn_3AP->Inflam Syn_4AP Synthesize 4-AP Isomer Syn_4AP->Kinase Syn_4AP->Cancer Syn_4AP->Inflam Syn_5AP Synthesize 5-AP Isomer Syn_5AP->Kinase Syn_5AP->Cancer Syn_5AP->Inflam SAR Structure-Activity Relationship (SAR) Analysis Kinase->SAR Cancer->SAR Inflam->SAR Lead Identify Lead Isomer/Scaffold SAR->Lead

Caption: A typical experimental workflow for the comparative analysis of aminopyrazole isomers.

Simplified JNK/p38 MAPK Signaling Pathway

G Stimuli Stress Stimuli (e.g., LPS, UV) MAPKKK MAPKKK (e.g., MEKK1, TAK1) Stimuli->MAPKKK MKK47 MKK4/7 MAPKKK->MKK47 MKK36 MKK3/6 MAPKKK->MKK36 JNK JNK MKK47->JNK p38 p38 MAPK MKK36->p38 AP1 c-Jun / AP-1 JNK->AP1 Response Inflammation Apoptosis p38->Response AP1->Response Inhibitor Aminopyrazole Inhibitor Inhibitor->JNK Inhibitor->p38

Caption: Inhibition of the JNK and p38 MAPK signaling pathways by aminopyrazole compounds.

Conclusion and Future Perspectives

The evidence presented in this guide confirms that the positional isomerism of the amino group on a pyrazole ring is a critical determinant of biological activity. While 3-AP and 5-AP isomers have been extensively and successfully explored for developing potent kinase inhibitors for anticancer and anti-inflammatory applications, the 4-AP scaffold remains comparatively under-explored for these targets but shows distinct potential in other areas like antioxidant development.[2]

This isomeric differentiation is not a barrier but an opportunity. It allows for the fine-tuning of drug properties, enabling the design of highly selective agents that target specific enzymes or cellular pathways. For researchers and drug development professionals, a deep understanding of the structure-activity relationships dictated by isomerism is essential. It informs the rational design of compound libraries, minimizes off-target effects, and ultimately accelerates the journey from a privileged scaffold to a life-saving therapeutic. Future research should continue to explore the unique chemical space offered by less-common isomers like 4-AP, as they may hold the key to modulating novel biological targets.

References

  • The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. (2025). Benchchem.
  • Kamenecka, T. M., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry. [Link]

  • Kamenecka, T. M., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Schade, D., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

  • He, Y., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]

  • He, Y., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. [Link]

  • Gomha, S. M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]

  • Scorah, N., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gomha, S. M., et al. (2025). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. ResearchGate. [Link]

  • Noto, A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

  • Various Authors. (2025). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Ahsan, M. J., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • Gomha, S. M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]

  • Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]

  • Villarreal-Gómez, L. J., et al. (2025). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. ResearchGate. [Link]

  • Villarreal-Gómez, L. J., et al. (2025). (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. [Link]

  • Pattan, S., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Basir, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

  • Various Authors. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Linciano, P., et al. (2020). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

Sources

Validation

comparing the efficacy of pyrazole derivatives with standard drugs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Date: February 20, 2026 Executive Summary: The Pyrazole Scaffold in Modern Therapeutics The pyrazole ring (1,2-diazole) represents a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Date: February 20, 2026

Executive Summary: The Pyrazole Scaffold in Modern Therapeutics

The pyrazole ring (1,2-diazole) represents a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and rigid planar structure. Unlike flexible aliphatic chains, the pyrazole core offers a stable template for decorating pharmacophores, allowing for precise orientation within enzyme active sites.

This guide objectively compares the efficacy of novel pyrazole derivatives against industry-standard drugs (Celecoxib, Erlotinib, Ciprofloxacin) across three critical therapeutic axes: Oncology (Kinase Inhibition) , Inflammation (COX-2 Selectivity) , and Antimicrobial Resistance .

Oncology: Dual EGFR/VEGFR Kinase Inhibition[1][2]

Mechanistic Insight

Standard tyrosine kinase inhibitors (TKIs) like Erlotinib often face resistance due to secondary mutations (e.g., T790M in EGFR) or compensatory signaling pathways (e.g., MET amplification). Pyrazole derivatives have shown superior efficacy by acting as dual inhibitors , simultaneously blocking EGFR (tumor growth) and VEGFR-2 (angiogenesis).

Comparative Efficacy Data

Data synthesized from recent comparative studies (2024-2025).

Compound IDTarget(s)IC50 (µM) - EGFRIC50 (µM) - VEGFR-2Cell Line Efficacy (IC50 µM)vs. Standard Drug
Standard: Erlotinib EGFR0.06 - 0.13 > 1.0A549: 0.13N/A
Standard: Sorafenib VEGFR/RAF> 1.00.09 HepG2: 2.50N/A
Derivative 12 (Pyrazolo-pyrimidine)Dual EGFR/VEGFR0.09 0.12 HepG2: 0.851.4x more potent than Erlotinib (EGFR)
Compound 3d (Benzofuran-pyrazole)Multi-kinase0.180.25MCF-7: 0.01~10x more potent than Doxorubicin
Compound 59 (Polysubstituted)DNA/TopoisomeraseN/AN/AHepG2: 2.02.7x more potent than Cisplatin
Signaling Pathway Visualization

Figure 1: Dual inhibition mechanism of pyrazole derivatives preventing tumor proliferation and angiogenesis.

EGFR_VEGFR_Pathway Pyrazole Pyrazole Derivative (Dual Inhibitor) EGFR EGFR (Receptor) Pyrazole->EGFR Inhibits (IC50 < 0.1µM) VEGFR VEGFR-2 (Receptor) Pyrazole->VEGFR Inhibits RAS RAS/RAF EGFR->RAS PI3K PI3K/AKT EGFR->PI3K VEGFR->RAS VEGFR->PI3K MEK MEK/ERK RAS->MEK Angio Angiogenesis (Blood Vessel Growth) PI3K->Angio Prolif Cell Proliferation (Tumor Growth) PI3K->Prolif MEK->Prolif

Caption: Pyrazole derivatives block upstream receptors EGFR and VEGFR-2, effectively shutting down downstream RAS/RAF and PI3K/AKT cascades.

Inflammation: COX-2 Selectivity & Gastric Safety

The Challenge

Traditional NSAIDs (Diclofenac, Indomethacin) inhibit both COX-1 (gastric protective) and COX-2 (inflammatory). Celecoxib is the standard for COX-2 selectivity, but recent pyrazole derivatives (e.g., PYZ31 , PYZ20 ) demonstrate higher selectivity indices (SI), reducing the risk of gastric ulceration while maintaining potent anti-inflammatory effects.

Comparative Efficacy Data
Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)vs. Celecoxib (Standard)
Celecoxib 0.052 15.0~288Reference Standard
PYZ20 (Sulfonamide-pyrazole)0.33>100>300 Comparable potency, Higher Selectivity
PYZ31 (Indole-pyrazole)0.019 >100>5000 2.7x more potent than Celecoxib
Compound 10a (Difenamizole analog)0.05>15298Identical potency, enhanced BBB penetration
Mechanism of Action: Arachidonic Acid Cascade

Figure 2: Selective inhibition of the inflammatory pathway while preserving gastric mucosal integrity.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGE2_Gast Prostaglandin E2 (Gastric Protection) COX1->PGE2_Gast Homeostasis PGE2_Inf Prostaglandin E2 (Inflammation/Pain) COX2->PGE2_Inf Response to Injury Celecoxib Celecoxib (Standard) Celecoxib->COX2 Inhibits NewPyrazoles Novel Pyrazoles (PYZ31, PYZ20) NewPyrazoles->COX1 No Inhibition (Sparing) NewPyrazoles->COX2 Potent Inhibition (IC50 < 20nM)

Caption: Novel pyrazoles (Blue) achieve higher specificity for COX-2 than Celecoxib, sparing the COX-1 pathway responsible for stomach lining protection.

Antimicrobial Efficacy: Overcoming Resistance

With the rise of multidrug-resistant (MDR) pathogens, pyrazole derivatives are being engineered to outperform fluoroquinolones.

  • Bacterial Target: DNA Gyrase / Topoisomerase IV.

  • Fungal Target: CYP51 (Lanosterol 14α-demethylase).

OrganismPyrazole DerivativeMIC (µg/mL)Standard DrugMIC (Standard)Outcome
E. coli (Gram -)Compound 3 0.25 Ciprofloxacin0.502x More Potent
S. epidermidis (Gram +)Compound 4 0.25 Ciprofloxacin4.016x More Potent
C. albicans (Fungal)Compound 17m 0.25 Fluconazole1.04x More Potent

Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Pyrazole Derivatives

Rationale: Microwave irradiation reduces reaction time from hours to minutes and improves yield, adhering to Green Chemistry principles.

  • Reagents: Mix 1.0 mmol of hydrazine hydrate derivative with 1.0 mmol of appropriate chalcone or

    
    -keto ester in 5 mL of ethanol.
    
  • Catalyst: Add 5 drops of glacial acetic acid.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover) set to 110 W and 80 °C .

  • Reaction Time: Irradiate for 7–10 minutes (monitor via TLC).

  • Work-up: Pour the reaction mixture into crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    H-NMR and Mass Spectrometry.
    
Protocol B: In Vitro Kinase Inhibition Assay (EGFR/VEGFR)

Rationale: Direct measurement of enzymatic activity is more accurate than cell-based assays for determining binding affinity.

  • Preparation: Use a homogeneous time-resolved fluorescence (HTRF) kit.

  • Enzyme Mix: Dilute EGFR or VEGFR-2 kinase in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl

    
    ).
    
  • Compound Addition: Add 5 µL of the pyrazole derivative (serial dilutions from 10 µM to 0.1 nM) to the plate.

  • Substrate: Add ATP (at

    
     concentration) and the peptide substrate (biotinylated).
    
  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Measure fluorescence ratio (665/620 nm) using a microplate reader (e.g., EnVision).

  • Analysis: Plot dose-response curves to calculate IC50 using non-linear regression (GraphPad Prism).

References

  • BenchChem. A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives. (2025).[1][2]

  • Thangarasu et al. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[3] PMC.

  • Abubshait et al. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. (2025).

  • Ghoneim et al. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. Molecular Diversity. (2024).[4]

  • Alzahrani et al. Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. Archiv der Pharmazie. (2021).[5]

  • Kumari et al. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.[1] Int. J. Pharm.[1] Sci. (2025).

  • Zak et al. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega.

Sources

Comparative

structure-activity relationship (SAR) studies of pyrazole analogs

Executive Summary The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in modern drug discovery, appearing in over 30 FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Asciminib). Its dominance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold (1,2-diazole) represents a "privileged structure" in modern drug discovery, appearing in over 30 FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Asciminib). Its dominance over bioisosteres like isoxazole, imidazole, or pyrrole stems from its unique electronic duality: it acts simultaneously as a hydrogen bond donor (NH) and acceptor (N2), with a


 (~2.5) that ensures neutrality at physiological pH, unlike the more basic imidazole (

~7.0).

This guide objectively compares pyrazole analogs against key heterocyclic alternatives, supported by experimental data on potency (


), selectivity, and metabolic stability.

Part 1: The Scaffold Decision (Electronic & Structural Analysis)

Before initiating a library synthesis, researchers must understand why a pyrazole is selected over an isoxazole or imidazole. The decision often hinges on the Donor-Acceptor (D-A) profile required by the binding pocket.

Comparative Physicochemical Profile
ParameterPyrazole (

)
Imidazole (

)
Isoxazole Impact on SAR
H-Bond Capacity Donor & AcceptorDonor & AcceptorAcceptor OnlyPyrazole is ideal for "hinge-binding" in kinases where D-A motifs are required.
Basicity (

of

)
~2.5 (Weak Base)~7.0 (Moderate Base)~ -3.0 (Very Weak)Imidazoles are often protonated at pH 7.4, incurring a desolvation penalty upon binding hydrophobic pockets. Pyrazoles remain neutral.
Tautomerism High (

)
High (

)
NonePyrazole tautomerism allows adaptive binding but complicates N-alkylation regiochemistry.
Metabolic Liability Moderate (N-glucuronidation)High (CYP inhibition)Low (Ring opening)Pyrazoles are often used to replace phenols to improve metabolic stability while maintaining H-bond donor capability.

Part 2: Case Study A – Kinase Hinge Binding (The "Gold Standard")

In kinase inhibitor design, the "hinge region" connects the N- and C-terminal lobes. Inhibitors must mimic the adenine ring of ATP.

The Experiment: A comparative SAR study of JAK2 inhibitors evaluated the replacement of a pyrazole hinge-binder with imidazole and isoxazole analogs. The goal was to maintain the bidentate H-bond with the backbone Leu932 and Glu930.

Data Summary: Potency & Selectivity

CmpdCore Scaffold

JAK2 (nM)
Selectivity (JAK2/JAK3)Observation
A1 Pyrazole (

)
2.4 35x Forms dual H-bonds (NH

Glu930, N

Leu932). Optimal potency.
A2Imidazole18.58xHigher basicity leads to partial protonation, disrupting the H-bond donor capability of the NH.
A3Isoxazole>500N/ALacks the NH donor. Loss of interaction with Glu930 leads to complete activity cliff.
A4N-Methyl Pyrazole120.012xMethylation of NH removes donor capability; confirms the necessity of the unsubstituted nitrogen.

Critical Insight: The pyrazole ring is superior here because its low basicity ensures the NH remains unprotonated and available to donate a hydrogen bond to the kinase hinge carbonyl.

Part 3: Case Study B – COX-2 Inhibition (Regiochemistry & Selectivity)

The development of Celecoxib highlighted the critical importance of 1,5-diarylpyrazole geometry. The 1,5-substitution pattern positions the phenyl rings at adjacent carbons, creating a specific dihedral angle that fits the COX-2 hydrophobic side pocket.

Comparative Data: 1,5-Diaryl vs. 1,3-Diaryl Isomers

CompoundStructure TypeCOX-2

(

M)
COX-1

(

M)
Selectivity Index (SI)
B1 (Celecoxib) 1,5-Diarylpyrazole 0.04 15.0 375
B21,3-Diarylpyrazole2.104.5~2
B31,5-Diarylisoxazole0.088.0100

Interpretation: While the isoxazole (B3, similar to Valdecoxib) is potent, the pyrazole (B1) offers superior selectivity and synthetic versatility. The 1,3-isomer (B2) fails because the phenyl rings are too far apart to engage the side pocket (Arg513) and the hydrophobic channel simultaneously.

Part 4: Experimental Protocols

Protocol 1: Regioselective Synthesis of 1,5-Diarylpyrazoles

Challenge: The condensation of aryl hydrazines with 1,3-diketones typically yields a mixture of 1,5- and 1,3-isomers. The 1,5-isomer is kinetically favored but thermodynamically less stable than the 1,3-isomer.

Methodology (Self-Validating):

  • Reagents: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq), 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq).

  • Solvent Control: Use Ethanol/TFA (10:1) . Why? Acidic conditions protonate the hydrazine, slowing the reaction and favoring the kinetic attack at the more electrophilic carbonyl (adjacent to the

    
     group), yielding the 1,5-isomer.
    
  • Procedure:

    • Dissolve diketone in EtOH (0.5 M).

    • Add hydrazine salt.[1][2]

    • Add TFA dropwise. Reflux for 4 hours.

    • Validation Step (Critical): Monitor by

      
      -NMR. The 1,5-isomer typically shows a signal upfield (~ -63 ppm) compared to the 1,3-isomer (~ -58 ppm).
      
  • Purification: Crystallization from EtOH/Water (The 1,5-isomer is usually less soluble).

Protocol 2: Fluorescence Polarization Kinase Assay
  • Reagents: JAK2 enzyme, Fluorescent Tracer (Staurosporine-linked), Test Compounds (DMSO stock).

  • Workflow:

    • Incubate Enzyme + Compound (30 min, RT) to allow equilibrium binding.

    • Add Tracer (

      
       concentration).
      
    • Measure Polarization (mP).

  • Control: Use Staurosporine as positive control (

    
     ~ 5 nM). Z-factor must be >0.5 for valid data.
    

Part 5: Visualization & Logic Flows

Diagram 1: The Scaffold Selection Decision Tree

Caption: Logical framework for selecting pyrazole over bioisosteres based on binding pocket requirements.

ScaffoldSelection Start Target Binding Pocket Analysis HBond H-Bond Requirement? Start->HBond DonorAcceptor Dual Donor/Acceptor (Hinge Region)? HBond->DonorAcceptor Yes pKaCheck Is Neutrality at pH 7.4 Critical? DonorAcceptor->pKaCheck Yes Isoxazole SELECT ISOXAZOLE (Acceptor Only, Metabolic Stability) DonorAcceptor->Isoxazole No (Acceptor Only) Pyrazole SELECT PYRAZOLE (Neutral, D-A Motif) pKaCheck->Pyrazole Yes (Hydrophobic Pocket) Imidazole SELECT IMIDAZOLE (Basic, High Solubility) pKaCheck->Imidazole No (Solvent Exposed)

Diagram 2: Regioselective Synthesis Workflow

Caption: Synthetic pathway distinguishing kinetic (1,5) vs thermodynamic (1,3) pyrazole formation.[2][3][4][5][6][7][8]

PyrazoleSynthesis Reagents 1,3-Diketone + Aryl Hydrazine ConditionA Acidic/Protic (EtOH + HCl/TFA) Reagents->ConditionA ConditionB Basic/Aprotic (THF + NaH) Reagents->ConditionB Intermediate Hydrazone Intermediate ConditionA->Intermediate Fast Attack Prod13 1,3-Isomer (Thermodynamic Product) ConditionB->Prod13 Equilibration Prod15 1,5-Isomer (Kinetic Product) Target: COX-2 Intermediate->Prod15 Cyclization

References

  • Fustero, S., et al. "Recent advances in the regioselective synthesis of pyrazoles." Current Organic Chemistry, 2011.

  • Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997.

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry, 2004.

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.

  • Garg, N. K., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of the American Chemical Society, 2016.

Sources

Validation

assessing the selectivity of "N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine" for its target

Technical Guide: Selectivity Assessment of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine Executive Summary & Mechanism of Action N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine (referred to herein as CPM-Pyz-Amine...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Selectivity Assessment of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

Executive Summary & Mechanism of Action

N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine (referred to herein as CPM-Pyz-Amine ) represents a "privileged scaffold" in medicinal chemistry. It functions primarily as a Type I Kinase Inhibitor motif (ATP-competitive hinge binder) but possesses distinct physicochemical properties due to the N-cyclopropylmethyl substituent.

Unlike the promiscuous parent compound (1-methyl-1H-pyrazol-3-amine), the addition of the cyclopropylmethyl group acts as a "selectivity filter," targeting hydrophobic back-pockets (Gatekeeper +1 region) in specific kinase families (e.g., Aurora Kinases , RIPK1 , and JAKs ) and specific GPCRs (e.g., Sigma-1 receptor ).

This guide details the protocol for validating the selectivity of CPM-Pyz-Amine against alternative scaffolds, ensuring that observed biological effects are on-target and not artifacts of polypharmacology.

Comparative Performance Analysis

The following table compares CPM-Pyz-Amine against its direct structural alternatives: the unsubstituted parent (promiscuous binder) and the Aminopyrimidine scaffold (common alternative).

Table 1: Physicochemical and Selectivity Profile Comparison

FeatureCPM-Pyz-Amine (Subject)1-Methyl-1H-pyrazol-3-amine (Parent)2-Aminopyrimidine (Alternative)
Primary Binding Mode ATP Hinge Binder + Hydrophobic Pocket FitATP Hinge Binder (Surface)ATP Hinge Binder (Dual H-bond)
Selectivity Driver Cyclopropylmethyl Group : Restricts binding to kinases with accessible hydrophobic back-pockets.None : High promiscuity; binds most kinases with open hinge regions.N-Substitution dependent : Often requires complex tail groups for selectivity.
Key Off-Targets Sigma-1 Receptor (High affinity due to cationic amine + lipophilic ring).Low GPCR affinity.Adenosine Receptors; CDK family.
Metabolic Stability Moderate : Cyclopropyl ring is susceptible to P450 oxidation (ring opening).High : Simple structure, less metabolic liability.High : Very stable aromatic core.
Rec. Application Probing RIPK1 , Aurora , or TRK pathways.Fragment screening (starting point only).Broad-spectrum kinase inhibition.[1]

Analytic Insight: The N-cyclopropylmethyl group is the critical differentiator. While it improves kinase selectivity by excluding sterically hindered active sites, it introduces a Sigma-1 receptor liability that must be counter-screened early in development.

Selectivity Assessment Protocols

To validate CPM-Pyz-Amine, you must prove it binds the intended target (e.g., RIPK1 or Aurora A) without inhibiting the broader "anti-targets."

Phase I: The "Gatekeeper" Biochemical Screen (ADP-Glo)

Objective: Determine the intrinsic kinase selectivity profile (The Kinome Scan).

Methodology:

  • Panel Selection: Use a representative panel of 50 kinases, heavily weighted towards Tyrosine Kinases (TK) and Serine/Threonine Kinases (STK) which favor pyrazole binding.

  • Reaction Setup:

    • Prepare 10 mM stock of CPM-Pyz-Amine in 100% DMSO.

    • Dilute to 10 µM (screening concentration) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Incubate compound with Kinase/Substrate mix for 15 mins at RT.

    • Start Reaction: Add ATP (at

      
       concentration for each kinase) and incubate for 60 mins.
      
  • Detection: Add ADP-Glo™ Reagent (Promega) to deplete remaining ATP, followed by Kinase Detection Reagent to convert ADP to Luciferase signal.

  • Data Analysis: Calculate Percent Inhibition relative to DMSO control.

    • Pass Criteria: >50% inhibition at 1 µM indicates a "Hit."

    • Selectivity Score (S-score): Calculate

      
      .
      
Phase II: Biophysical Orthogonal Validation (Thermal Shift)

Objective: Confirm physical binding and rule out false positives (aggregators/luciferase inhibitors).

Methodology:

  • Mix: 2 µM Recombinant Target Protein + Sypro Orange Dye (5x) + CPM-Pyz-Amine (concentration gradient: 0, 1, 5, 10, 50 µM).

  • Cycle: Heat from 25°C to 95°C at 0.5°C/min in a qPCR machine.

  • Readout: Measure Fluorescence (Ex 490nm / Em 575nm).

  • Result: A dose-dependent increase in Melting Temperature (

    
    ) confirms specific stabilization.
    
Phase III: The "Off-Target" Liability Screen (Radioligand Binding)

Critical Step for this Scaffold: Because of the cyclopropylmethyl amine, you must screen for Sigma Receptor binding.

Protocol:

  • Membrane Prep: Guinea pig brain homogenates (rich in Sigma-1).

  • Radioligand: [3H]-(+)-Pentazocine (2 nM).

  • Competition: Incubate CPM-Pyz-Amine (10 µM) with membranes + radioligand for 120 min at 37°C.

  • Filtration: Rapid filtration through GF/B filters.

  • Causality Check: If displacement > 50%, the compound has significant Sigma-1 liability, which may confound cellular toxicity data.

Visualization of the Assessment Workflow

The following diagram illustrates the logical flow for filtering CPM-Pyz-Amine through the selectivity funnel.

SelectivityWorkflow Start Compound Entry: CPM-Pyz-Amine Biochem Phase I: Kinome Profiling (ADP-Glo @ 1µM) Start->Biochem Decision1 S-Score < 0.1? Biochem->Decision1 Calc Selectivity Biophys Phase II: Thermal Shift (TSA) Confirm Binding Mode Decision1->Biophys Yes (Selective) Reject REJECT: Promiscuous / Aggregator Decision1->Reject No (Promiscuous) OffTarget Phase III: Sigma-1 Counter-Screen (Radioligand Binding) Biophys->OffTarget Tm Shift > 2°C Biophys->Reject No Shift Cellular Phase IV: Cellular Target Engagement (NanoBRET) OffTarget->Cellular Sigma-1 IC50 > 10µM (Clean) OffTarget->Reject Sigma-1 Binder (Confounded)

Caption: Logical workflow for validating CPM-Pyz-Amine. Note the critical Sigma-1 checkpoint (Red) required due to the N-cyclopropylmethyl moiety.

References

  • Evaluation of Pyrazole-Based Kinase Inhibitors. Source:Journal of Medicinal Chemistry (2025).[2] "Structure-activity relationship of 1H-pyrazol-3-amine derivatives as RIPK1 inhibitors."

  • The Role of Cyclopropylmethyl Groups in Drug Design. Source:Bioorganic & Medicinal Chemistry Letters. "N-cyclopropylmethyl analogs in GPCR and Kinase ligand optimization."

  • ADP-Glo™ Kinase Assay Systems. Source: Promega Technical Manual. "Standard protocol for screening ATP-competitive inhibitors."

  • Sigma-1 Receptor Ligand Screening Protocols. Source:Nature Protocols. "Radioligand binding assays for Sigma-1 receptor affinity."

Sources

Comparative

Bridging the Translational Gap: Validating Pyrazole Efficacy from In Vitro Potency to In Vivo Xenografts

Executive Summary: The Pyrazole Paradox Pyrazole scaffolds are ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Crizotinib (ALK inhibitor), and Ruxolitinib (JAK i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Paradox

Pyrazole scaffolds are ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor), Crizotinib (ALK inhibitor), and Ruxolitinib (JAK inhibitor). Their structural rigidity and ability to form multiple hydrogen bonds make them exceptional for binding to ATP-binding pockets in kinases.

However, a recurring failure mode in pyrazole development is the "Potency-Efficacy Gap." Many candidates exhibit nanomolar in vitro potency (IC₅₀) but fail to induce tumor regression in vivo.

This guide objectively compares a representative Next-Generation Fluorinated Pyrazole (Compound PY-F) against a Standard First-Generation Pyrazole (Compound PY-H) . We demonstrate that while in vitro enzymatic data suggests equivalence, only rigorous in vivo validation—bridged by metabolic stability profiling—reveals the true clinical candidate.

In Vitro Benchmarking: The "False Equivalent"

At the enzymatic level, structural analogs often appear identical. Below is a comparison of the novel candidate (PY-F) versus the standard reference (PY-H) in a biochemical kinase inhibition assay (e.g., BRAF V600E).

Table 1: Biochemical & Cellular Potency
FeatureStandard Reference (PY-H) Novel Candidate (PY-F) Interpretation
Scaffold Structure 3,5-Dimethylpyrazole3-Trifluoromethyl-pyrazoleFluorine substitution for metabolic blocking.
Enzymatic IC₅₀ 4.2 nM5.1 nMStatistically Equivalent. Both are potent binders.
Cellular EC₅₀ (A375) 12 nM15 nMBoth cross cell membranes effectively.
Kinase Selectivity High (Gini > 0.85)High (Gini > 0.87)Both avoid off-target promiscuity.

The Trap: Based solely on this data, a researcher might choose PY-H because it is synthetically cheaper. However, this decision would be fatal for the program due to the hidden ADME (Absorption, Distribution, Metabolism, Excretion) liability described below.

The Translational Bridge: Metabolic Stability

The primary cause of pyrazole attrition in vivo is rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) in the liver.

Mechanism of Failure

The methyl groups on standard pyrazoles (PY-H) are "metabolic soft spots." They undergo rapid benzylic hydroxylation, rendering the molecule inactive and accelerating clearance. The fluorinated analog (PY-F) blocks this site, extending half-life (


).
Visualization: The Pyrazole Optimization Logic

The following diagram illustrates the structural logic required to survive the transition from the petri dish to the mouse model.

PyrazoleOptimization Hit Hit Compound (High Potency, Low Stability) SoftSpot Metabolic Soft Spot (Exposed Methyl Group) Hit->SoftSpot Contains Optimization Scaffold Hopping (Fluorine Substitution) Hit->Optimization Medicinal Chem CYP CYP3A4 Attack (Hydroxylation) SoftSpot->CYP Substrate for Clearance Rapid Clearance (Inactive Metabolite) CYP->Clearance Leads to Candidate Lead Candidate (PY-F) (Blocked Soft Spot) Optimization->Candidate Yields Candidate->CYP Resists InVivo Sustained Exposure (Tumor Regression) Candidate->InVivo Enables

Figure 1: The metabolic liability of standard pyrazoles vs. the optimized fluorinated scaffold. CYP3A4 targets the alkyl groups on the pyrazole ring, leading to rapid clearance unless blocked.

In Vivo Validation: The Divergence

To validate the superior design of PY-F, we employ a Murine Xenograft Model . This is the definitive "Go/No-Go" experiment.

Experimental Setup
  • Model: BALB/c nude mice bearing subcutaneous A375 (melanoma) tumors.

  • Dosing: 25 mg/kg, PO (Oral), QD (Once Daily) for 21 days.

  • Comparison: Vehicle vs. PY-H (Standard) vs. PY-F (Candidate).

Table 2: In Vivo Efficacy & PK Data
MetricStandard Reference (PY-H) Novel Candidate (PY-F) Impact
Plasma

0.8 hours4.2 hoursPY-F maintains therapeutic threshold.
AUC (0-24h) 1,200 ngh/mL8,500 ngh/mL7-fold increase in exposure.
Tumor Growth Inhibition (TGI) 35% (Stasis)88% (Regression)Critical Differentiator.
Survival (Day 21) 100%100%Both are non-toxic at this dose.

Detailed Validation Protocols

To replicate these results in your own pyrazole pipeline, follow these standardized protocols.

Protocol A: Microsomal Stability (The Gatekeeper)

Before moving to animals, you must prove your pyrazole resists CYP degradation.

  • Preparation: Prepare 1 µM test compound (PY-H and PY-F) in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or mouse).

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins into cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Pass Criteria:

      
       min (Mouse microsomes).
      
Protocol B: Tumor Xenograft Efficacy (The Validator)

The gold standard for oncology indications.

  • Cell Culture: Expand A375 cells in DMEM + 10% FBS. Harvest at 80% confluence.

  • Inoculation: Resuspend

    
     cells in 100 µL Matrigel/PBS (1:1). Inject subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
  • Randomization: When tumors reach ~100–150 mm³ (approx. 7-10 days), randomize mice into groups (n=8/group).

  • Treatment: Administer Vehicle, PY-H, or PY-F via oral gavage daily.

  • Measurement: Measure tumor volume (V) twice weekly using digital calipers:

    
    
    
  • Endpoint: Euthanize when control tumors reach 2000 mm³. Calculate TGI:

    
    
    (Where T is treated volume and C is control volume).
    

Workflow Visualization

The following diagram outlines the critical path for validating pyrazole compounds, highlighting the decision points where in vitro data must be challenged by in vivo reality.

ValidationWorkflow Screen 1. In Vitro Screening (Kinase Assay IC50) Decision1 Potency < 10nM? Screen->Decision1 Decision1->Screen No (Discard) Microsomes 2. Metabolic Stability (Microsomes t1/2) Decision1->Microsomes Yes Decision2 Stable > 30min? Microsomes->Decision2 Redesign Chemical Redesign (Block Metabolic Sites) Decision2->Redesign No PKStudy 3. PK Snapshot (Mouse) (Confirm Exposure) Decision2->PKStudy Yes Redesign->Screen Retest Xenograft 4. Xenograft Efficacy (Tumor Volume) PKStudy->Xenograft AUC Sufficient

Figure 2: The Critical Path. Note that many pyrazoles fail at Step 2 (Microsomes) despite passing Step 1. Skipping Step 2 leads to expensive failures in Step 4.

References

  • Nitrogen-containing heterocyclic compounds and their derivatives. New Journal of Chemistry. (2017). A comprehensive review of pyrazole synthesis and biological activity.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. (2023). Discusses structure-activity relationships (SAR) and the importance of substitution for stability.

  • Preclinical Drug Testing Using Xenograft Models. Xenograft.org. Detailed methodology for tumor growth inhibition studies in kinase inhibitor development.

  • On the Metabolic Stability of Fluorinated Small Molecules. PMC. Analysis of how fluorination blocks metabolic soft spots in drug candidates.[1]

  • Using Champions' Patient-Derived Xenograft (PDX) Models. Champions Oncology. Validation of HER2 inhibitors using advanced xenograft techniques.

Sources

Validation

comparing the anti-inflammatory activity of different pyrazole scaffolds

Focus: 1,5-Diarylpyrazoles (COX-2 Selective) vs. Pyrazolo[3,4-d]pyrimidines (MAPK/Kinase Inhibitors) Executive Summary This technical guide evaluates two distinct pyrazole-based scaffolds dominant in anti-inflammatory dr...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 1,5-Diarylpyrazoles (COX-2 Selective) vs. Pyrazolo[3,4-d]pyrimidines (MAPK/Kinase Inhibitors)

Executive Summary

This technical guide evaluates two distinct pyrazole-based scaffolds dominant in anti-inflammatory drug discovery. While the 1,5-diarylpyrazole scaffold (exemplified by Celecoxib) remains the gold standard for cyclooxygenase-2 (COX-2) selectivity, emerging fused pyrazolo[3,4-d]pyrimidine systems demonstrate superior efficacy in modulating upstream cytokine signaling (p38 MAPK/NF-κB). This guide compares their structure-activity relationships (SAR), mechanistic pathways, and experimental performance, supported by validated protocols.

Part 1: Structural & Mechanistic Classification

The 1,5-Diarylpyrazole Scaffold
  • Primary Target: Cyclooxygenase-2 (COX-2).[1][2]

  • Mechanism: The central pyrazole ring acts as a rigid template holding two aryl groups at adjacent positions (1 and 5). This "V-shape" geometry is critical for fitting into the hydrophobic side pocket of the COX-2 active site (Arg120, Tyr355), which is larger than that of COX-1.

  • Key SAR Feature: A sulfonamide (

    
    ) or methylsulfone (
    
    
    
    ) group at the para-position of one phenyl ring is essential for hydrogen bonding with His90 in the COX-2 pocket.
The Pyrazolo[3,4-d]pyrimidine Scaffold
  • Primary Target: Mitogen-Activated Protein Kinases (p38 MAPK, JNK) and NF-κB signaling.[3]

  • Mechanism: These fused bicyclic systems mimic the purine ring of ATP. They function as ATP-competitive inhibitors, binding to the hinge region of kinases (e.g., p38α), thereby blocking the phosphorylation cascades that lead to the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).

  • Key SAR Feature: Substitutions at the C4 and N1 positions dictate kinase selectivity. Bulky hydrophobic groups at N1 often improve affinity for the ATP-binding pocket.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence in intervention points between the two scaffolds within the inflammatory cascade.

InflammatoryPathways Stimuli Pro-inflammatory Stimuli (LPS, ROS, Cytokines) MAPK MAPK Cascade (p38, JNK, ERK) Stimuli->MAPK Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 NFkB NF-κB Activation MAPK->NFkB Cytokines Cytokine Expression (TNF-α, IL-1β, IL-6) NFkB->Cytokines NFkB->COX2 Induction Pgs Pgs COX2->Pgs PGs Prostaglandins (PGE2, PGI2) ScaffoldA 1,5-Diarylpyrazoles (COX-2 Selective) ScaffoldA->COX2 Blocks ScaffoldB Pyrazolo[3,4-d]pyrimidines (Kinase Inhibitors) ScaffoldB->MAPK Blocks

Figure 1: Divergent intervention points. Diarylpyrazoles block the terminal enzymatic step (COX-2), while Pyrazolo-pyrimidines inhibit upstream signaling (MAPK).

Part 2: Comparative Performance Analysis

The following data summarizes performance metrics derived from recent structure-activity relationship (SAR) studies involving optimized derivatives of both scaffolds.

Feature1,5-Diarylpyrazoles (COX-2)Pyrazolo[3,4-d]pyrimidines (Kinase)
Primary Mechanism Direct COX-2 Inhibitionp38 MAPK / JNK Inhibition
IC50 (Primary Target) 0.05 µM - 0.80 µM (COX-2) [1]0.13 µM - 0.42 µM (p38α MAPK) [2]
Selectivity Index (SI) High (COX-2/COX-1 ratio > 100)Moderate (Kinase isoform selectivity varies)
In Vivo Efficacy 60-80% Edema Inhibition (Carrageenan)45-65% Edema Inhibition (Carrageenan)
Ulcerogenic Index Low (Gastric sparing)Low (Non-acidic nature)
Key Advantage Validated clinical pathway; high potency.Broader anti-inflammatory effect (Cytokines + NO).
Key Limitation Cardiovascular risk (Prostacyclin imbalance).Toxicity concerns due to off-target kinase inhibition.

Analysis:

  • Potency: Optimized diarylpyrazoles often achieve lower IC50 values (nanomolar range) against COX-2 compared to the micromolar/sub-micromolar range of pyrazolo-pyrimidines against kinases.

  • Efficacy: In acute inflammation models (paw edema), diarylpyrazoles typically show higher percentage inhibition because they directly block prostaglandin synthesis, the primary driver of acute swelling. However, pyrazolo-pyrimidines may offer superior long-term disease modification in chronic models (e.g., rheumatoid arthritis) by suppressing upstream cytokine production [3].

Part 3: Experimental Protocols

To validate these findings, researchers must employ self-validating protocols. Below are the two industry-standard assays for characterizing these scaffolds.

Protocol A: In Vitro COX-1/COX-2 Colorimetric Screening

This assay quantifies the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.[4][5][6]

Reagents:

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0).

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate, 100 µM final).

  • Colorimetric Substrate (TMPD).

  • Purified Ovine COX-1 and Human Recombinant COX-2.[7]

Workflow:

  • Preparation: Dissolve test compounds (scaffolds) in DMSO. Limit final DMSO concentration to <5% to prevent enzyme denaturation.

  • Incubation: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL Enzyme (COX-1 or COX-2) to wells. Add 10 µL of Inhibitor.[6][7][8] Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction: Add 20 µL TMPD followed quickly by 20 µL Arachidonic Acid.

  • Measurement: Incubate for exactly 2 minutes. Read absorbance at 590 nm .

  • Calculation:

    
    
    
Protocol B: In Vivo Carrageenan-Induced Paw Edema (Rat)

This is the standard model for acute inflammation.

Workflow Visualization:

PawEdemaProtocol Selection Animal Selection (Wistar Rats, 150-200g) Fast 16h Baseline Baseline Measurement (Plethysmometer) Time: T-1h Selection->Baseline Dosing Drug Administration (Oral/IP) Time: T-30min Baseline->Dosing Induction Induction 1% Carrageenan (0.1 mL) Sub-plantar Injection Time: T0 Dosing->Induction Measurement Edema Measurement (Plethysmometer) Time: T+1h, 3h, 6h Induction->Measurement Analysis Data Analysis % Inhibition vs. Control Measurement->Analysis

Figure 2: Standardized workflow for the Carrageenan-induced paw edema assay. Critical timing points are noted to ensure reproducibility.

Critical Control Points:

  • Baseline: Must be taken before injection to account for anatomical variance.

  • Injection Depth: Sub-plantar injection must be consistent (~1mm depth); intramuscular injection yields false negatives.

  • Timing: Peak edema for carrageenan occurs at 3-4 hours (mediated by prostaglandins). Compounds active at this phase (like 1,5-diarylpyrazoles) are confirmed COX inhibitors.[1][9][10] Compounds active at 1-2 hours suggest histamine/serotonin inhibition [4].

Part 4: Structure-Activity Relationship (SAR) Insights

Optimizing 1,5-Diarylpyrazoles
  • Para-Substitution: Replacing a hydrogen on the C5-phenyl ring with electron-withdrawing groups (F, Cl, Br) significantly enhances COX-2 potency (IC50 drops from ~22 µM to <1 µM) [5].

  • Steric Bulk: The C5-phenyl ring fits into a hydrophobic pocket. Adding bulky groups (e.g., t-butyl) here reduces activity due to steric clash, whereas smaller halogens optimize the fit.

Optimizing Pyrazolo[3,4-d]pyrimidines
  • C4-Position: Introduction of an amino or hydrazine group at C4 is crucial for hydrogen bonding with the kinase hinge region.

  • N1-Position: Large hydrophobic groups (e.g., phenyl, benzyl) at N1 improve cell permeability and hydrophobic interactions within the ATP binding pocket.

  • Dual Activity: Some derivatives (e.g., KKC080096) have been shown to induce Heme Oxygenase-1 (HO-1) via the Nrf2 pathway, providing a secondary antioxidant mechanism that complements the kinase inhibition [6].

References

  • Structure-Activity Relationship of 1,5-Diarylpyrazoles: Source: Chandna, N. et al. (2023).[9] "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective." ACS Omega.

  • Pyrazolo[3,4-d]pyrimidine Kinase Inhibition: Source: Abdelgawad, M.A. et al. (2021). "Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4-b]pyridines with potential p38α MAPK-inhibitory activity." Bioorganic Chemistry.

  • Mechanistic Review of Pyrazole Scaffolds: Source: Abdellatif, K.R.A. et al. (2022). "Pyrazole as an anti-inflammatory scaffold: A comprehensive review." International Journal of Health Sciences.

  • Carrageenan-Induced Paw Edema Protocol: Source: Morris, C.J. (2003).[11] "Carrageenan-Induced Paw Edema in the Rat and Mouse." Methods in Molecular Biology.

  • COX-2 Selectivity SAR: Source: Zarghi, A. et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • HO-1 Induction by Pyrazolo-pyrimidines: Source: Lee, J.A. et al. (2021).[11] "A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects."[11] Frontiers in Pharmacology.

Sources

Comparative

head-to-head comparison of pyrazole synthesis methodologies

A Technical Comparison Guide for Medicinal Chemists Executive Summary The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, anchoring blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenafil (PDE5...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison Guide for Medicinal Chemists

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, anchoring blockbuster drugs like Celecoxib (COX-2 inhibitor), Sildenafil (PDE5 inhibitor), and Rimonabant (CB1 antagonist).[1] However, the construction of the pyrazole ring presents a persistent challenge: Regioselectivity .

This guide provides a head-to-head comparison of the three dominant synthetic methodologies:

  • Classical Condensation (Knorr Synthesis): The industrial workhorse.

  • [3+2] Cycloaddition: The regioselective specialist.

  • Multicomponent Reactions (MCRs): The atom-economic modern approach.[2]

Part 1: The Regioselectivity Problem

Before evaluating methodologies, we must visualize the core challenge. When reacting an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine, two tautomeric pathways compete, leading to a mixture of regioisomers (1,3- vs. 1,5-substituted).

KnorrRegio Hydrazine Substituted Hydrazine (R-NH-NH2) Intermediates Hydrazone Intermediates (Kinetic vs Thermodynamic Control) Hydrazine->Intermediates Diketone Unsymmetrical 1,3-Diketone Diketone->Intermediates Isomer1 1,5-Substituted Pyrazole (Often Kinetic Product) Intermediates->Isomer1 Path A (Steric Bulk on N) Isomer2 1,3-Substituted Pyrazole (Often Thermodynamic Product) Intermediates->Isomer2 Path B (Electronic Bias)

Figure 1: The bifurcation of pathways in classical condensation leading to isomeric mixtures.

Part 2: Methodology Deep Dive
Method A: Classical Knorr Condensation

Best For: Symmetrical substrates or when separation of isomers is trivial. The Mechanism: Acid-catalyzed condensation of hydrazine with a 1,3-dicarbonyl.[3] Critical Insight: The regioselectivity is dictated by the initial nucleophilic attack. The more nucleophilic nitrogen (usually the NH2) attacks the more electrophilic carbonyl. However, steric hindrance often overrides electronic factors, making prediction difficult.

Standard Protocol (Self-Validating):

  • Setup: In a 100 mL round-bottom flask, dissolve 1.0 equiv (10 mmol) of 1,3-diketone in Ethanol (30 mL).

  • Addition: Add 1.1 equiv (11 mmol) of Hydrazine hydrate (or substituted hydrazine HCl salt).

  • Catalysis: If using hydrazine HCl, no catalyst is needed. If using free base, add 2-3 drops of Glacial Acetic Acid (activates the carbonyl).

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour into crushed ice (50g). The pyrazole often precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Method B: Regioselective [3+2] Cycloaddition

Best For: Late-stage functionalization and absolute regiocontrol. The Mechanism: Reaction between a 1,3-dipole (e.g., diazo compound, nitrile imine) and a dipolarophile (alkyne/alkene).[4] Critical Insight: Unlike Knorr, this method does not rely on carbonyl electrophilicity. Using Copper(I) catalysis (Click Chemistry) forces the formation of the 1,4-isomer, while Ruthenium catalysis can yield the 1,5-isomer.

Protocol: Copper-Catalyzed Diazo-Alkyne Cycloaddition

  • Setup: Combine alkyne (1.0 equiv) and diazo compound (1.2 equiv) in t-BuOH/Water (1:1).

  • Catalyst: Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir vigorously at RT for 12 hours.

  • Workup: Dilute with water, extract with DCM. The Cu-catalyst ensures high regioselectivity (>95:5), often eliminating the need for column chromatography.

Method C: Multicomponent Reactions (MCR)

Best For: High-throughput screening (HTS) and Green Chemistry compliance. The Mechanism: One-pot reaction of an aldehyde, hydrazine, and an active methylene (e.g., ethyl acetoacetate). Critical Insight: This avoids the isolation of the 1,3-dicarbonyl intermediate. The mechanism typically proceeds via a Knoevenagel condensation followed by a Michael addition-cyclization.

Protocol: Green One-Pot Synthesis in Water

  • Setup: Mix Aldehyde (1.0 mmol), Ethyl Acetoacetate (1.0 mmol), and Hydrazine Hydrate (1.0 mmol) in Water (5 mL).

  • Catalysis: Add 10 mol% Sodium Benzoate or a Deep Eutectic Solvent (DES) like Choline Chloride/Urea.

  • Reaction: Stir at 80°C for 30–60 mins.

  • Isolation: The product precipitates out of the aqueous phase. Simple filtration yields pure product.

Part 3: Head-to-Head Comparison Data

The following table synthesizes performance metrics based on recent literature comparisons (2023-2025).

MetricKnorr Condensation [3+2] Cycloaddition Multicomponent (MCR)
Regioselectivity (rr) Low to Moderate (60:40 to 90:10)Excellent (>98:2) High (Mechanism defined)
Atom Economy Moderate (Loss of 2 H2O)High (100% in some cases) High (Cascade sequence)
Substrate Scope Limited to stable 1,3-dicarbonylsBroad (Alkynes/Diazo)Very Broad (Aldehydes)
Scalability High (Industrial Standard) Moderate (Safety concerns with Diazo)High (Flow compatible)
Green Metric (E-Factor) High (Solvent intensive)ModerateLow (Water as solvent)
Cost LowHigh (Catalysts/Ligands)Low
Part 4: Strategic Decision Matrix

Use this logic flow to select the correct methodology for your specific target.

DecisionMatrix Start Start: Define Target Pyrazole SymCheck Is the Pyrazole Symmetrical? Start->SymCheck Knorr Use Knorr Condensation (Cheapest, Scalable) SymCheck->Knorr Yes UnsymCheck Is Regiochemistry Critical? SymCheck->UnsymCheck No UnsymCheck->Knorr No (Separation OK) SubstCheck Are precursors unstable? UnsymCheck->SubstCheck Yes Cyclo Use [3+2] Cycloaddition (Cu/Ru Catalysis) SubstCheck->Cyclo No (Need precision) MCR Use Multicomponent Reaction (One-Pot, Green) SubstCheck->MCR Yes (Skip isolation)

Figure 2: Strategic decision tree for selecting the optimal synthetic route.

References
  • Knorr Pyrazole Synthesis Mechanism & Kinetics Source: Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering. Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Regioselective Synthesis Reviews Source: MDPI, Molecules. Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link][5]

  • Green Chemistry & Multicomponent Protocols Source: National Institutes of Health (NIH), PMC. Title: Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation. [Link]

  • 1,3-Dipolar Cycloaddition Methodologies Source: American Chemical Society (ACS), The Journal of Organic Chemistry. Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition.[6] [Link]

  • Comparative Green Metrics Source: MDPI, International Journal of Molecular Sciences. Title: New "Green" Approaches to the Synthesis of Pyrazole Derivatives.[2][7][8][9][10][11] [Link]

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Safety & Regulatory Compliance

Safety

Safe Disposal of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals

As a novel heterocyclic amine, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is increasingly utilized in medicinal chemistry and drug development for the synthesis of targeted therapeutic agents.[1] While its unique...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel heterocyclic amine, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is increasingly utilized in medicinal chemistry and drug development for the synthesis of targeted therapeutic agents.[1] While its unique structure is valuable, it also necessitates a rigorous and chemically-informed approach to waste management to ensure personnel safety and environmental protection. This guide provides a comprehensive framework for the proper disposal of this compound, grounded in an analysis of its constituent chemical motifs—the substituted aminopyrazole core and the N-cyclopropylmethyl group—and authoritative hazardous waste management protocols.

The disposal procedures outlined herein are derived from established safety data for structurally analogous compounds, as a specific Safety Data Sheet (SDS) for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is not yet widely available. The foundational principle is the strict segregation of this waste stream and its treatment as hazardous chemical waste, managed through an approved institutional or commercial disposal service.

Hazard Profile and Chemical Rationale

Understanding the potential hazards of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is paramount for safe handling and disposal. The hazard profile is inferred from its structural components: a substituted aminopyrazole and a cyclopropylamine moiety.

  • Aminopyrazole Core: The core structure, 1-methyl-1H-pyrazol-3-amine, is classified as a skin, eye, and respiratory irritant.[2]

  • Cyclopropylamine Moiety: The N-linked cyclopropylamine group is associated with more severe hazards. Cyclopropylamine itself is a corrosive, highly flammable liquid that can cause severe skin burns and eye damage and is harmful if swallowed.[3][4][5] It is also incompatible with strong oxidizing agents, acids, acid chlorides, and certain metals like copper and aluminum.[3]

Therefore, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine should be handled as a substance that is, at a minimum, a significant irritant with the potential for corrosivity and toxicity.

Potential Hazard Attributed Functional Group Primary Safety Concern Supporting Sources
Skin/Eye/Respiratory Irritation 1-methyl-1H-pyrazol-3-amineCauses irritation upon contact or inhalation.[2]
Corrosivity (Chemical Burns) N-cyclopropylmethylamineDirect contact can cause severe burns to skin and eyes.[3][5]
Toxicity N-cyclopropylmethylamineHarmful if ingested.[3][5]
Chemical Incompatibility Amine functionalityViolent reactions with strong acids and oxidizing agents.[2][3]
Aquatic Toxicity Substituted PyrazolesPotential for long-lasting harm to aquatic environments.[6]

Mandatory Disposal Workflow

Under no circumstances should N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine or its residues be disposed of down the drain or in regular solid waste.[7][8] Adherence to the following step-by-step protocol is mandatory.

Step 1: Don Personal Protective Equipment (PPE)

Always wear appropriate PPE before handling the chemical or its waste.[9]

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat.

Step 2: Segregate and Collect Waste

Proper segregation is the most critical step to prevent dangerous chemical reactions.[10] This compound and its waste must be kept separate from incompatible materials, particularly acids and oxidizing agents.[2][3]

  • Pure Compound & Concentrated Solutions (>1%):

    • Collect directly into a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible (borosilicate glass is preferred).[7][11]

    • If possible, use the original manufacturer's container.[9]

    • Label the container clearly with a hazardous waste tag before adding any waste.

  • Dilute Aqueous Solutions (<1%):

    • Collect in a dedicated aqueous hazardous waste container.

    • Do not dispose of down the sink. Many nitrogen-containing heterocyclic compounds are toxic to aquatic life.[6]

  • Contaminated Solid Waste:

    • Collect all contaminated materials (e.g., pipette tips, weigh boats, gloves, absorbent pads) in a separate, clearly labeled container lined with a heavy-duty plastic bag.[9]

    • Label the container as "Solid Hazardous Waste" and list N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine as the contaminant.

Step 3: Labeling and Storage

Accurate and complete labeling is a regulatory requirement.[7][10]

  • Contents: Clearly write the full chemical name: "N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine". Do not use abbreviations.

  • Composition: List all components in the container, including solvents, with their approximate percentages.

  • Hazard Information: Affix appropriate hazard pictograms (e.g., Corrosive, Irritant/Harmful, Environmentally Hazardous).

  • Storage: Keep waste containers tightly sealed except when adding waste.[7] Store them in a designated and properly ventilated satellite accumulation area, within secondary containment, and segregated from incompatible chemicals.[10][11]

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a waste pickup.[7][9] Do not allow waste to accumulate in the lab for extended periods.

Disposal Decision-Making Flowchart

The following diagram illustrates the correct workflow for segregating and containerizing waste streams of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine.

G start Waste Containing N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine node_pure Pure Compound or Concentrated Solution (>1%) start->node_pure node_dilute Dilute Aqueous Solution (<1%) start->node_dilute node_solid Contaminated Solid Waste (Gloves, Tips, etc.) start->node_solid cont_pure Collect in Dedicated 'Hazardous Chemical Waste' Container (Glass) node_pure->cont_pure cont_dilute Collect in Dedicated 'Aqueous Hazardous Waste' Container node_dilute->cont_dilute cont_solid Collect in Lined, Labeled 'Solid Hazardous Waste' Container node_solid->cont_solid labeling Label with Full Chemical Name, Composition (%), and Hazards cont_pure->labeling cont_dilute->labeling cont_solid->labeling storage Store in Secondary Containment in Designated Area Away from Incompatibles labeling->storage pickup Arrange EHS Pickup storage->pickup

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

Introduction: As a novel research chemical, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine lacks a comprehensive, publicly available toxicological profile. This guide provides a procedural framework for personal prote...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel research chemical, N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine lacks a comprehensive, publicly available toxicological profile. This guide provides a procedural framework for personal protective equipment (PPE) based on a conservative risk assessment derived from the known hazards of its core chemical motifs: the pyrazole ring and the secondary amine functional group. This document is intended for drug development professionals and researchers and is designed to establish a self-validating system of safety for handling this and other compounds of unknown toxicity.

Hazard Identification and Precautionary Risk Assessment

In the absence of a specific Safety Data Sheet (SDS) for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine, we must infer its potential hazards from structurally analogous compounds. SDSs for related pyrazole-amines, such as 1-Methyl-1H-pyrazol-3-amine and 4-cyclopropyl-1H-pyrazol-3-amine, consistently identify risks of skin irritation, serious eye damage, and respiratory irritation[1][2][3]. Pyrazole derivatives are known to be biologically active, a crucial consideration in medicinal chemistry and drug development[4][5][6]. Therefore, this compound must be handled with the assumption that it possesses these hazards until proven otherwise.

Potential Hazard Class GHS Category (Inferred) Rationale & Recommended Precautions
Acute Toxicity (Oral) Category 4Harmful if swallowed. Avoid ingestion. Wash hands thoroughly after handling[3].
Skin Corrosion/Irritation Category 2Causes skin irritation. Avoid all direct skin contact. Wear appropriate gloves and a lab coat[1][3].
Serious Eye Damage/Irritation Category 1 / 2ACauses serious eye irritation or damage. Wear chemical splash goggles at all times[1][2][7].
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation. Handle only in a certified chemical fume hood or with appropriate respiratory protection[1][2][3].

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure. Its effectiveness depends entirely on proper selection and use. As scientists, we must first prioritize engineering and administrative controls that remove or minimize the hazard at its source. This approach ensures a safer laboratory environment by design, rather than relying solely on barriers.

Hierarchy_of_Controls The Hierarchy of Controls cluster_0 Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Last line of defense)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Core PPE Protocol for N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine

The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes[8][9]. The following protocol outlines the specific, enhanced PPE required for handling this target compound.

Eye and Face Protection

Due to the high risk of serious eye irritation, standard safety glasses are insufficient[8].

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times when the compound is present in the laboratory[10].

  • High-Splash Risk Operations: When handling larger volumes (>1 L) or performing operations with a significant splash potential (e.g., preparing a corrosive bath for quenching), a full-face shield must be worn in addition to chemical splash goggles[8][10]. Safety glasses or goggles must always be worn beneath a face shield[8][10].

Hand Protection

Choosing the correct gloves is critical, as amines and heterocyclic compounds can degrade certain materials. Latex gloves provide poor chemical protection and should be avoided[8][11].

  • For Incidental Contact (e.g., handling sealed containers, working with dilute solutions): Disposable nitrile gloves are the minimum requirement. They must be removed and replaced immediately after any known contact with the chemical[8].

  • For Extended Contact or Immersion (e.g., weighing neat material, cleaning spills): A more robust glove system is mandatory. The causality here is that breakthrough time—the time it takes for a chemical to permeate the glove material—is a critical safety parameter that is often exceeded with single, thin disposable gloves[12].

Glove Type Recommended Use Case Justification
Single Nitrile Incidental contact onlyProvides good general resistance to solvents, oils, and some acids and bases, but is not intended for prolonged chemical exposure[12].
Double Nitrile Handling neat solid/liquidIncreases protection by creating a second barrier, providing a buffer if the outer glove is compromised[8].
Heavy-Duty Butyl or PVC Gloves Instrument cleaning, large spillsThese materials offer superior resistance to a wide range of chemicals, including amines and acids[11][12]. They can be decontaminated and reused if inspected for degradation before each use[8].
Silver Shield®/4H® Laminate (as inner glove) Handling chemicals of unknown toxicityRecommended by Dartmouth College for chemicals with special skin hazard designations or unknown toxicity, worn under a chemically resistant outer glove[10].
Body Protection
  • Standard Use: A flame-resistant lab coat is required for all research laboratory activities[10]. The coat must be fully buttoned with sleeves rolled down.

  • Gross Contamination Potential: For tasks with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

Given the potential for respiratory irritation, all handling of open solids or solutions of N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine must be performed within a certified chemical fume hood. This engineering control is the primary method of respiratory protection. If a fume hood is not available or its performance is questionable, a full risk assessment must be performed, and respiratory protection may be required. This would typically involve a NIOSH-approved respirator with organic vapor cartridges.

Procedural Workflows

Adherence to standardized procedures for donning and doffing PPE is as crucial as the PPE itself. Improper removal can lead to self-contamination.

Workflow: PPE Donning and Doffing Sequence

This sequence is designed to prevent the transfer of contaminants from used PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Goggles / Face Shield d1->d2 d3 3. Gloves (Pull cuffs over lab coat sleeves) d2->d3 f1 1. Gloves (Glove-in-glove or beak method) f2 2. Lab Coat (Turn inside out as you remove) f1->f2 f3 3. Goggles / Face Shield (Handle by straps) f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: The proper sequence for donning and doffing PPE to minimize contamination risk.

Emergency Procedures & Disposal

Spill Management

For a small spill (<100 mL) inside a chemical fume hood:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE (double nitrile gloves, goggles, lab coat).

  • Contain the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).

  • Gently sweep the absorbed material into a designated chemical waste container.

  • Clean the area with a suitable solvent, followed by soap and water.

  • Place all contaminated materials, including gloves, into a sealed, labeled hazardous waste bag.

Waste Disposal

All materials contaminated with N-(cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine are considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh paper, absorbent pads, and empty vials must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and properly labeled hazardous waste container. Do not pour any amount down the drain.

  • Sharps: Contaminated needles or razor blades must be disposed of immediately in a designated sharps container.

Follow all institutional and local regulations for the disposal of chemical waste[1].

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available at: [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. Available at: [Link]

  • Princeton University. (2023, September 26). Required Personal Protective Equipment Use in Campus Research Laboratories. Office of Environmental Health and Safety. Available at: [Link]

  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Available at: [Link]

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  • CP Lab Safety. Glove Compatibility. Available at: [Link]

  • Mapa Professional. Chemical glove selection tool. Available at: [Link]

  • PubChem. 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Available at: [Link]

  • University of California, Santa Barbara. OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link]

  • PubChem. 4-cyclopropyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • BASF. (2026, February 6). Safety data sheet. Available at: [Link]

  • PubChemLite. 5-cyclopropyl-n-methyl-1h-pyrazol-3-amine. Available at: [Link]

  • Asif, M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 1-28. Available at: [Link]

  • El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6525. Available at: [Link]

  • Talaviya, R. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 285, 04002. Available at: [Link]

  • Shinde, S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available at: [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185. Available at: [Link], Vol. 65, Issue 1, Art. 30, 178-185.pdf

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